Centbucridine
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
N-butyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2.ClH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPBZLHQSPLKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82636-28-0 | |
| Record name | Centbucridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082636280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUCRICAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9984N9R4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Centbucridine: A Technical Deep Dive into its Discovery, Synthesis, and Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Centbucridine, a quinoline derivative developed at the Central Drug Research Institute (CDRI) in Lucknow, India, represents a significant advancement in local anesthesia.[1] Chemically identified as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, this non-ester, non-amide local anesthetic exhibits a potency five to eight times greater than that of lidocaine.[2] A key advantage of this compound is its inherent vasoconstrictive property, which eliminates the need for co-administration with vasoconstrictors like adrenaline, thereby reducing the risk of cardiovascular side effects. This whitepaper provides a comprehensive technical overview of the discovery, synthesis pathway, pharmacological properties, and experimental protocols related to this compound, intended for professionals in the field of drug development and research.
Discovery and Development
This compound was synthesized and developed at the Central Drug Research Institute (CDRI), a premier drug research laboratory in India.[1] The pioneering work on this molecule was published in 1982 by G.K. Patnaik, B.N. Dhawan, and their colleagues. The primary goal was to develop a potent local anesthetic with a better safety profile than existing agents, particularly concerning cardiovascular effects. Unlike many local anesthetics that cause vasodilation and necessitate the inclusion of a vasoconstrictor, this compound was found to possess intrinsic vasoconstrictive properties.
Synthesis Pathway
The synthesis of this compound is a multi-step process. While the seminal papers from the original researchers provide the foundation, the detailed pathway can be inferred from established synthetic methodologies for similar quinoline compounds. The likely pathway involves two primary stages: the formation of a chlorinated tetrahydroacridine intermediate, followed by the nucleophilic substitution of the chlorine atom with n-butylamine.
Stage 1: Synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine
The precursor, 9-chloro-1,2,3,4-tetrahydroacridine, is synthesized via a cyclodehydration reaction.
-
Reactants: 2-aminobenzonitrile and cyclohexanone.
-
Catalyst: p-toluenesulfonic acid monohydrate.
-
Solvent: Xylenes.
-
Procedure: A solution of 2-aminobenzonitrile in xylenes with a catalytic amount of p-toluenesulfonic acid monohydrate is heated to reflux. Cyclohexanone in xylenes is then added, and the mixture is refluxed. After cooling, a larger quantity of p-toluenesulfonic acid monohydrate is added, and the mixture is refluxed again. The resulting product, the p-toluenesulfonic acid salt of 9-amino-1,2,3,4-tetrahydroacridine, is isolated. This is then likely converted to the 9-chloro derivative using a chlorinating agent like phosphorus oxychloride.
Stage 2: Synthesis of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (this compound)
The final step involves the amination of the chlorinated intermediate.
-
Reactants: 9-chloro-1,2,3,4-tetrahydroacridine and n-butylamine.
-
Procedure: The 9-chloro-1,2,3,4-tetrahydroacridine is reacted with n-butylamine. This is a nucleophilic substitution reaction where the amino group of n-butylamine displaces the chlorine atom on the acridine ring. The resulting free base is then converted to the hydrochloride salt to yield this compound.
Pharmacological Profile
This compound's pharmacological profile is characterized by its high potency and favorable safety margin compared to lidocaine.
Quantitative Data Summary
The following tables summarize the quantitative data gathered from various clinical and preclinical studies.
| Parameter | This compound (0.5%) | Lidocaine (2%) | Reference |
| Onset of Anesthesia (seconds) | 105.18 | 99.73 | [3] |
| Duration of Anesthesia (minutes) | 91.93 | 91.61 | [3] |
Table 1: Comparison of Onset and Duration of Action in Dental Procedures.
| Parameter | This compound | Lidocaine |
| Relative Potency | 5-8 times more potent | 1 |
| Cardiovascular Effects | Minimal changes in blood pressure and pulse rate | Can cause changes, especially with adrenaline |
| Vasoconstrictor Requirement | Inherent vasoconstrictor property | Requires adrenaline |
Table 2: General Pharmacological Comparison.
Mechanism of Action
Like other local anesthetics, this compound is believed to exert its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[3][4][5][6] By inhibiting the influx of sodium ions, it prevents the generation and conduction of nerve impulses, resulting in a loss of sensation.
Key Experimental Protocols
The development of this compound involved a series of rigorous preclinical and clinical evaluations. The following outlines the methodologies for key experiments.
Infiltration Anesthesia in Guinea Pigs
This method assesses the efficacy of a local anesthetic when injected directly into the tissue.
-
Animal Model: Guinea pigs.
-
Procedure:
-
Shave two areas on the back of the guinea pig.
-
Inject 0.1 ml of the this compound solution intracutaneously to form a wheal. A control substance (e.g., saline or lidocaine) is injected in the second area.
-
Test the anesthetized area for response to a pinprick at regular intervals.
-
The onset of anesthesia is the time taken for the animal to not react to the pinprick.
-
The duration of anesthesia is the time from onset until the return of the pinprick reflex.
-
Surface Anesthesia on Rabbit Cornea
This protocol evaluates the effectiveness of a local anesthetic when applied topically.
-
Animal Model: Rabbits.
-
Procedure:
-
Instill a standardized volume of the this compound solution into the conjunctival sac of one eye. The other eye serves as a control.
-
Gently touch the cornea with a fine, non-injurious filament (e.g., von Frey hair) at set time points.
-
The absence of a blink reflex indicates successful anesthesia.
-
Record the onset and duration of the anesthetic effect.
-
Clinical Evaluation in Dental Procedures
Human trials are essential to confirm the efficacy and safety of any new drug.
-
Study Design: Randomized, double-blind clinical trials comparing 0.5% this compound with 2% lidocaine (often with adrenaline) are commonly employed.
-
Procedure:
-
Recruit healthy adult patients requiring dental procedures such as extractions.
-
Administer either this compound or the control anesthetic via nerve block or infiltration.
-
Onset of Anesthesia: Measure the time from injection to the loss of sensation, typically assessed by pinprick or patient-reported numbness.
-
Duration of Anesthesia: Record the time from onset until the return of normal sensation.
-
Depth of Anesthesia: Evaluate using a Visual Analog Scale (VAS) where the patient rates the pain experienced during the procedure.
-
Safety Monitoring: Continuously monitor cardiovascular parameters such as blood pressure and heart rate. Record any adverse events.
-
Conclusion
This compound stands out as a potent and safe local anesthetic with the significant clinical advantage of not requiring a co-administered vasoconstrictor. Its discovery and development underscore the capabilities of Indian pharmaceutical research. For researchers and drug development professionals, this compound serves as an excellent case study in the successful development of a novel therapeutic agent with a distinct clinical benefit. Further research could explore its potential in other applications and the development of new analogs with even more refined properties.
References
- 1. cdri.res.in [cdri.res.in]
- 2. Screening methof of Local anaesthesia | PPTX [slideshare.net]
- 3. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Early Pharmacological Profile of Centbucridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centbucridine is a novel local anesthetic agent synthesized at the Central Drug Research Institute (CDRI) in Lucknow, India.[1][2] Chemically, it is a quinoline derivative, distinguishing it from the more common amide and ester classes of local anesthetics.[1] This unique chemical nature is associated with a distinct pharmacological profile, including high potency and a favorable safety margin compared to conventional agents like lignocaine. This guide provides a comprehensive overview of the early pharmacological profiling of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology based on foundational preclinical studies.
Chemical and Physical Properties
This compound, with the chemical name 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, possesses a unique molecular structure that contributes to its pharmacological characteristics.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride | [1] |
| Molecular Formula | C₁₇H₂₂N₂ · HCl | Smolecule |
| Molecular Weight | 290.83 g/mol | Smolecule |
| CAS Number | 82636-28-0 | Smolecule |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | Smolecule |
| Storage | Dry, dark conditions at 0-4°C for short term or -20°C for long term | Smolecule, MedKoo Biosciences |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The primary mechanism of action of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal membranes.[3] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a reversible block of nerve conduction and a localized anesthetic effect.
The interaction of this compound with the sodium channel is believed to occur at a receptor site within the pore of the channel. This binding is state-dependent, meaning the drug has a higher affinity for the channel in its open and inactivated states compared to the resting state. This property contributes to the use-dependent nature of the nerve block.
Caption: Signaling pathway of this compound's mechanism of action.
Pharmacodynamics
Early preclinical studies established this compound as a potent local anesthetic, with a potency reportedly four to five times greater than that of lignocaine.[1]
Table 2: Comparative Pharmacodynamic Properties of this compound and Lignocaine
| Parameter | This compound | Lignocaine | Source |
| Potency | 4-5 times more potent | Standard | [1] |
| Onset of Action | Quicker | Slower | [1] |
| Duration of Action | Longer | Shorter | [3] |
| Vasoconstrictor Property | Intrinsic | Absent (vasodilator) | [1][2] |
Experimental Protocols
Disclaimer: The following experimental protocols are based on summaries from available literature. Specific details from the original full-text articles could not be retrieved.
Infiltration Anesthesia (Guinea Pig Wheal Method): The anesthetic effect was assessed by injecting the test substance intradermally into the backs of guinea pigs. The absence of a response to a pinprick at the injection site indicated anesthesia. The duration of anesthesia was recorded as the time until the return of the pain response.
Nerve Block Anesthesia (Rat Sciatic Nerve Block): The sciatic nerve of rats was exposed, and the anesthetic solution was applied directly to the nerve. The block was assessed by observing the motor and sensory function of the hind limb. The time to onset and the duration of the block were the primary endpoints.
Caption: Experimental workflow for pharmacodynamic assessment.
Pharmacokinetics
Detailed pharmacokinetic parameters from early preclinical studies are not extensively reported in the available literature. However, the inherent vasoconstrictor property of this compound suggests a slower systemic absorption from the site of administration compared to lignocaine, which is a vasodilator and often requires co-administration with adrenaline to prolong its local action.[1][2]
Toxicology and Safety Profile
This compound has been reported to have a better safety profile than lignocaine and bupivacaine, with less central nervous system (CNS) and cardiovascular (CV) toxicity at therapeutic doses.[1]
Table 3: Summary of Preclinical Toxicology Data for this compound
| Study Type | Key Findings | Source |
| Acute Toxicity (LD50) | Higher than lignocaine (specific values not consistently reported) | [1] |
| Genotoxicity | Not genotoxic in in vivo mouse assays (chromosome aberration, sister chromatid exchange, DNA strand breaks) | [4] |
| Teratogenicity | No significant teratogenic effects observed in rats and rabbits |
Experimental Protocols
Disclaimer: The following experimental protocols are based on summaries from available literature. Specific details from the original full-text articles could not be retrieved.
Genotoxicity Assays:
-
Chromosome Aberration and Sister Chromatid Exchange: Bone marrow cells were collected from mice following a single acute exposure to this compound. Chromosomal abnormalities and the exchange of genetic material between sister chromatids were analyzed microscopically.
-
DNA Strand Breaks: Liver cells from treated mice were assessed for DNA damage.
Teratogenicity Studies: Pregnant rats and rabbits were administered this compound during the period of organogenesis. The fetuses were examined for any structural abnormalities.
Caption: Workflow for preclinical toxicology evaluation.
Conclusion
The early pharmacological profiling of this compound established it as a potent local anesthetic with a rapid onset and long duration of action. Its unique chemical structure, distinct from traditional amide and ester anesthetics, confers a favorable safety profile with reduced CNS and cardiovascular toxicity. The intrinsic vasoconstrictor property is a significant advantage, potentially obviating the need for co-administered vasoconstrictors like adrenaline. While detailed quantitative data and protocols from the foundational preclinical studies are not fully accessible in contemporary databases, the available information strongly supports the continued investigation and clinical use of this compound as a safe and effective local anesthetic agent. Further research to fully elucidate its pharmacokinetic profile and to conduct direct comparative clinical trials against newer local anesthetics would be of significant value.
References
- 1. Indian Journal of Experimental Biology [ores.su]
- 2. researchgate.net [researchgate.net]
- 3. Indian Journal of Experimental Biology (NISCAIR) | 8003 Publications | 64897 Citations | Top authors | Related journals [scispace.com]
- 4. Indian Journal of Experimental Biology - Google Books [books.google.com.sg]
An In-depth Technical Guide to Centbucridine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centbucridine is a quinoline derivative local anesthetic developed at the Central Drug Research Institute in India.[1][2] Unlike traditional local anesthetics, which are classified as esters or amides, this compound possesses a unique chemical structure that contributes to its distinct pharmacological profile.[2] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, pharmacology, and toxicology. It includes structured data tables, detailed experimental protocols from foundational studies, and visualizations of its mechanism of action and experimental workflows to serve as a resource for research and drug development professionals.
Chemical Identity and Structure
This compound is chemically known as N-butyl-1,2,3,4-tetrahydroacridin-9-amine. It is typically used as the hydrochloride salt to improve its stability and solubility in aqueous solutions.
Chemical Structure of this compound Hydrochloride
| Identifier | Value |
| IUPAC Name | N-butyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride[3] |
| CAS Number | 82636-28-0 (HCl)[3] |
| 785727-86-8 (free base)[4] | |
| Molecular Formula | C₁₇H₂₃ClN₂[3] |
| Molecular Weight | 290.8 g/mol [3] |
| Canonical SMILES | CCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl[3] |
| InChI | InChI=1S/C17H22N2.ClH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19);1H[3] |
| InChIKey | NXPBZLHQSPLKQA-UHFFFAOYSA-N[3] |
| PubChem CID | 6918423[3] |
| Synonyms | Bucricaine hydrochloride, Centoblok[3] |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its formulation, delivery, and pharmacokinetic profile.
| Property | Value |
| Appearance | Solid powder[4] |
| Solubility | Soluble in DMSO[2] |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term[2] |
Pharmacology
Mechanism of Action
Like other local anesthetics, the primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in neuronal membranes. By reversibly binding to the channel, this compound inhibits the influx of sodium ions that is necessary for the initiation and propagation of action potentials. This action effectively blocks nerve conduction, resulting in a loss of sensation in the localized area.
Figure 1: Proposed mechanism of this compound blocking voltage-gated sodium channels.
Pharmacodynamics
This compound is a highly potent local anesthetic. Foundational studies in animals demonstrated that it is approximately 5 to 8 times more potent than lidocaine.[5] Clinical studies have confirmed its higher potency, showing that a 0.5% solution of this compound provides comparable or superior anesthesia to a 2% solution of lidocaine.[6]
A key distinguishing feature of this compound is its intrinsic vasoconstrictor property.[1][2] This contrasts with most other local anesthetics like lidocaine, which have vasodilatory effects and require the addition of a vasoconstrictor such as adrenaline to prolong their duration of action and reduce systemic absorption.[5] The inherent vasoconstriction of this compound may contribute to its longer duration of action and favorable safety profile, particularly in patients where adrenaline is contraindicated.[6]
| Pharmacodynamic Parameter | This compound (0.5%) | Lidocaine (2% with Adrenaline) | Reference |
| Potency | 4-5 times more potent than lidocaine | Standard | [1] |
| Onset of Action | Rapid, comparable to lidocaine | Rapid | [5] |
| Duration of Action | Significantly longer | Shorter | [7] |
| Cardiovascular Effects | Minimal effects on blood pressure and pulse rate | Potential for changes due to adrenaline | [6] |
Toxicology
The acute toxicity of this compound has been evaluated in several animal species.
| Species | Route | LD₅₀ (mg/kg) | Reference |
| Mouse | Intraperitoneal | 25 | [5] |
| Mouse | Subcutaneous | 26 | [8] |
| Rat | Subcutaneous | 45 | [8] |
| Monkey | Subcutaneous | 10.5 | [8] |
Studies on genotoxicity, teratogenicity, and neurotoxicity have also been conducted, demonstrating a wide margin of safety.[9]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the protocols used in the foundational preclinical and clinical studies of this compound.
Determination of Acute Toxicity (LD₅₀)
This protocol is based on the methodology described in the 1982 study by Patnaik & Dhawan.[8]
Figure 2: Workflow for the determination of acute toxicity (LD₅₀) of this compound.
-
Animals: Swiss mice (18-22 g), Charles Foster rats (120-150 g), and Rhesus monkeys (Macaca mulatta) of both sexes were used.
-
Drug Administration: this compound hydrochloride was dissolved in distilled water and administered as a single dose. The routes of administration were subcutaneous (s.c.) for rats and monkeys, and intraperitoneal (i.p.) for mice.
-
Observation: Animals were observed for 24 hours for signs of toxicity and mortality.
-
Calculation: The LD₅₀ values with 95% confidence limits were calculated using the method of Litchfield and Wilcoxon.
Evaluation of Local Anesthetic Activity
The following protocols were adapted from the foundational pharmacological studies to assess different types of local anesthesia.[10]
-
Infiltration Anesthesia (Guinea Pig Wheal Method):
-
Animals: Guinea pigs of either sex (300-400 g).
-
Procedure: The backs of the animals were closely clipped. Six separate intracutaneous wheals were raised on each animal by injecting 0.1 ml of the test solution.
-
Endpoint: Each wheal was pricked with a pin six times at 5-minute intervals for 30 minutes. The absence of a skin twitch (panniculus carnosus reflex) was considered a positive response for anesthesia. The total number of positive responses out of a possible 36 was recorded.
-
Analysis: The anesthetic score was calculated, and the potency was compared to a standard (lidocaine).
-
-
Corneal (Surface) Anesthesia (Rabbit):
-
Animals: Rabbits of either sex (1.5-2.0 kg).
-
Procedure: Two drops of the test solution were instilled into the conjunctival sac of one eye. The other eye served as a control.
-
Endpoint: The cornea was stimulated with a fine nylon bristle every 5 minutes. The absence of the blink reflex was taken as the endpoint for anesthesia.
-
Analysis: The onset and duration of anesthesia were recorded.
-
-
Nerve Block Anesthesia (Rat Sciatic Nerve Block):
-
Animals: Rats of either sex (100-150 g).
-
Procedure: 0.1 ml of the test solution was injected into the tissue surrounding the sciatic nerve.
-
Endpoint: The motor response to a noxious stimulus (pinching the toes) was evaluated. The inability of the animal to withdraw its leg was considered a positive sign of a successful nerve block.
-
Analysis: The onset and duration of the motor paralysis were recorded.
-
Evaluation of Neurotoxicity
This protocol is based on the methodology described in the 1982 study by Gupta et al. evaluating potential neurotoxicity.[9]
Figure 3: Experimental workflow for the evaluation of this compound's neurotoxicity.
-
Intrathecal Administration (Rabbits):
-
Procedure: this compound (0.5% and 1.0% solutions) or a saline control was injected into the subarachnoid space.
-
Observation: Animals were observed for signs of motor weakness, paralysis, or convulsions.
-
Histopathology: After a 7-day observation period, animals were sacrificed, and the spinal cord was examined for any pathological changes, such as inflammation, demyelination, or neuronal damage.
-
-
Intrasciatic Administration (Rats):
-
Procedure: this compound or saline was injected directly around the exposed sciatic nerve.
-
Observation: The animals were observed for any motor deficits in the corresponding limb.
-
Histopathology: Nerves were excised after 7 days and examined microscopically for signs of nerve damage.
-
Conclusion
This compound is a potent local anesthetic with a chemical structure and pharmacological profile that distinguish it from traditional ester and amide agents. Its high potency, rapid onset, long duration of action, and intrinsic vasoconstrictor properties make it an effective alternative to lidocaine. The extensive preclinical and clinical data demonstrate a favorable safety profile. This guide provides a foundational technical overview to support further research and development of this unique compound.
References
- 1. Teratogenic studies on 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (this compound)--a new local anaesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 82636-28-0 | >98% [smolecule.com]
- 3. Bucricaine hydrochloride | C17H23ClN2 | CID 6918423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. acofs.weebly.com [acofs.weebly.com]
- 6. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the genotoxicity of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (this compound): a new local anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological study of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (this compound)--a new local anaesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of local anaesthetic activity of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (this compound)--a 4-substituted polymethylenequinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Centbucridine: An In-depth Technical Guide on its Action as a Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centbucridine, a quinoline derivative, is a potent, long-acting local anesthetic with a unique chemical structure distinct from the common amide and ester classes. Developed at the Central Drug Research Institute in India, it exhibits a promising safety profile, particularly its reduced cardiovascular and central nervous system toxicity compared to agents like bupivacaine and lignocaine. This technical guide delves into the core mechanism of action of this compound as a voltage-gated sodium channel blocker. While detailed electrophysiological data on specific sodium channel subtypes for this compound is not extensively available in publicly accessible literature, its mechanism can be largely understood within the well-established framework of local anesthetic interaction with these channels. This guide will synthesize the available data on this compound and extrapolate its molecular interactions based on the known pharmacology of sodium channel blockers, supported by detailed experimental protocols and visual representations of the underlying pathways.
Introduction to this compound
This compound, chemically known as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, emerged from the need for a safer and more effective local anesthetic.[1] Unlike traditional local anesthetics, it is a quinolone derivative.[1] Clinical and preclinical studies have demonstrated that this compound is approximately 4 to 8 times more potent than lignocaine, with a rapid onset and a longer duration of action.[1][2] A notable characteristic of this compound is its intrinsic vasoconstrictor property, which obviates the need for co-administration with adrenaline, a significant advantage in patients with contraindications to vasoconstrictors.[1][2]
The Molecular Target: Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells, such as neurons.[3] These channels exist in three main conformational states:
-
Resting (Closed) State: At the resting membrane potential, the channel is closed but capable of opening in response to a depolarizing stimulus.
-
Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions, which leads to the rising phase of the action potential.
-
Inactivated State: Shortly after opening, the channel enters a non-conducting inactivated state, from which it cannot be immediately reopened. The membrane must repolarize for the channel to return to the resting state.
Local anesthetics, including this compound, exert their effects by blocking these channels, thereby preventing nerve impulse transmission.
Mechanism of Action of this compound as a Sodium Channel Blocker
The primary mechanism of action of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels from within the neuron. This action is both state- and use-dependent.
The Hydrophilic and Hydrophobic Pathways
Local anesthetics access their binding site within the sodium channel via two principal pathways:
-
Hydrophilic Pathway: The protonated, charged form of the local anesthetic reaches the binding site from the intracellular side (axoplasm) when the channel is in the open state.
-
Hydrophobic Pathway: The uncharged, lipid-soluble base form of the molecule can traverse the lipid bilayer of the neuronal membrane to reach the axoplasm, where it re-equilibrates into its charged form, or potentially interact with the channel directly from within the membrane.
Given that this compound is administered as a hydrochloride salt, it exists in equilibrium between its charged and uncharged forms at physiological pH.
State-Dependent Binding and Use-Dependence
The affinity of local anesthetics for the sodium channel is state-dependent. They exhibit a higher affinity for the open and inactivated states compared to the resting state. This phenomenon is the basis for use-dependence or phasic block , where the degree of block increases with the frequency of nerve stimulation. Nerves that are firing rapidly are more susceptible to blockade because their sodium channels spend more time in the open and inactivated states, providing more opportunities for the drug to bind.
While specific kinetic data for this compound is scarce, its high potency suggests a strong interaction with the open and/or inactivated states of the sodium channel.
The Putative Binding Site
The binding site for most local anesthetics is located in the inner pore of the sodium channel, formed by the S6 transmembrane segments of the four homologous domains (I-IV). Specific amino acid residues, particularly in domains III and IV, are critical for drug binding. Although not explicitly demonstrated for this compound, it is highly probable that it shares this common binding region with other local anesthetics.
Quantitative Data
Quantitative electrophysiological data for this compound is not widely reported in the literature. The following table summarizes the comparative potency and clinical characteristics based on available studies.
| Parameter | This compound | Lignocaine | Reference(s) |
| Relative Potency | 4-8 times more potent | 1 (Reference) | [1][2] |
| Effective Concentration | 0.5% | 2.0% | [2] |
| Onset of Action | Rapid | Rapid | [1] |
| Duration of Action | Longer | Shorter | [1][4] |
| Vasoconstrictor Property | Intrinsic | Vasodilator | [1][2] |
Experimental Protocols
The characterization of local anesthetics like this compound involves a combination of in vitro and in vivo models.
In Vitro Nerve Conduction Studies (e.g., Frog Sciatic Nerve Preparation)
This classic method is used to assess the nerve-blocking properties of a compound.
Methodology:
-
Nerve Preparation: The sciatic nerve is dissected from a frog (e.g., Rana tigrina).
-
Mounting: The nerve is mounted in a nerve chamber with stimulating and recording electrodes.
-
Stimulation and Recording: The nerve is stimulated with a supramaximal electrical stimulus, and the compound action potential (CAP) is recorded.
-
Drug Application: The nerve is bathed in a Ringer's solution containing a specific concentration of this compound.
-
Assessment of Block: The reduction in the amplitude of the CAP over time is measured to determine the onset and degree of nerve block. The time to complete block is recorded.
-
Washout: The drug-containing solution is replaced with fresh Ringer's solution to observe the recovery of the CAP, indicating the reversibility of the block.
In Vivo Anesthetic Activity (e.g., Guinea Pig Intradermal Wheal Method)
This model assesses the infiltration anesthesia properties of a local anesthetic.
Methodology:
-
Animal Preparation: The back of a guinea pig is shaved.
-
Intradermal Injection: A fixed volume of this compound solution is injected intradermally to raise a wheal.
-
Stimulation: The wheal is pricked with a sharp needle at regular intervals.
-
Assessment of Anesthesia: The absence of a response (flinching or squeaking) to the pinprick is considered as positive anesthesia. The onset and duration of anesthesia are recorded.
Whole-Cell Patch-Clamp Electrophysiology
Methodology:
-
Cell Preparation: A cell line expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells stably transfected with Nav1.5) or dissociated primary neurons are used.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) and recording of the transmembrane ionic currents.
-
Voltage Protocols: Specific voltage protocols are applied to elicit sodium currents and to study the drug's effect on the channels in different states (resting, open, and inactivated).
-
Tonic Block: The drug is applied to cells held at a very negative potential (e.g., -120 mV) where most channels are in the resting state.
-
Use-Dependent Block: The drug's effect is measured during repetitive depolarizing pulses at different frequencies.
-
Inactivated-State Block: The affinity for the inactivated state is determined by measuring the block after long depolarizing prepulses.
-
-
Data Analysis: The recorded currents are analyzed to determine the IC50 for the block in different states, as well as the on- and off-rates of the drug.
Visualizations
Signaling Pathway of Sodium Channel Blockade by this compound
Caption: Proposed pathways for this compound to access its binding site within the sodium channel.
Experimental Workflow for In Vitro Nerve Conduction Study
Caption: Workflow for assessing nerve block using the frog sciatic nerve preparation.
Logical Relationship of Use-Dependent Blockade
Caption: The principle of use-dependent sodium channel blockade by this compound.
Conclusion
This compound is a potent local anesthetic that functions through the blockade of voltage-gated sodium channels. Its mechanism aligns with the state- and use-dependent model of local anesthetic action, where it preferentially binds to the open and inactivated states of the channel from the intracellular side. While it is a clinically effective and safe alternative to traditional local anesthetics, a detailed characterization of its interaction with specific sodium channel subtypes using modern electrophysiological techniques would provide a more complete understanding of its molecular pharmacology. Such studies would be invaluable for the rational design of new local anesthetics with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. :: Physiology and Pharmacology :: [ijpp.com]
- 3. Structure-activity relations for frequency-dependent sodium channel block in nerve by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subblocking concentrations of local anesthetics: effects on impulse generation and conduction in single myelinated sciatic nerve axons in frog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Centbucridine Hydrochloride: Characteristics and Solubility
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of Centbucridine hydrochloride, a quinoline-derivative local anesthetic. It details the compound's core physicochemical characteristics, solubility profile, and generalized experimental protocols for its analysis.
Core Physicochemical Characteristics
This compound hydrochloride is chemically known as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride.[1][2] Unlike traditional local anesthetics, it is not classified as an ester or an amide, but as a quinoline derivative.[1][2] It is a solid powder in appearance.[3] The hydrochloride salt form is specifically utilized to enhance its stability and solubility in aqueous solutions, making it suitable for injectable formulations.[1]
The fundamental physicochemical properties of this compound hydrochloride are summarized in the table below.
| Property | Data | Source |
| IUPAC Name | N-butyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride | [1] |
| Synonyms | This compound HCl, Bucricaine hydrochloride | [3] |
| CAS Number | 82636-28-0 (Hydrochloride Salt) | [3] |
| Molecular Formula | C₁₇H₂₃ClN₂ | [1][3][4] |
| Molecular Weight | 290.8 g/mol | [1][4] |
| Exact Mass | 290.155 Da | [1][3] |
| Appearance | Solid powder | [3] |
| Elemental Analysis | C: 70.21%, H: 7.97%, Cl: 12.19%, N: 9.63% | [3] |
| Free Base CAS | 785727-86-8 | [3][5] |
Solubility Profile
The solubility of a drug substance is a critical parameter for its formulation and bioavailability. This compound's hydrochloride salt form is employed to improve its aqueous solubility for clinical applications.[1] For purification, recrystallization methodologies typically use polar solvents, indicating favorable solubility in these media.[1]
| Solvent / Medium | Solubility Description | Notes |
| DMSO | Soluble | [1][3] |
| Aqueous Solutions | The hydrochloride salt is used to improve solubility in water. | Suitable for injectable formulations.[1] |
| Ethanol | Used as a recrystallization solvent. | [1] |
| Methanol | Used as a recrystallization solvent. | [1] |
| Water-Alcohol Mixtures | Used as a recrystallization solvent. | [1] |
Note: Quantitative solubility values (e.g., in mg/mL) in the specified solvents are not available in the cited literature. A generalized protocol for determining solubility is provided in the following section.
Experimental Protocols
Detailed, validated protocols for this compound hydrochloride are proprietary. However, standard methodologies for the characterization and solubility assessment of a pharmaceutical salt are presented below.
Protocol: Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound hydrochloride can be determined using the established shake-flask method. This protocol outlines a generalized workflow.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Methodology:
-
Preparation: An excess amount of this compound hydrochloride salt is added to a vial containing a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels). This ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Sampling and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a sub-micron, non-adsorptive filter (e.g., PVDF or PTFE) to remove undissolved solid particles.
-
Quantification: The clear filtrate is then appropriately diluted and analyzed using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved drug. The solubility is reported in units such as mg/mL or mol/L.
Protocol: Physicochemical Characterization Workflow
A comprehensive characterization of a drug salt involves multiple analytical techniques to confirm its identity, purity, and structure.
Caption: Standard analytical workflow for physicochemical characterization.
Methodologies:
-
Melting Point: The melting range is determined using a capillary melting point apparatus. A sharp and defined melting range is indicative of high purity.
-
pKa Determination: The acid dissociation constant(s) are measured via potentiometric titration. This involves titrating a solution of the drug with a strong acid or base and monitoring the pH change to identify the pKa values, which are crucial for predicting solubility and absorption at different physiological pH levels.
-
Spectroscopy:
-
UV-Visible Spectroscopy: A solution of the compound is scanned across the UV-Vis spectrum to determine its wavelength of maximum absorbance (λmax), which is characteristic of its chromophoric structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The sample is analyzed to obtain an infrared spectrum, which reveals the presence of specific functional groups based on their vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are performed to provide detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms.
-
-
Mass Spectrometry (MS): This technique is used to measure the mass-to-charge ratio of the molecule, confirming its exact mass and molecular formula.[1][3]
Mechanism of Action and Logical Relationships
This compound functions as a local anesthetic by blocking sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials responsible for pain signals. A key differentiator from many other local anesthetics like lignocaine is its intrinsic vasoconstrictor property.[1][2][6] This eliminates the need for co-administration with an external vasoconstrictor such as adrenaline, which is a significant advantage in patients where adrenaline is contraindicated.[2][6][7]
The diagram below illustrates the logical relationship between this compound's structure, its dual mechanism, and its clinical advantages compared to a traditional vasodilator anesthetic.
Caption: Logical relationships of this compound's properties versus traditional anesthetics.
References
- 1. Buy this compound | 82636-28-0 | >98% [smolecule.com]
- 2. View of A Short Profile On this compound | BMH Medical Journal - ISSN 2348–392X [babymhospital.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound hydrochloride | C17H23ClN2 | CID 135327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. acofs.weebly.com [acofs.weebly.com]
- 7. ijbcp.com [ijbcp.com]
Initial In-Vitro Studies on Centbucridine's Anesthetic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centbucridine, chemically identified as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, is a novel quinoline derivative local anesthetic synthesized at the Central Drug Research Institute (CDRI) in Lucknow, India.[1][2] Unlike traditional local anesthetics that are typically classified as either esters or amides, this compound's unique chemical structure contributes to its distinct pharmacological profile.[2][3] Initial in-vitro investigations, primarily conducted in the early 1980s, laid the groundwork for understanding its anesthetic potential, revealing significantly higher potency compared to the widely used anesthetic, lignocaine. This technical guide provides a comprehensive overview of these foundational in-vitro studies, presenting the available data, outlining the probable experimental methodologies, and illustrating the underlying mechanisms of action.
Quantitative Data Summary
The initial in-vitro studies on this compound consistently highlighted its superior potency relative to lignocaine. While the primary full-text publications from 1982 are not readily accessible, numerous subsequent reports and clinical studies have cited the key findings from this early research. The most frequently reported quantitative measure of this compound's potency is its relative effectiveness compared to lignocaine.
Table 1: Comparative Potency of this compound and Lignocaine from Initial In-Vitro and In-Vivo Animal Studies
| Anesthetic Agent | Relative Potency vs. Lignocaine | Key Findings | Reference |
| This compound | 5 to 8 times more potent | Consistently demonstrated higher anesthetic activity in various animal models. | [1][4] |
| Lignocaine | 1 (Baseline) | Standard comparator local anesthetic. | [1][4] |
It is important to note that the specific in-vitro assay and endpoint that generated this exact potency ratio are not detailed in the available literature. This comparison is derived from a combination of in-vitro and in-vivo animal experiments conducted during the initial evaluation of the compound.[1][4]
Experimental Protocols
The precise, detailed methodologies from the seminal in-vitro studies on this compound are not available in the public domain. However, based on standard pharmacological practices of the era for evaluating local anesthetics, the following experimental protocols are inferred to have been employed.
In-Vitro Nerve Block Assay (Inferred Protocol)
This type of assay is fundamental in determining the efficacy of a local anesthetic in blocking nerve impulse conduction.
-
Preparation: An isolated nerve preparation, such as the frog sciatic nerve or a mammalian phrenic nerve-diaphragm preparation, would have been utilized. The nerve would be dissected and mounted in a chamber allowing for the application of the anesthetic solution to a specific segment while stimulating the nerve at one end and recording the compound action potential at the other.
-
Solutions:
-
Ringer's solution (or a similar physiological saline) to maintain nerve viability.
-
This compound hydrochloride dissolved in Ringer's solution at various concentrations.
-
Lignocaine hydrochloride solutions of varying concentrations for comparison.
-
-
Procedure:
-
The nerve is placed in the chamber and allowed to equilibrate, with baseline compound action potentials recorded following supramaximal electrical stimulation.
-
The anesthetic solution (either this compound or lignocaine) is applied to a defined section of the nerve.
-
The nerve is stimulated at regular intervals, and the amplitude of the compound action potential is recorded.
-
The percentage decrease in the action potential amplitude is calculated over time to determine the rate of onset and degree of nerve block.
-
A dose-response curve would be generated by testing a range of concentrations for each drug to determine the concentration required to produce a 50% or 100% block.
-
Electrophysiological Studies on Isolated Neurons (Inferred Protocol)
While there is no specific evidence of patch-clamp studies in the initial 1982 publications (as the technique was still relatively new), intracellular or extracellular recordings from isolated neurons (e.g., from dorsal root ganglia) would have been a plausible method to investigate the direct effects on neuronal excitability.
-
Cell Preparation: Primary neurons would be isolated from animal models and maintained in a short-term culture.
-
Recording:
-
A glass microelectrode would be used to impale a neuron to record its membrane potential.
-
The neuron would be stimulated to fire action potentials using current injection through the recording electrode.
-
-
Drug Application: this compound or lignocaine would be introduced into the bathing solution at known concentrations.
-
Measurements:
-
Changes in the resting membrane potential.
-
Alterations in the threshold for action potential generation.
-
Reduction in the rate of rise and amplitude of the action potential.
-
Eventual complete block of action potential firing.
-
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for local anesthetics, including this compound, is the blockade of voltage-gated sodium channels in the neuronal cell membrane. These channels are crucial for the generation and propagation of action potentials, the fundamental signals of the nervous system.
By binding to a specific site within the sodium channel pore, local anesthetics physically obstruct the influx of sodium ions that is necessary for depolarization of the nerve membrane. This action increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and, at sufficient concentrations, completely blocks conduction.
Signaling Pathway of Local Anesthetic Action
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Hypothetical Experimental Workflow for In-Vitro Nerve Block Assay
Caption: A logical workflow for an in-vitro nerve block experiment.
Conclusion
The initial in-vitro studies of this compound were pivotal in establishing its potential as a potent local anesthetic. The consistent finding of its significantly higher potency compared to lignocaine, a cornerstone of local anesthesia, spurred further clinical investigation. While the detailed quantitative data and specific protocols from these early studies are not fully available in contemporary databases, the foundational knowledge they provided has been instrumental in the development and clinical application of this compound, particularly in scenarios where the use of vasoconstrictors with other local anesthetics is contraindicated. Future in-vitro research, perhaps employing modern electrophysiological techniques such as patch-clamp analysis on specific sodium channel isoforms, could provide a more granular understanding of this compound's mechanism of action and its interaction with neuronal membranes at a molecular level.
References
Unveiling the Vasoconstrictor Properties of Centbucridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centbucridine, a quinoline derivative, stands out in the landscape of local anesthetics due to its intrinsic vasoconstrictor properties, a characteristic that obviates the need for co-administration with agents like adrenaline.[1][2][3][4] This attribute not only simplifies formulation but also enhances its safety profile, particularly in patients where exogenous vasoconstrictors are contraindicated. This technical guide delves into the foundational research concerning the vasoconstrictor effects of this compound, synthesizing available clinical data, and postulating a mechanism of action based on established principles of vascular pharmacology. While direct molecular evidence for its mechanism remains to be fully elucidated in publicly accessible literature, this paper aims to provide a comprehensive overview for researchers and drug development professionals by structuring existing knowledge and proposing avenues for future investigation.
Introduction
Local anesthetics are indispensable in modern clinical practice for pain management. A common challenge with many of these agents is their inherent vasodilatory effect, which hastens their systemic absorption, thereby shortening the duration of action and increasing the risk of systemic toxicity. To counteract this, vasoconstrictors such as adrenaline are frequently added to local anesthetic formulations. This compound, chemically known as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, is a potent local anesthetic developed at the Central Drug Research Institute in India that possesses the unique advantage of inherent vasoconstriction.[1][5] This guide explores the fundamental aspects of this vasoconstrictor property, presenting clinical data in a comparative format and providing detailed experimental methodologies where available.
Clinical Efficacy and Cardiovascular Stability
Clinical studies have consistently demonstrated that this compound provides effective local anesthesia without the adverse cardiovascular effects often associated with the addition of adrenaline.[4][5] Its onset of action is comparable to or even faster than lignocaine with adrenaline, and it provides a similar duration of anesthesia.[3]
Comparative Clinical Data
The following tables summarize the quantitative data from comparative clinical trials between this compound and Lignocaine with adrenaline.
| Parameter | 0.5% this compound | 2% Lignocaine with Adrenaline (1:200,000) | Reference |
| Mean Onset of Anesthesia (seconds) | ~135 | ~150 | [3] |
| Mean Duration of Anesthesia (minutes) | ~151 | ~111 | [3] |
Table 1: Comparative Onset and Duration of Anesthesia
| Cardiovascular Parameter | 0.5% this compound | 2% Lignocaine with Adrenaline | Reference |
| Change in Mean Systolic Blood Pressure | Not significant | Significant increase | [5] |
| Change in Mean Diastolic Blood Pressure | Not significant | Not significant / slight decrease | [5] |
| Change in Mean Pulse Rate | Not significant | Significant increase | [5] |
Table 2: Comparative Cardiovascular Effects
Postulated Mechanism of Vasoconstriction
While direct experimental evidence detailing the precise molecular mechanism of this compound's vasoconstrictor action is not extensively documented in available literature, a plausible mechanism can be inferred from the general principles of vascular smooth muscle contraction. The two primary pathways governing vasoconstriction are the activation of adrenergic receptors and the modulation of calcium channels in vascular smooth muscle cells.
Potential Involvement of Adrenergic Receptors
Vasoconstriction is often mediated by the activation of α-adrenergic receptors on vascular smooth muscle cells. It is conceivable that this compound acts as an agonist at these receptors, mimicking the effect of endogenous catecholamines like norepinephrine.
Possible Modulation of Calcium Channels
Alternatively, this compound could directly or indirectly modulate the influx of extracellular calcium through voltage-gated calcium channels in the vascular smooth muscle membrane. An increase in intracellular calcium is the final common pathway for smooth muscle contraction.
Proposed Experimental Protocols for Mechanism Elucidation
To definitively elucidate the vasoconstrictor mechanism of this compound, a series of in-vitro and in-vivo experiments are necessary.
In-Vitro Vascular Reactivity Studies
This protocol aims to determine the direct effect of this compound on isolated blood vessels.
Methodology:
-
Tissue Preparation: A male Wistar rat (250-300g) is euthanized by an approved method. The thoracic aorta or mesenteric artery is carefully excised and placed in cold Krebs-Henseleit solution.
-
Ring Preparation: The artery is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width.
-
Mounting: The rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Viability Test: The viability of the arterial rings is tested by inducing contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Dose-Response Curve: After a washout period, cumulative concentrations of this compound are added to the organ bath, and the resulting changes in isometric tension are recorded.
-
Data Analysis: The contractile response is expressed as a percentage of the maximal contraction induced by KCl. A dose-response curve is plotted to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximal effect).
Receptor Binding Assays
To identify the specific receptor targets of this compound, competitive radioligand binding assays can be performed.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., α₁-adrenergic receptors from rat cerebral cortex).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]prazosin for α₁-receptors) and varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The ability of this compound to displace the radioligand is determined, and the inhibition constant (Ki) is calculated.
Future Directions and Conclusion
The inherent vasoconstrictor property of this compound presents a significant advantage in the field of local anesthesia. While clinical data strongly supports its efficacy and cardiovascular safety, a deeper understanding of its molecular mechanism of action is crucial for its broader application and for the development of new local anesthetics with similar profiles. The quinoline scaffold of this compound may be a key to its vasoconstrictor activity, and further investigation into the structure-activity relationship of this chemical class is warranted.[6][7][8][9]
Future research should focus on in-vitro vascular reactivity studies and receptor binding assays to elucidate the precise signaling pathways involved. Such studies will not only provide a solid scientific foundation for the use of this compound but also pave the way for the rational design of next-generation local anesthetics with tailored pharmacological profiles.
References
- 1. View of A Short Profile On this compound | BMH Medical Journal - ISSN 2348–392X [babymhospital.org]
- 2. researchgate.net [researchgate.net]
- 3. acofs.weebly.com [acofs.weebly.com]
- 4. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbcp.com [ijbcp.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Synthesis and Biological Potentials of Quinoline Analogues: A Review of Literature | Bentham Science [eurekaselect.com]
- 8. Synthesis and pharmacological properties of some quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on the Antihistaminic Activity of Centbucridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centbucridine, a quinoline derivative primarily developed and utilized as a local anesthetic, has been noted in various pharmacological studies for its antihistaminic properties. This technical guide synthesizes the currently available, albeit limited, public information regarding the antihistaminic activity of this compound. Due to a notable scarcity of in-depth exploratory studies, this document also outlines the standard, hypothetical experimental protocols required for a thorough investigation of its antihistaminic potential. This includes methodologies for in vitro receptor binding and mast cell stabilization assays, as well as in vivo models of histamine-induced responses. Visualizations of the relevant signaling pathway and experimental workflows are provided to guide future research in this area.
Introduction to this compound's Antihistaminic Profile
This compound (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) was synthesized at the Central Drug Research Institute (CDRI) in India. While its primary clinical application is as a local anesthetic, early pharmacological evaluations and subsequent clinical observations have indicated that it possesses antihistaminic activity. This action is attributed to its ability to block histamine H1 receptors. This secondary characteristic is considered advantageous, as it may mitigate local inflammatory responses and allergic reactions at the site of administration. However, the public scientific literature lacks dedicated studies that quantitatively characterize the potency and efficacy of this compound as an antihistamine.
Quantitative Data Summary
An extensive review of published literature reveals a significant gap in quantitative data specifically detailing the antihistaminic activity of this compound. Key metrics such as H1 receptor binding affinity (Ki), half-maximal inhibitory concentration (IC50) in functional assays, and dose-response relationships in preclinical models have not been publicly reported. The following table highlights the type of quantitative data that would be essential for a comprehensive evaluation.
| Parameter | Description | Typical Units | Data for this compound |
| H1 Receptor Binding Affinity (Ki) | The dissociation constant for the binding of this compound to the histamine H1 receptor, indicating its binding potency. | nM | Not Publicly Available |
| Histamine Antagonism (pA2) | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. | Unitless | Not Publicly Available |
| Mast Cell Stabilization (IC50) | The concentration of this compound required to inhibit 50% of histamine or other mediator release from mast cells. | µM or ng/mL | Not Publicly Available |
| In Vivo Protection (%) | The percentage of protection against a histamine-induced physiological response (e.g., bronchoconstriction) at a given dose. | % | Not Publicly Available |
Hypothetical Experimental Protocols
To address the existing knowledge gap, the following standard experimental protocols are proposed for the systematic evaluation of this compound's antihistaminic activity.
In Vitro H1 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the histamine H1 receptor.
-
Methodology:
-
Membrane Preparation: Human H1 receptor-expressing cell membranes (e.g., from HEK-293 or CHO cell lines) are prepared.
-
Competitive Binding Assay: A radioligand competition binding assay is performed using a known H1 receptor antagonist radioligand (e.g., [3H]mepyramine).
-
Procedure: Constant concentrations of the cell membranes and the radioligand are incubated with serially diluted concentrations of this compound.
-
Detection: Bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vivo Histamine-Induced Bronchoconstriction Model
-
Objective: To evaluate the protective effect of this compound against histamine-induced bronchospasm in a preclinical model.
-
Methodology:
-
Animal Model: Dunkin-Hartley guinea pigs are commonly used.
-
Procedure: Animals are pre-treated with either a vehicle control or varying doses of this compound via an appropriate route of administration (e.g., intraperitoneal or oral). After a specified pre-treatment period, the animals are exposed to a histamine aerosol.
-
Endpoint Measurement: The primary endpoint is the time to the onset of pre-convulsive dyspnea (PCD).
-
Data Analysis: The percentage of protection is calculated based on the increase in PCD time in the this compound-treated groups compared to the vehicle control group.
-
In Vitro Mast Cell Stabilization Assay
-
Objective: To assess the ability of this compound to inhibit the degranulation of mast cells.
-
Methodology:
-
Cell Model: Either primary mast cells (e.g., rat peritoneal mast cells) or a mast cell line (e.g., RBL-2H3) are utilized.
-
Procedure: The mast cells are sensitized with IgE and then pre-incubated with different concentrations of this compound or a vehicle control. Degranulation is subsequently induced using an appropriate antigen or a secretagogue like compound 48/80.
-
Endpoint Measurement: The release of granular contents, such as histamine (measured by ELISA) or β-hexosaminidase (measured by a colorimetric assay), into the cell supernatant is quantified.
-
Data Analysis: The percentage of inhibition of mediator release is calculated for each concentration of this compound to determine its mast cell-stabilizing activity and IC50 value.
-
Visualizations of Pathways and Workflows
The following diagrams provide a conceptual overview of the H1 receptor signaling pathway and standardized workflows for evaluating antihistaminic activity.
Caption: H1 Receptor Signaling and Antagonism.
Caption: In Vivo Antihistaminic Experimental Workflow.
Caption: In Vitro Mast Cell Stabilization Workflow.
Conclusion and Future Directions
The assertion that this compound possesses antihistaminic activity is based on initial pharmacological screenings rather than comprehensive, dedicated studies. This technical guide highlights the significant lack of publicly available quantitative data to fully characterize this aspect of its pharmacological profile. The provided hypothetical experimental protocols and visualizations serve as a roadmap for future research endeavors. A systematic investigation into the H1 receptor binding affinity, in vivo efficacy, and mast cell stabilizing properties of this compound is crucial to substantiate its antihistaminic claims and to explore its potential for broader therapeutic applications beyond local anesthesia. Such studies would provide the necessary data for a complete understanding of its mechanism of action and clinical utility.
Toxicology and Safety Profile of Centbucridine in Early Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centbucridine, chemically 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, is a novel local anesthetic agent developed at the Central Drug Research Institute (CDRI) in Lucknow, India.[1] Unlike traditional local anesthetics, which are typically classified as esters or amides, this compound is a quinoline derivative. Early research has indicated that this compound is a potent local anesthetic, estimated to be 4 to 8 times more potent than lignocaine, with a rapid onset and a longer duration of action.[2] A notable characteristic of this compound is its inherent vasoconstrictive property, which may eliminate the need for co-administration with adrenaline, a common practice with other local anesthetics to prolong their effect.
This technical guide provides a comprehensive overview of the toxicology and safety profile of this compound based on early preclinical and clinical research. The focus is on providing a detailed account of the available data to inform further research and development.
Executive Summary of Toxicological Findings
Early research suggests a favorable safety profile for this compound, particularly in comparison to the widely used local anesthetic, lignocaine. Key findings from preclinical and early clinical studies are summarized below:
-
Acute Toxicity: this compound has a lower LD50 value than lignocaine, indicating higher acute toxicity. However, its higher potency means that effective doses are significantly lower, suggesting a reasonable therapeutic index.
-
Genotoxicity: In vivo studies have indicated that this compound is not genotoxic.[3]
-
Teratogenicity: Early studies in animal models did not reveal any teratogenic effects.
-
Systemic Toxicity: this compound is reported to have minimal effects on the cardiovascular and central nervous systems at therapeutic doses.[2] This is a significant advantage over lignocaine, which can exhibit cardiovascular toxicity.
-
Local Toxicity: The agent is reported to be non-irritant upon infiltration in animal studies.[2]
Quantitative Toxicology Data
Table 1: Acute Toxicity Data
| Species | Route of Administration | LD50 (this compound) | LD50 (Lignocaine) | Potency Ratio (this compound vs. Lignocaine) | Reference |
| Mice | Intraperitoneal | Stated to be one-fourth that of lignocaine | Not specified | 4x more toxic | [2] |
| Rats | Subcutaneous | Stated to be one-fourth that of lignocaine | Not specified | 4x more toxic | [2] |
| Monkeys | Subcutaneous | Stated to be one-fourth that of lignocaine | Not specified | 4x more toxic | [2] |
Note: Specific LD50 values in mg/kg were not available in the reviewed literature. The data is presented as a ratio relative to lignocaine as reported in the source.
Experimental Protocols
Acute Toxicity Studies
-
Objective: To determine the median lethal dose (LD50) of this compound and compare it with that of lignocaine.
-
Animal Models: Mice, rats, and monkeys.[2]
-
Methodology:
-
Graded doses of this compound were administered to different groups of animals.[2]
-
The routes of administration were intraperitoneal for mice and subcutaneous for rats and monkeys.[2]
-
The number of animals per group and the specific dose ranges are not detailed in the available literature.
-
Mortality was observed over a specified period (typically 24 hours for acute toxicity studies), and the LD50 was calculated.
-
Genotoxicity Assays
-
Objective: To evaluate the potential of this compound to induce genetic mutations or chromosomal damage.
-
Animal Model: Mice.[3]
-
Methodology:
-
A single acute exposure to this compound was administered. The specific doses and route of administration are not detailed in the available abstract.
-
Three different endpoints were assessed:
-
Chromosome Aberrations (CA): Analysis of bone marrow cells for structural changes in chromosomes.
-
Sister Chromatid Exchange (SCE): Evaluation of the exchange of genetic material between sister chromatids in bone marrow cells.
-
DNA-Strand Breaks (SB): Measurement of DNA damage in liver cells.[3]
-
-
The results were compared to a control group.
-
Teratogenicity Studies
-
Objective: To assess the potential of this compound to cause birth defects.
-
Animal Models: The available literature mentions studies were conducted, but does not specify the species in the abstract.
-
Methodology:
-
The experimental design likely involved the administration of this compound to pregnant animals during the period of organogenesis.
-
Different dose groups would have been used, along with a control group.
-
Fetuses would be examined for any external, visceral, and skeletal abnormalities.
-
Specific details regarding dose levels, duration of treatment, and methods of fetal examination are not available in the reviewed literature.
-
Signaling Pathways
The available early research literature on the toxicology of this compound does not describe any specific signaling pathways related to its toxic effects. The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in nerve fibers, which is a well-understood pharmacological effect rather than a toxicological pathway. Further research would be needed to investigate any off-target effects or specific signaling cascades involved in this compound's toxicity at high doses.
Safety Profile in Early Clinical Research
Preliminary studies in human volunteers and patients have generally supported the safety of this compound as a local anesthetic.[2]
-
Cardiovascular and Central Nervous System: Clinical comparisons with lignocaine have shown that this compound has a better safety profile concerning cardiovascular and central nervous system effects. It does not significantly affect these systems except at very high doses.[2]
-
Local Tolerance: this compound has been reported to be well-tolerated with no significant local irritation.[2]
-
Adverse Effects: In clinical use, no serious side effects have been reported.[2] Some studies have noted minor, transient effects such as a burning sensation upon application.
Discussion and Future Directions
The early research on this compound suggests that it is a promising local anesthetic with a favorable safety profile, particularly its reduced impact on the cardiovascular and central nervous systems compared to lignocaine. Its inherent vasoconstrictive properties offer a potential advantage in clinical practice.
However, a comprehensive assessment of its toxicology is limited by the lack of publicly available detailed data from sub-acute and chronic toxicity studies. To fully characterize the safety profile of this compound, the following data would be essential:
-
Sub-acute and Chronic Toxicity Data: Including No-Observed-Adverse-Effect Levels (NOAELs), target organ toxicities, and dose-response relationships from studies of longer duration.
-
Detailed Reproductive and Developmental Toxicology: Full reports of teratogenicity studies, including the specific doses, species, and detailed findings.
-
Carcinogenicity Studies: Long-term studies to assess the carcinogenic potential of this compound.
-
Mechanistic Toxicology: Investigations into the potential off-target effects and signaling pathways involved in any observed toxicity.
Conclusion
Based on the available early research, this compound appears to be a safe and effective local anesthetic with a potentially superior safety profile to lignocaine, particularly concerning systemic toxicity. The lack of detailed, publicly accessible quantitative data from comprehensive preclinical toxicology studies highlights the need for further research and data publication to fully establish its safety for broader clinical use and to meet current regulatory standards for drug development. Researchers and drug development professionals are encouraged to seek out the original study reports from the Central Drug Research Institute for more detailed information.
References
The Preclinical Profile of Centbucridine: A Technical Overview of Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Published: November 13, 2025
Executive Summary
Centbucridine, a quinoline derivative synthesized at the Central Drug Research Institute (CDRI) in India, has been investigated as a potent local anesthetic. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound in various animal models. While extensive pharmacodynamic and toxicological studies have been conducted, detailed quantitative pharmacokinetic data remains largely confined to internal research, presenting a notable gap in the publicly available literature. This document synthesizes the existing information to offer a clear perspective on the preclinical profile of this compound, highlighting its potency, safety, and mechanism of action based on animal studies.
Introduction
This compound (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) is a novel local anesthetic agent that is structurally distinct from the common amide and ester-class anesthetics.[1][2] Its development was driven by the need for a potent local anesthetic with a favorable safety profile, particularly concerning cardiovascular effects.[2] Animal models have been instrumental in characterizing the efficacy and safety of this compound prior to its clinical evaluation.
Pharmacodynamics
The pharmacodynamic properties of this compound have been primarily evaluated through its local anesthetic effects in various animal models. These studies have consistently demonstrated its high potency compared to the widely used local anesthetic, lidocaine.
Local Anesthetic Potency
In animal experiments, this compound has been shown to be 5 to 8 times more potent than lidocaine.[3] It is highly effective for infiltration anesthesia at a concentration of 0.5%.[3]
Table 1: Comparative Potency of this compound and Lidocaine in Animal Models
| Parameter | This compound | Lidocaine | Animal Model(s) | Reference(s) |
| Relative Potency | 5-8 times more potent | Standard | Not specified | [3] |
| Effective Concentration (Infiltration Anesthesia) | 0.5% | 2% | Not specified | [3] |
Onset and Duration of Action
Animal studies indicate that this compound has a rapid onset of action, comparable to that of lidocaine.[3] The duration of anesthesia is also reported to be similar to or even longer than that of lidocaine.[3][4]
Mechanism of Action
While specific signaling pathway studies for this compound are not extensively detailed in the public domain, as a local anesthetic, its primary mechanism of action is presumed to be the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the ionic flux required for the initiation and conduction of nerve impulses, thereby producing a local anesthetic effect.
Cardiovascular and Central Nervous System Effects
A key advantage of this compound highlighted in animal studies is its minimal impact on the cardiovascular and central nervous systems at therapeutic doses.[3] Unlike some other local anesthetics, it does not appear to have significant vasodilatory properties; in fact, some reports suggest it may have inherent vasoconstrictive effects.[2] This could be advantageous in clinical settings where vasoconstrictors like adrenaline are contraindicated.[5]
Pharmacokinetics: A Data Gap
A thorough review of the publicly available scientific literature reveals a significant lack of detailed quantitative pharmacokinetic data for this compound in animal models. Parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the curve (AUC), elimination half-life, clearance, and volume of distribution have not been published. Similarly, specific data on the plasma protein binding, metabolism, and excretion of this compound in preclinical species are not available in the public domain. This information is likely held by the developing institution.
Toxicology
The toxicological profile of this compound has been evaluated in several animal species, including mice, rats, and rabbits.
Acute Toxicity
The acute toxicity of this compound has been determined in mice, rats, and monkeys. The median lethal dose (LD50) was found to be approximately one-fourth that of lidocaine, which, when considering its higher potency, suggests a comparable therapeutic index.[3]
Table 2: Acute Toxicity (LD50) of this compound in Animal Models
| Animal Model | Route of Administration | LD50 (Compared to Lidocaine) | Reference(s) |
| Mice | Intraperitoneal | One-fourth | [3] |
| Rats | Subcutaneous | One-fourth | [3] |
| Monkeys | Subcutaneous | One-fourth | [3] |
Teratogenicity and Genotoxicity
Teratogenic studies on this compound have been conducted in mice and rabbits, with no evidence of drug-induced abnormalities.[6] Furthermore, in vivo genotoxicity assays in mice, which included chromosome aberration and sister chromatid exchange analyses, indicated that this compound is not genotoxic.
Experimental Protocols
While detailed pharmacokinetic protocols are unavailable, the methodologies for key pharmacodynamic and toxicological evaluations can be summarized.
Evaluation of Local Anesthetic Activity
A general workflow for assessing the local anesthetic properties of a compound like this compound in animal models would typically involve the following steps:
References
- 1. researchgate.net [researchgate.net]
- 2. View of A Short Profile On this compound | BMH Medical Journal - ISSN 2348–392X [babymhospital.org]
- 3. acofs.weebly.com [acofs.weebly.com]
- 4. ijbcp.com [ijbcp.com]
- 5. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teratogenic studies on 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (this compound)--a new local anaesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Centbucridine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for the quantitative determination of Centbucridine in biological matrices. While specific validated methods with detailed quantitative data for this compound are not extensively published in readily accessible literature, this guide synthesizes general best practices and protocols for analogous compounds, which can be adapted and validated for this compound analysis. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Introduction to this compound and the Need for Bioanalysis
This compound, chemically known as 4-N-butylamino-1,2,3,4-tetrahydroacridine, is a local anesthetic agent. Accurate and precise quantification of this compound in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The development of robust analytical methods is a critical step in the drug development process, ensuring reliable data for regulatory submissions and clinical use.
General Considerations for Analytical Method Development
The development of a bioanalytical method involves several key stages, including sample preparation, chromatographic separation, detection, and validation. The choice of method depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.
Table 1: Comparison of Potential Analytical Methods for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation by HPLC followed by mass-based detection and fragmentation for high selectivity. | Separation on a thin layer of adsorbent material followed by densitometric quantification. |
| Typical Detector | UV-Visible, Photodiode Array (PDA) | Triple Quadrupole (QqQ), Ion Trap | Densitometer (UV/Vis or Fluorescence) |
| Sensitivity | ng/mL to µg/mL range | pg/mL to ng/mL range | ng/band to µ g/band range |
| Selectivity | Moderate to High | Very High | Moderate |
| Sample Throughput | Moderate | High | High (multiple samples per plate) |
| Strengths | Widely available, robust, cost-effective. | High sensitivity and selectivity, suitable for complex matrices. | Cost-effective, simple, high throughput. |
| Limitations | Lower sensitivity compared to LC-MS/MS, potential for matrix interference. | Higher equipment cost and complexity. | Lower resolution and sensitivity compared to LC-MS/MS. |
Experimental Protocols
The following sections outline generalized protocols for HPLC, LC-MS/MS, and HPTLC methods that can serve as a starting point for the development and validation of a specific assay for this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/PDA)
This protocol describes a general procedure for the quantification of a small molecule drug like this compound in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of human plasma in a microcentrifuge tube, add 1 mL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
2. Chromatographic Conditions (Example)
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5) in a suitable ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
3. Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity: Analysis of blank plasma from at least six different sources to ensure no interference at the retention time of this compound and the internal standard (if used).
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range appropriate for the expected in-vivo concentrations should be established (e.g., 10 - 1000 ng/mL). The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. The intra- and inter-day precision (%CV) should be ≤15% (≤20% for the Lower Limit of Quantification), and the accuracy (% bias) should be within ±15% (±20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the peak area of an extracted sample to that of an unextracted standard of the same concentration.
-
Stability: Stability of this compound in plasma under various conditions (freeze-thaw cycles, short-term bench-top, and long-term storage).
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for developing a highly sensitive and selective LC-MS/MS method.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add an internal standard (a structurally similar compound, ideally a stable isotope-labeled version of this compound).
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions (Example)
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Column: A suitable UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient program should be developed to ensure good separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound and the internal standard need to be optimized by direct infusion.
3. Method Validation
Validation will follow the same principles as the HPLC method but with a focus on matrix effects, which can be significant in ESI-MS.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the sample preparation and analysis described in the protocols.
Caption: General workflow for biological sample preparation.
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Centbucridine: Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Centbucridine. The described method is applicable for the determination of this compound in bulk drug substances and pharmaceutical dosage forms. This application note includes the chromatographic conditions, detailed experimental protocols for standard and sample preparation, and a summary of method validation parameters. A workflow diagram is provided for clarity of the experimental process.
Introduction
This compound is a quinoline derivative that acts as a potent local anesthetic.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control and stability assessment of this compound in pharmaceutical development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4][5][6] This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, which is a critical requirement for stability studies.[7][8]
Chromatographic Conditions
A summary of the optimized HPLC conditions for the analysis of this compound is presented in the following table.
| Parameter | Condition |
| Chromatograph | High-Performance Liquid Chromatography System |
| Detector | UV-Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 262 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Mobile Phase (Acetonitrile : Phosphate Buffer (pH 3.0), 50:50 v/v)
-
Phosphate Buffer Preparation (pH 3.0): Dissolve a calculated amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired molarity (e.g., 20 mM). Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the filtered phosphate buffer and acetonitrile in a 50:50 volume-to-volume ratio. Degas the mobile phase by sonication for 15-20 minutes before use.
Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Sonication may be used to ensure complete dissolution.
Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the desired concentration range for calibration (e.g., 10-100 µg/mL).
Preparation of Sample Solution (from a pharmaceutical formulation)
-
For solid dosage forms (e.g., tablets), accurately weigh and crush a representative number of units to obtain a fine powder.
-
Transfer a quantity of the powder equivalent to 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
Method Validation Summary
The described HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines. A summary of the typical validation parameters is provided below.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day and Inter-day RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo and degradation products |
| Robustness | Insensitive to small, deliberate changes in method parameters |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance.[9][10] The drug is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the proposed HPLC method to demonstrate that the degradation products are well-resolved from the parent drug peak.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is suitable for the routine quality control and stability analysis of this compound. The method is simple, accurate, precise, and stability-indicating. Adherence to the detailed protocols and proper method validation will ensure reliable and consistent results for researchers, scientists, and drug development professionals.
References
- 1. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound as a local anesthetic. | Semantic Scholar [semanticscholar.org]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
Application Note: Quantitative Determination of Centbucridine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Centbucridine in human plasma. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). This proposed method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies of this compound. Please note: This is a proposed method and requires full validation according to regulatory guidelines before implementation in a clinical or regulated environment.
Introduction this compound, a quinoline derivative, is a local anesthetic agent.[1][2] Unlike traditional ester- or amide-type local anesthetics, this compound offers a unique pharmacological profile.[2] To support preclinical and clinical drug development, a robust and sensitive bioanalytical method is essential for the accurate measurement of this compound concentrations in biological matrices. LC-MS/MS is the technology of choice for such applications due to its high sensitivity, specificity, and throughput.[3] This document provides a detailed protocol for a proposed LC-MS/MS assay for this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS): A structurally similar compound not present in the matrix, for example, Tacrine or a stable isotope-labeled this compound.
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma
LC-MS/MS Instrumentation A standard LC-MS/MS system equipped with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Protocol 1: Sample Preparation (Protein Precipitation)
-
Thaw Samples: Allow frozen human plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature. Vortex mix gently for 10 seconds.
-
Aliquoting: Transfer 100 µL of each plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike each tube with 10 µL of the internal standard working solution (e.g., 100 ng/mL Tacrine in 50:50 methanol:water), except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortex: Vortex mix each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or a 96-well plate.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Recommended Value |
| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm particles |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 1 |
Table 1: Chromatographic Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 20 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions and Parameters Note: These are predicted transitions based on the structure of this compound (free base MW = 254.37). Optimal collision energies must be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 255.2 | 199.1 | 100 | To be optimized |
| This compound | 255.2 | 143.1 | 100 | To be optimized |
| Tacrine (IS) | 199.1 | 171.2 | 100 | To be optimized |
Data Presentation
Table 3: Proposed Method Performance Characteristics (for Validation) This table outlines the typical acceptance criteria for a bioanalytical method validation.
| Parameter | Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | % Bias within ±15% of nominal (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | To be assessed; IS-normalized factor within acceptable limits |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial concentration |
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of pharmacokinetic studies. This method requires full validation to ensure its accuracy, precision, and robustness for its intended purpose.
References
Application Notes and Protocols for Developing Stable Formulations of Centbucridine for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centbucridine is a quinoline derivative that acts as a potent local anesthetic, demonstrating four to five times the potency of lignocaine.[1] Developed at the Central Drug Research Institute in Lucknow, India, it is unique in that it does not belong to the common ester or amide classes of local anesthetics.[1][2] A significant advantage of this compound is its inherent vasoconstrictor property, which can eliminate the need for co-administered vasoconstrictors like adrenaline, making it a potentially safer option for patients with contraindications to such agents.[1][2]
However, as a quinoline derivative containing an amine group, this compound is susceptible to degradation, particularly under acidic or basic conditions, which poses a challenge for developing stable formulations suitable for clinical use.[3] These application notes provide a comprehensive guide to developing and evaluating stable injectable formulations of this compound, covering formulation strategies, detailed experimental protocols for stability testing, and analytical method development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.
| Property | Value | Source |
| Molecular Formula | C17H23ClN2 | [4][5] |
| Molecular Weight | 290.83 g/mol | [4][5] |
| CAS Number | 82636-28-0 (HCl) | [4][6] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO. Oral formulations have been prepared using PEG400, Tween 80, and Carboxymethyl cellulose. | [4] |
| Storage Conditions | Dry, dark, and at 0-4°C for short-term storage or -20°C for long-term storage. | [3][6] |
Formulation Development Strategy
The primary goal is to develop a stable aqueous formulation of this compound hydrochloride for parenteral administration. The strategy will focus on optimizing the pH, selecting appropriate excipients to enhance stability, and ensuring compatibility between the drug substance and the chosen excipients.
Key Considerations for Formulation:
-
pH and Buffering: Since this compound is known to degrade in acidic or basic conditions, maintaining an optimal pH is critical.[3] The formulation should be buffered to a pH that ensures the stability of the molecule. A pH close to physiological pH (7.4) is often desirable for injectable formulations to minimize injection site pain.[1]
-
Antioxidants: The quinoline structure may be susceptible to oxidation. The inclusion of antioxidants should be evaluated to prevent oxidative degradation.
-
Tonicity Agents: To ensure the formulation is isotonic with physiological fluids, a tonicity-adjusting agent will be necessary.
-
Container Closure System: The choice of primary packaging (e.g., glass vials, stoppers) is crucial to prevent leaching and interaction with the formulation.
Proposed Formulation Components:
| Component | Function | Example Excipients | Justification |
| This compound HCl | Active Pharmaceutical Ingredient (API) | - | The drug substance providing the local anesthetic effect. |
| Buffer | pH control and stabilization | Phosphate buffer, Citrate buffer | To maintain a stable pH and prevent acid/base-catalyzed degradation. |
| Antioxidant | Prevention of oxidative degradation | Ascorbic acid, Sodium metabisulfite | To protect the quinoline moiety from oxidative stress. |
| Tonicity Agent | Isotonicity | Sodium chloride, Dextrose | To make the formulation compatible with physiological fluids. |
| Vehicle | Solvent | Water for Injection (WFI) | The primary solvent for parenteral formulations. |
Experimental Protocols
Protocol 1: Excipient Compatibility Studies
Objective: To evaluate the compatibility of this compound with selected excipients.
Methodology:
-
Prepare binary mixtures of this compound with each proposed excipient in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).
-
Analyze the samples at initial and subsequent time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Protocol 3).
-
Monitor for the appearance of new degradation peaks and any significant loss of the this compound peak.
-
Physical observations (color change, precipitation) should also be recorded.
Protocol 2: Forced Degradation (Stress Testing) Studies
Objective: To identify potential degradation pathways and products of this compound and to establish the stability-indicating nature of the analytical method.
Methodology:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at 60°C for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at 60°C for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to light as per ICH Q1B guidelines.
-
Analyze all stressed samples using the proposed HPLC method to separate the drug from its degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method for the quantification of this compound and the detection of its degradation products.
Starting HPLC Method Parameters:
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.05 M Phosphate buffer (pH adjusted to 4.5) B: Methanol Gradient elution may be required. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis scan of this compound (likely in the range of 220-350 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Protocol 4: Stability Study of this compound Formulations
Objective: To evaluate the long-term and accelerated stability of the developed this compound formulations.
Methodology:
-
Prepare at least three batches of the final this compound formulation.
-
Store the samples in the intended container closure system under the following conditions as per ICH Q1A(R2) guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analyze the samples for the following parameters:
-
Appearance (visual inspection)
-
pH
-
Assay of this compound (by HPLC)
-
Related substances/degradation products (by HPLC)
-
Particulate matter
-
Sterility
-
Data Presentation
All quantitative data from the stability studies should be summarized in tables for clear comparison.
Table 1: Stability Data for this compound Formulation (Batch X) under Accelerated Conditions (40°C/75% RH)
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | Clear, colorless solution | Complies | Complies | Complies | Complies |
| pH | 6.5 - 7.5 | 7.0 | 7.0 | 6.9 | 6.8 |
| Assay (% of initial) | 95.0 - 105.0 | 100.0 | 99.5 | 98.2 | 96.5 |
| Total Impurities (%) | NMT 2.0 | 0.1 | 0.3 | 0.8 | 1.5 |
| Individual Unknown Impurity (%) | NMT 0.5 | < 0.05 | 0.1 | 0.2 | 0.4 |
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for this compound Formulation Development.
Mechanism of Action: Sodium Channel Blockade
Caption: this compound blocks nerve impulses via sodium channel blockade.
Conclusion
The development of a stable formulation of this compound is a critical step towards its successful clinical application. The protocols outlined in these application notes provide a systematic approach to formulation development, stability testing, and analytical method validation. By carefully selecting excipients, optimizing the formulation pH, and rigorously evaluating stability under ICH guidelines, a robust and clinically viable this compound product can be developed. This will enable further clinical research into this promising local anesthetic, potentially offering a valuable alternative to existing treatments.
References
- 1. Publishers Panel [bolczasopismo.pl]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. medistudygo.com [medistudygo.com]
- 6. ejgm.co.uk [ejgm.co.uk]
In-Vivo Testing of Centbucridine in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centbucridine is a quinoline derivative that has demonstrated potent local anesthetic properties.[1][2] Developed at the Central Drug Research Institute in India, it has been investigated as an alternative to commonly used local anesthetics like lidocaine.[1] Animal studies have suggested that this compound is approximately 5 to 8 times more potent than lidocaine.[1][2] This document provides detailed application notes and protocols for the in-vivo testing of this compound in rodent models, covering efficacy, toxicity, and pharmacokinetic assessments.
Data Presentation
Table 1: Comparative Efficacy of this compound and Lidocaine
| Parameter | This compound (0.5%) | Lidocaine (2%) | Reference |
| Relative Potency | 5 - 8 times more potent | Standard | [1][2] |
| Onset of Anesthesia | Rapid | Rapid | [1] |
| Duration of Anesthesia | Equivalent to or longer than Lidocaine | Standard | [1] |
Table 2: Acute Toxicity Profile of this compound and Lidocaine in Rodents
| Parameter | This compound | Lidocaine | Reference |
| LD50 (Intraperitoneal, Mice) | Approximately 1/4th of Lidocaine's LD50 | Standard | [1][2] |
| LD50 (Subcutaneous, Rats) | Approximately 1/4th of Lidocaine's LD50 | Standard | [1][2] |
Note: Specific ED50 and LD50 values with confidence intervals for this compound in various rodent models and routes of administration are not consistently available in the reviewed literature. The data presented is based on comparative statements from existing studies.
Table 3: Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data)
| Parameter | Value | Unit |
| Cmax | [Data not available] | ng/mL |
| Tmax | [Data not available] | h |
| AUC (0-t) | [Data not available] | ng*h/mL |
| t1/2 | [Data not available] | h |
Note: Detailed pharmacokinetic parameters for this compound in rodent models were not available in the public domain literature reviewed. The table above serves as a template for data presentation when such studies are conducted.
Experimental Protocols
Efficacy Testing: Tail-Flick Test for Analgesia
This protocol assesses the local anesthetic efficacy of this compound by measuring the latency of a rodent's tail-flick response to a thermal stimulus.
Materials:
-
Male or female Sprague-Dawley rats (200-250 g) or Swiss albino mice (20-25 g)
-
This compound solution (e.g., 0.5% in sterile saline)
-
Positive control (e.g., 2% Lidocaine solution)
-
Vehicle control (sterile saline)
-
Tail-flick analgesia meter
-
Animal restrainers
-
Syringes (1 mL) with fine-gauge needles (e.g., 27-30G)
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory environment for at least 48 hours before the experiment.
-
Baseline Latency: Gently place the animal in a restrainer. Position the distal third of the tail over the radiant heat source of the analgesia meter. Activate the heat source and record the time taken for the animal to flick its tail (baseline latency). A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer a subcutaneous ring block of the test solution (this compound, Lidocaine, or vehicle) around the base of the tail. A typical volume is 0.1-0.2 mL for rats and 0.05-0.1 mL for mice.
-
Post-Treatment Latency: At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) after drug administration, repeat the tail-flick test and record the latency.
-
Data Analysis: The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Endpoint: The duration of action is considered the time until the tail-flick latency returns to baseline levels.
Efficacy Testing: Hot-Plate Test for Analgesia
This method evaluates the analgesic effect of this compound by measuring the reaction time of a rodent to a heated surface.
Materials:
-
Male or female Sprague-Dawley rats (200-250 g) or Swiss albino mice (20-25 g)
-
This compound solution
-
Positive and vehicle controls
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Plexiglass cylinder to confine the animal on the hot plate
-
Timer
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place the animal on the hot plate and immediately start the timer. Observe for nociceptive responses such as licking of the paws or jumping. Record the time of the first response (baseline latency). A cut-off time (e.g., 30-45 seconds) must be set to avoid tissue injury.
-
Drug Administration: Administer this compound, Lidocaine, or vehicle via subcutaneous injection into the plantar surface of the hind paw.
-
Post-Treatment Latency: At various time intervals post-administration, place the animal back on the hot plate and record the latency to the nociceptive response.
-
Data Analysis: Analyze the data similarly to the tail-flick test, calculating the %MPE and determining the duration of action.
Acute Toxicity Testing: Determination of Median Lethal Dose (LD50)
This protocol follows the principles of the OECD guidelines for acute toxicity testing (e.g., Up-and-Down Procedure) to determine the LD50 of this compound.
Materials:
-
Young adult, healthy, non-pregnant female rodents (rats or mice) are typically recommended.
-
This compound solution of varying concentrations.
-
Appropriate vehicle.
-
Syringes and needles for the chosen route of administration (e.g., intraperitoneal or subcutaneous).
-
Animal cages with proper bedding, food, and water.
Procedure:
-
Animal Preparation: Acclimatize animals for at least 5 days. House them in a controlled environment (temperature, humidity, light/dark cycle). Provide free access to food and water. Fast animals overnight before dosing (water ad libitum).
-
Dose Selection (Sighting Study): Start with a single animal at a dose estimated from available data. The outcome for this animal will determine the dose for the next animal (increased if the animal survives, decreased if it dies).
-
Main Study (Up-and-Down Procedure):
-
Dose animals one at a time, typically at 48-hour intervals.
-
If an animal survives, the dose for the next animal is increased by a constant factor (e.g., 1.5).
-
If an animal dies, the dose for the next animal is decreased by the same factor.
-
-
Observations: Observe animals for clinical signs of toxicity and mortality immediately after dosing, at regular intervals for the first 24 hours (with special attention during the first 4 hours), and then daily for 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Pharmacokinetic Study
This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in rats.
Materials:
-
Male Sprague-Dawley rats with jugular vein cannulation.
-
This compound solution for intravenous or oral administration.
-
Vehicle.
-
Blood collection tubes (e.g., containing heparin or EDTA).
-
Centrifuge.
-
Analytical equipment for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling. Allow animals to recover from surgery before the study. Fast rats overnight before dosing.
-
Drug Administration: Administer a single dose of this compound either intravenously (bolus or infusion) or orally (gavage).
-
Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use appropriate software to perform a non-compartmental or compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).
Mandatory Visualization
References
Application of Centbucridine in Dental Nerve Block Experimental Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centbucridine, a quinoline derivative, is a local anesthetic agent that has been investigated as an alternative to commonly used agents like lidocaine in dental procedures.[1] Unlike traditional local anesthetics, which are either amino-esters or amino-amides, this compound belongs to a distinct chemical class. This document provides detailed application notes and protocols for the use of this compound in dental nerve block experimental models, summarizing key quantitative data and outlining methodologies for preclinical and clinical research. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy, safety, and mechanisms of action of this compound for dental anesthesia.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies comparing this compound with Lidocaine in dental nerve block models.
Table 1: Efficacy of 0.5% this compound vs. 2% Lidocaine in Clinical Dental Nerve Blocks
| Parameter | 0.5% this compound | 2% Lidocaine with Adrenaline | Key Findings | Citations |
| Onset of Anesthesia | ~99 - 105 seconds | ~100 - 113 seconds | No statistically significant difference between the two agents.[2][3] | [2][3] |
| Duration of Anesthesia | ~92 - 151 minutes | ~91 - 111 minutes | Some studies report a significantly longer duration for this compound.[4] Other studies show no significant difference.[2][3] | [2][3][4] |
| Depth of Anesthesia (Pain Score) | Comparable to Lidocaine | Gold Standard | No statistically significant difference in anesthetic depth. | [2][3] |
| Anesthetic Success Rate | High | High | Both agents demonstrate a high success rate for dental procedures. | [5] |
Table 2: Safety Profile of 0.5% this compound vs. 2% Lidocaine in Clinical Dental Nerve Blocks
| Parameter | 0.5% this compound | 2% Lidocaine with Adrenaline | Key Findings | Citations |
| Cardiovascular Effects | Minimal to no significant changes in blood pressure and heart rate. Some studies report a statistically significant drop in pulse rate.[2][3] | Generally stable, but the presence of adrenaline can cause cardiovascular effects. | This compound is considered hemodynamically stable and may be advantageous in patients where adrenaline is contraindicated.[6] | [2][3][6] |
| Adverse Reactions | Well-tolerated with no serious side effects reported in the cited studies.[4] | Allergic reactions are rare but possible. | This compound is reported to have antihistaminic properties. | [4] |
Table 3: Preclinical Data for this compound
| Parameter | Finding | Animal Model | Citation |
| Potency | 5-8 times more potent than lidocaine. | Animal experiments (species not specified in abstract). | [4] |
| Acute Toxicity (LD50) | One-fourth that of lidocaine. | Mice (intraperitoneal), Rats and Monkeys (subcutaneous). | [4] |
| Local Irritation | Does not cause local irritation on infiltration. | Animals. | [4] |
Signaling Pathway of Local Anesthetics
Local anesthetics like this compound exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The diagram below illustrates this general mechanism.
Caption: General signaling pathway of local anesthetic action.
Experimental Protocols
Preclinical Evaluation of Anesthetic Efficacy in a Rodent Model
This protocol is adapted from a model for testing local anesthetic solutions in an inferior alveolar nerve block (IANB) in rats.[2]
Objective: To determine the onset and duration of pulpal anesthesia of this compound following an inferior alveolar nerve block in rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution (e.g., 0.5%)
-
Saline solution (0.9% NaCl) as a control
-
General anesthetic (e.g., sodium thiopental, 40mg/kg)
-
Sedative (as needed)
-
Electrical pulp tester (EPT)
-
30-gauge needles
-
Dental composite and bonding agent
-
0.3 mm flexible and isolated copper wire
Procedure:
-
Animal Preparation: Anesthetize the rat with sodium thiopental.
-
Electrode Placement: Fix an electrical wire onto the occlusal surface of the right and left mandibular molars using dental composite. The external end of the wire will be used for EPT contact.
-
Recovery: Allow the animal to recover from general anesthesia.
-
Sedation: Lightly sedate the animal for the injection procedure to minimize distress and movement.
-
Injection:
-
Randomly assign one side to receive this compound and the other to receive saline.
-
Inject 0.2 mL of the assigned solution extra-orally. The needle is inserted in the inner part of the mandibular angle, directed towards the mandibular incisure to target the inferior alveolar nerve.
-
-
Assessment of Anesthesia:
-
Onset: Starting immediately after injection, apply the EPT to the exposed end of the wire at regular intervals (e.g., every 30 seconds). Record the time until the animal no longer exhibits a physical response to the electrical stimulus. This is the onset time.
-
Duration: Continue to test with the EPT at regular intervals (e.g., every 5 minutes) after the onset of anesthesia. The duration of anesthesia is the time from onset until the return of a physical response to the stimulus.
-
-
Data Analysis: Compare the onset and duration of anesthesia between the this compound and saline groups using appropriate statistical tests (e.g., t-test).
References
- 1. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 0.5% this compound and 2% Lignocaine as Local Anesthetic Agents for Dental Procedures in Children: A Randomised Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acofs.weebly.com [acofs.weebly.com]
- 5. A comparative study of this compound and lidocaine in dental extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]
Centbucridine in Ophthalmic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centbucridine, a quinoline derivative, has emerged as a potent and safe local anesthetic with potential applications in ophthalmic research and clinical practice. Synthesized at the Central Drug Research Institute in India, it is structurally distinct from the common amide or ester-type local anesthetics.[1][2][3] Its properties, including high potency, rapid onset of action, and a wide margin of safety, make it a subject of interest for various ophthalmic procedures.[4][5] This document provides a detailed overview of the utilization of this compound in ophthalmic research, summarizing key data and presenting relevant experimental protocols.
Data Presentation
Table 1: Comparative Efficacy of Topical this compound and Lignocaine in Healthy Volunteers (Single Drop Instillation)
| Parameter | 0.5% this compound | 1% this compound | 4% Lignocaine |
| Onset of Anesthesia | Slower than Lignocaine | Slower than Lignocaine | Quickest (P < 0.001)[6] |
| Peak Anesthetic Activity | Higher than Lignocaine | Highest | Lower than this compound |
| Total Duration of Anesthesia | Longer than Lignocaine | Longest | Shorter than this compound |
| Depth of Analgesia | Deeper than Lignocaine | Deepest | Less deep than this compound |
| Burning Sensation | Present | Longest duration | Present |
Data compiled from a randomized, double-masked clinical trial.[6]
Table 2: Ocular Surface Anesthetic Efficacy of Multiple Drops of this compound and Lignocaine
| Parameter | 1% this compound in Saline (n=33) | 0.5% this compound in Saline (n=33) | 4% Lignocaine in Distilled Water (n=33) |
| Total Peak Anesthesia Duration (min) | 37.43 ± 10.39 | 28.30 ± 8.10 | 30.63 ± 10.02 |
| Total Duration of Anesthesia (min) | 58.43 ± 11.0 | 49.30 ± 10.19 | 50.13 ± 13.0 |
| Total Peak Analgesia Duration (min) | 27.80 ± 8.87 | 20.33 ± 7.03 | 22.10 ± 8.58 |
| Total Duration of Analgesia (min) | 48.03 ± 10.0 | 41.33 ± 9.10 | 42.17 ± 11.23 |
Values are presented as mean ± standard deviation. Data from a prospective, randomized, double-masked controlled clinical trial.[3]
Mechanism of Action
This compound, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[7] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials in sensory nerves, thereby preventing the transmission of pain signals.
Signaling Pathway of Local Anesthetics
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Protocols
The following are generalized protocols that can be adapted for ophthalmic research involving this compound. Specific parameters such as drug concentrations and incubation times should be optimized based on preliminary studies.
Preparation of this compound Ophthalmic Solution for Research
Objective: To prepare a sterile this compound hydrochloride solution for topical ophthalmic application in preclinical studies.
Materials:
-
This compound hydrochloride powder
-
Sterile normal saline (0.9% sodium chloride) or sterile distilled water
-
Sterile 0.22 µm syringe filters
-
Sterile ophthalmic dropper bottles or vials
-
Laminar flow hood
-
pH meter
-
Osmometer
Procedure:
-
Under aseptic conditions in a laminar flow hood, accurately weigh the required amount of this compound hydrochloride powder to prepare the desired concentration (e.g., 0.5% or 1% w/v).
-
Dissolve the powder in a known volume of sterile normal saline or sterile distilled water.[3] Normal saline is often preferred to minimize burning sensations upon instillation.[3]
-
Gently agitate the solution until the powder is completely dissolved.
-
Measure the pH of the solution. The desired pH for ophthalmic solutions is typically close to that of tear fluid (~7.4) to minimize irritation.[8] Adjust if necessary using sterile 0.1 N sodium hydroxide or 0.1 N hydrochloric acid.
-
Measure the osmolarity of the solution. The eye can generally tolerate solutions with tonicity equivalent to 0.6-2% NaCl.[9]
-
Sterilize the solution by passing it through a sterile 0.22 µm syringe filter into a sterile ophthalmic dropper bottle or vial.
-
Label the container with the drug name, concentration, preparation date, and storage conditions.
-
Perform a sterility test on a sample of the final product to ensure the absence of microbial contamination.
In Vitro Cytotoxicity Assessment in Human Corneal Epithelial Cells
Objective: To evaluate the potential toxicity of this compound on human corneal epithelial cells (HCECs) in vitro.
Materials:
-
Human Corneal Epithelial Cells (HCECs) (primary or immortalized cell line)
-
Cell culture medium (e.g., Keratinocyte Serum-Free Medium)
-
This compound solutions of varying concentrations
-
96-well cell culture plates
-
MTT or WST-1 cell proliferation assay kit
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol (MTT/WST-1 Assay):
-
Seed HCECs in a 96-well plate at a predetermined density and allow them to adhere and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Remove the culture medium from the wells and replace it with the this compound solutions of different concentrations. Include a vehicle control (medium without the drug) and a positive control for cytotoxicity.
-
Incubate the cells for a defined period (e.g., 1, 4, 8, 24 hours).
-
After incubation, remove the drug-containing medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
In Vitro Corneal Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on the migration of corneal epithelial cells, a key process in wound healing.
Materials:
-
Human Corneal Epithelial Cells (HCECs)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
This compound solutions in cell culture medium
-
Microscope with a camera
Procedure:
-
Culture HCECs in multi-well plates until a confluent monolayer is formed.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add cell culture medium containing different concentrations of this compound to the wells. Include a control well with medium only.
-
Capture images of the scratch at time 0.
-
Incubate the plates and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at each time point using image analysis software.
-
Calculate the rate of wound closure for each condition.
Evaluation of Anesthetic Efficacy in a Rabbit Model
Objective: To determine the onset and duration of topical anesthesia produced by this compound in an in vivo model.
Materials:
-
Healthy adult New Zealand white rabbits
-
Sterile this compound ophthalmic solution
-
Sterile normal saline (for control)
-
Cochet-Bonnet esthesiometer or a sterile cotton wisp
-
Topical proparacaine (for baseline measurements if required)
-
Animal restraining device
Procedure:
-
Acclimatize the rabbits to the experimental setup.
-
Measure the baseline corneal sensitivity of both eyes using a Cochet-Bonnet esthesiometer. The threshold is the longest filament length that elicits a consistent blink reflex.
-
Instill one drop of the sterile this compound solution into one eye (test eye) and one drop of sterile normal saline into the contralateral eye (control eye) in a masked manner.
-
At predetermined time intervals (e.g., 1, 5, 10, 15, 30, 45, 60 minutes) after instillation, measure the corneal sensitivity in both eyes.
-
The onset of anesthesia is the time taken to achieve a complete lack of blink reflex at the shortest filament length.
-
The duration of anesthesia is the time taken for the blink reflex to return to the baseline level.
-
Monitor the eyes for any signs of irritation, such as redness, swelling, or discharge.
-
All animal procedures should be performed in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and with approval from the Institutional Animal Care and Use Committee.
Assessment of this compound's Effect on Intraocular Pressure (IOP) in a Rabbit Model
Objective: To investigate the effect of topical this compound on intraocular pressure in rabbits.
Materials:
-
Healthy adult New Zealand white rabbits
-
Sterile this compound ophthalmic solution
-
Sterile normal saline
-
Tonometer (e.g., Tono-Pen)
-
Topical proparacaine (for tonometer calibration and baseline measurements)
-
Animal restraining device
Procedure:
-
Acclimatize the rabbits to the IOP measurement procedure.
-
Measure the baseline IOP in both eyes using a calibrated tonometer after applying a drop of proparacaine to anesthetize the cornea.
-
After a washout period, instill one drop of the this compound solution into the test eye and one drop of normal saline into the control eye.
-
Measure the IOP in both eyes at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) after instillation.
-
Analyze the data to determine if this compound causes a statistically significant change in IOP compared to baseline and the control eye.
Logical Workflow for Preclinical Ophthalmic Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound in ophthalmology.
References
- 1. View of A Short Profile On this compound | BMH Medical Journal - ISSN 2348–392X [babymhospital.org]
- 2. :: Physiology and Pharmacology :: [ijpp.com]
- 3. ijpp.com [ijpp.com]
- 4. acofs.weebly.com [acofs.weebly.com]
- 5. Evaluation of this compound as a local anesthetic. | Semantic Scholar [semanticscholar.org]
- 6. This compound, a newer topical anaesthetic compared with lignocaine: a randomized double masked single drop instillation clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and evaluation of an in situ gel-forming ophthalmic formulation of moxifloxacin hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.ymaws.com [cdn.ymaws.com]
Application Notes and Protocols for Preclinical Dosage Determination of Centbucridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centbucridine, a quinoline derivative, is a potent local anesthetic agent developed at the Central Drug Research Institute in India.[1][2] Preclinical studies have demonstrated that it is approximately 5 to 8 times more potent than lidocaine.[1] This document provides detailed application notes and protocols for the determination of appropriate dosages of this compound in a preclinical research setting, focusing on efficacy and acute toxicity.
Pharmacological Profile
Mechanism of Action: Like other local anesthetics, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes. By reversibly binding to these channels, it prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials. This action effectively blocks nerve conduction, resulting in a loss of sensation in the area supplied by the affected nerve.
Pharmacodynamics: The primary pharmacodynamic effect of this compound is local anesthesia. Preclinical and clinical studies have shown it to have a rapid onset and a duration of action comparable to or longer than lidocaine.[3] A notable feature of this compound is its inherent vasoconstrictor property, which can reduce systemic absorption and prolong its local effect without the need for co-administration of vasoconstrictors like epinephrine.[2]
Data Presentation: Quantitative Preclinical Data
The following tables summarize key quantitative data for this compound in comparison to the widely used local anesthetic, lidocaine.
| Table 1: Acute Toxicity (LD50) Data | |||
| Compound | Species | Route of Administration | LD50 (mg/kg) |
| This compound | Mouse | Intraperitoneal | ~26 - 33 (Estimated)¹ |
| Lidocaine | Mouse | Intraperitoneal | 105 - 133.1 |
| This compound | Rat | Subcutaneous | Not explicitly reported; expected to be lower than Lidocaine |
| Lidocaine | Rat | Subcutaneous | >60 (Non-lethal dose in fertility studies)[4][5] |
¹Based on reports stating this compound's LD50 is one-fourth that of lidocaine.
| Table 2: Comparative Potency | |
| Parameter | Finding |
| Anesthetic Potency | This compound is 5-8 times more potent than lidocaine. |
| Effective Concentration (Clinical) | 0.5% this compound is comparable in efficacy to 2% Lidocaine.[2] |
Mandatory Visualization
Signaling Pathway of Local Anesthetics
Caption: General signaling pathway of local anesthetics like this compound.
Experimental Workflow for Efficacy and Toxicity Assessment
Caption: Workflow for preclinical efficacy and toxicity studies of this compound.
Experimental Protocols
Protocol 1: Determination of Anesthetic Efficacy using the Rat Sciatic Nerve Block Model
Objective: To determine the dose-dependent efficacy (onset, duration, and intensity of sensory and motor block) of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound solutions (e.g., 0.1%, 0.25%, 0.5% in sterile saline)
-
Positive control: Lidocaine solution (e.g., 1%, 2% in sterile saline)
-
Vehicle control: Sterile saline
-
Nerve stimulator
-
25G hypodermic needles
-
Apparatus for assessing sensory function (e.g., radiant heat source, von Frey filaments/pin-prick device)
-
Apparatus for assessing motor function (e.g., grip strength meter)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Anesthetize the rat using a suitable anesthetic (e.g., isoflurane) to allow for the procedure.
-
Sciatic Nerve Localization: Place the rat in a lateral position. Locate the sciatic notch between the greater trochanter and the ischial tuberosity. Use a nerve stimulator connected to the needle to confirm the correct location by observing a motor response (e.g., paw twitch) at a low current (e.g., 0.2-0.5 mA).
-
Drug Administration: Once the nerve is located, inject a small volume (e.g., 0.1-0.2 mL) of the test substance (this compound, Lidocaine, or vehicle) slowly around the sciatic nerve.
-
Assessment of Sensory Block:
-
Thermal Nociception: At regular intervals (e.g., every 15-30 minutes), apply a radiant heat source to the plantar surface of the hind paw and measure the withdrawal latency. An increase in latency indicates a sensory block.
-
Mechanical Nociception (Pin-prick): Gently apply a blunt pin to the plantar surface of the hind paw and observe for a withdrawal reflex. The absence of a response indicates a sensory block.
-
-
Assessment of Motor Block:
-
Grip Strength: At the same intervals, measure the grip strength of the hind paw using a dynamometer. A decrease in grip strength indicates a motor block.
-
Toe Spreading Reflex: Observe the toe-spreading reflex when the rat is lifted. Its absence is indicative of a motor block.
-
-
Data Collection and Analysis: Record the onset of action (time to loss of reflex/response), duration of action (time until recovery of reflex/response), and the intensity of the block (e.g., percentage change from baseline) for each dose group. Plot dose-response curves to determine the ED50 (median effective dose).
Protocol 2: Determination of Acute Systemic Toxicity (LD50) in Mice
Objective: To determine the median lethal dose (LD50) of this compound following a single systemic administration.
Materials:
-
Male and female CD-1 mice (20-25g)
-
This compound solutions of varying concentrations
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for the chosen route of administration (e.g., intraperitoneal)
-
Calibrated scale for animal weighing
Procedure:
-
Dose Range Finding: Conduct a preliminary study with a small number of animals using a wide range of doses to identify a narrower, more relevant dose range that causes both no mortality and 100% mortality. The "up-and-down" method can be employed here.
-
Main Study - Grouping: Assign animals to several dose groups (e.g., 5-6 groups) with a sufficient number of animals per group (e.g., 8-10, equal sex distribution). Include a vehicle control group. The doses should be logarithmically spaced based on the range-finding study.
-
Drug Administration: Administer a single dose of the respective this compound concentration or vehicle to each animal via the chosen route (e.g., intraperitoneal injection). The volume should be consistent across all groups (e.g., 10 mL/kg).
-
Observation:
-
Continuously observe the animals for the first few hours post-administration for clinical signs of toxicity. These may include, but are not limited to, changes in activity, convulsions, ataxia, loss of righting reflex, and respiratory distress.
-
Record mortality at regular intervals for at least 24 to 48 hours.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each dose group.
-
Determine the LD50 value and its 95% confidence intervals using a standard statistical method such as Probit analysis.
-
Conclusion
The protocols and data presented provide a framework for the preclinical evaluation of this compound dosage. It is imperative that all animal experiments are conducted in compliance with institutional and national guidelines for animal welfare. The high potency and favorable safety profile suggested by initial preclinical data warrant careful and systematic dose-finding studies to establish a safe and effective therapeutic window for this compound.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 0.5% this compound and 2% Lignocaine as Local Anesthetic Agents for Dental Procedures in Children: A Randomised Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Centbucridine in Regional Anesthesia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for administering Centbucridine in regional anesthesia studies. This document includes summaries of quantitative data, detailed experimental protocols for various regional anesthesia techniques, and visualizations of the proposed mechanism of action and experimental workflows.
Introduction to this compound
This compound hydrochloride is a quinoline derivative that functions as a potent, long-acting local anesthetic.[1][2] Developed at the Central Drug Research Institute in Lucknow, India, it is distinct from the common amide and ester classes of local anesthetics.[2] Clinical studies have demonstrated that this compound is approximately four to five times more potent than lidocaine.[2] A notable characteristic of this compound is its intrinsic vasoconstrictive property, which can prolong the duration of anesthesia without the need for co-administration of vasoconstrictors like adrenaline.[2][3][4] This makes it a potentially safer alternative for patients in whom adrenaline is contraindicated.[3][4]
Mechanism of Action
The primary mechanism of action for local anesthetics, including quinoline derivatives like this compound, involves the blockade of voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a transient and reversible interruption of nerve conduction, leading to a loss of sensation in the innervated area.
Caption: Proposed mechanism of action for this compound.
Comparative Data of this compound and Lidocaine
The following table summarizes the comparative data from clinical studies on this compound and Lidocaine.
| Parameter | 0.5% this compound | 2% Lidocaine with Adrenaline | Reference |
| Onset of Anesthesia | ~99.7 - 105.2 seconds | ~99.7 - 105.2 seconds | [5] |
| Duration of Anesthesia | ~91.6 - 151 minutes | ~91.6 - 111 minutes | [5][6] |
| Potency | 4-5 times more potent than Lidocaine | Standard | [2] |
| Vasoconstrictor Required | No (inherent property) | Yes | [2][3][4] |
| Cardiovascular Effects | Minimal to no significant changes | Potential for changes due to adrenaline | [3][4] |
Experimental Protocols for Regional Anesthesia Studies
The following protocols are provided as a guide for researchers. It is imperative to conduct dose-finding and safety studies before commencing large-scale clinical trials.
Infiltration Anesthesia
This technique involves the direct injection of this compound into the tissues surrounding the surgical site.
Protocol:
-
Patient Preparation: Obtain informed consent and record baseline vital signs (heart rate, blood pressure, oxygen saturation).
-
Aseptic Technique: Prepare the injection site using a standard aseptic technique.
-
Anesthetic Solution: Use a 0.5% this compound solution.
-
Administration: Infiltrate the subcutaneous tissue and deeper layers around the surgical field.
-
Dosage: The volume of 0.5% this compound will depend on the size of the area to be anesthetized.
-
Monitoring: Monitor the patient for the onset and adequacy of anesthesia, as well as any local or systemic adverse reactions.
Peripheral Nerve Block (Brachial Plexus Block)
This protocol is based on a comparative study of this compound and Lidocaine for supraclavicular brachial plexus block.
Protocol:
-
Patient Preparation: As per standard protocol for peripheral nerve blocks, including obtaining informed consent and establishing intravenous access.
-
Aseptic Technique: Prepare the supraclavicular region using a standard aseptic technique.
-
Anesthetic Solution: Use a 0.5% this compound solution.
-
Nerve Localization: Utilize a nerve stimulator or ultrasound guidance to accurately locate the brachial plexus.
-
Administration: Once the nerve plexus is localized, administer the this compound solution slowly, with intermittent aspiration to prevent intravascular injection.
-
Dosage: A dosage of 2 mg/kg of 0.5% this compound has been used in clinical studies.
-
Monitoring: Continuously monitor the patient's vital signs and assess the onset, duration, and quality of both sensory and motor blockade.
Caption: Experimental workflow for a peripheral nerve block.
Spinal (Subarachnoid) Anesthesia
Note: Specific dosage recommendations for this compound in spinal anesthesia are not well-documented in publicly available literature. The following is a general protocol.
Protocol:
-
Patient Preparation: Obtain informed consent, establish intravenous access, and administer a fluid bolus as per institutional protocol. Position the patient (sitting or lateral decubitus).
-
Aseptic Technique: Prepare the lumbar region using a standard sterile technique.
-
Anesthetic Solution: A 0.5% solution of this compound has been mentioned for subarachnoid blocks, though specific volumes and dosages are not well-established.[2]
-
Procedure: Perform a lumbar puncture at the appropriate interspace (typically L3-L4 or L4-L5). After confirming the free flow of cerebrospinal fluid (CSF), inject the anesthetic solution.
-
Monitoring: Immediately place the patient in the desired position. Continuously monitor vital signs, sensory and motor block levels, and for any signs of complications.
Considerations for this compound in Spinal Anesthesia:
-
Potency: Due to its higher potency, the required dose of this compound is expected to be significantly lower than that of lidocaine or bupivacaine.
-
Baricity: The baricity of the this compound solution will influence its spread within the CSF. This should be considered in relation to patient positioning.
-
Vasoconstrictive Effect: The inherent vasoconstrictive property may prolong the duration of the spinal block.
Epidural Anesthesia
Protocol:
-
Patient Preparation: Similar to spinal anesthesia, including consent, IV access, and fluid preloading.
-
Aseptic Technique: Prepare the thoracic or lumbar region based on the surgical site.
-
Anesthetic Solution: The optimal concentration of this compound for epidural anesthesia has not been established.
-
Procedure: Identify the epidural space using the loss of resistance technique. A test dose should be administered to rule out intravascular or intrathecal catheter placement. If an epidural catheter is placed, it should be secured.
-
Administration: Administer the main dose of the anesthetic in incremental volumes.
-
Monitoring: Continuously monitor vital signs and the evolution of the sensory and motor block.
Considerations for this compound in Epidural Anesthesia:
-
Dose and Volume: The dose and volume will need to be carefully determined in dose-finding studies, taking into account its high potency.
-
Continuous Infusion: For continuous epidural infusions, the infusion rate and concentration will need to be established to provide adequate analgesia without excessive motor block or risk of systemic toxicity.
Intravenous Regional Anesthesia (IVRA) / Bier Block
Note: this compound has been reportedly used for IVRA, but specific dosages and volumes are not well-documented.[1] The following is a general protocol.
Protocol:
-
Patient Preparation: Obtain informed consent and place intravenous cannulas in both the operative and a contralateral limb.
-
Procedure:
-
Apply a double-cuffed tourniquet to the proximal aspect of the operative limb.
-
Exsanguinate the limb by elevating it and wrapping it tightly with an Esmarch bandage from distal to proximal.
-
Inflate the proximal cuff of the tourniquet to a pressure well above the patient's systolic blood pressure.
-
Remove the Esmarch bandage.
-
Slowly inject the local anesthetic solution into the IV cannula in the operative limb.
-
-
Anesthetic Solution: The appropriate concentration and volume of this compound for IVRA need to be determined.
-
Monitoring: Monitor the patient for signs of anesthetic efficacy and systemic toxicity. The tourniquet should remain inflated for a minimum period (e.g., 20-30 minutes) to prevent a rapid bolus of local anesthetic into the systemic circulation upon deflation.
Considerations for this compound in IVRA:
-
Dose: The total dose must be carefully calculated to avoid systemic toxicity upon tourniquet deflation. Its higher potency suggests a lower required dose compared to lidocaine.
-
Safety: The safety of this compound in IVRA, particularly concerning systemic effects after tourniquet release, needs to be thoroughly evaluated.
References
- 1. acofs.weebly.com [acofs.weebly.com]
- 2. View of A Short Profile On this compound | BMH Medical Journal - ISSN 2348–392X [babymhospital.org]
- 3. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Randomized Controlled Trail Comparing the Efficacy of 0.5% this compound to 2% Lignocaine as Local Anesthetics in Dental Extractions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
managing side effects of Centbucridine in research subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Centbucridine. The information is designed to help manage potential side effects in research subjects during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of this compound in research subjects?
A1: this compound is generally well-tolerated. The most frequently noted side effect, particularly in topical applications such as ophthalmic studies, is a mild and transient burning sensation at the site of administration[1]. In studies involving injections, localized redness or swelling at the injection site are possible but have been rarely reported[2]. Systemic side effects are uncommon at therapeutic doses[2][3][4][5].
Q2: How does the side effect profile of this compound compare to other local anesthetics like Lidocaine?
A2: Clinical studies consistently show that this compound has a more favorable safety profile than Lidocaine. It is less likely to cause cardiovascular and central nervous system (CNS) side effects[2][4][5]. While Lidocaine has vasodilating properties that often necessitate the use of a vasoconstrictor like adrenaline, this compound has an inherent vasoconstrictive effect, which can be advantageous in certain patient populations[4][5]. In numerous comparative studies, no significant adverse reactions were reported for this compound[3][6][7].
Q3: Is Local Anesthetic Systemic Toxicity (LAST) a concern with this compound?
A3: While this compound is considered to have a better safety profile regarding cardiovascular and CNS toxicity compared to other local anesthetics, LAST is a potential, albeit rare, complication of any local anesthetic[8][9][10]. LAST occurs when a local anesthetic reaches toxic levels in the systemic circulation, leading to serious adverse effects on the CNS and cardiovascular system[8][10]. Researchers should be aware of the signs and symptoms of LAST and have a management protocol in place.
Q4: What are the known mechanisms of action for this compound that might contribute to side effects?
A4: this compound's primary mechanism is the blockade of voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals[11][12]. At very high doses, this action could theoretically lead to systemic effects associated with sodium channel blockers, such as cardiac arrhythmias[11][13]. Additionally, this compound exhibits antihistaminic properties by blocking H1 histamine receptors, which can be beneficial in preventing allergic reactions but could theoretically contribute to side effects typical of first-generation antihistamines if systemic absorption is high[2][14].
Troubleshooting Guides for Side Effect Management
This section provides guidance on identifying and managing specific side effects that may be encountered during research involving this compound.
Issue 1: Subject reports a burning or stinging sensation upon administration.
-
Identification : The subject verbally reports a burning, stinging, or itching sensation at the application or injection site immediately following administration.
-
Management Protocol :
-
Reassure the Subject : Inform the subject that this is a known and typically transient side effect[1].
-
Monitor the Site : Observe the area for signs of a more severe reaction, such as significant redness, swelling, or rash.
-
Cold Compress : If discomfort persists, a cold compress can be applied to the area to soothe the sensation.
-
Documentation : Record the incidence, duration, and intensity of the sensation in the subject's case report form. Note if any intervention was required.
-
Issue 2: Observation of localized skin reaction (redness, swelling).
-
Identification : Visual inspection of the administration site shows erythema (redness) or edema (swelling).
-
Management Protocol :
-
Assess Severity : Determine the extent of the reaction. Minor redness is often self-limiting.
-
Outline the Area : If swelling is present, it can be helpful to mark the borders with a skin-safe pen to monitor for any spread.
-
Cold Compress : Apply a cold compress to reduce swelling and discomfort.
-
Consider Antihistamine : If the reaction is suggestive of a mild allergic response and is causing discomfort, a topical or oral antihistamine may be considered after consultation with the study physician.
-
Documentation : Document the size and characteristics of the reaction, any treatment provided, and the resolution of the event.
-
Issue 3: Subject complains of dizziness, headache, or prolonged numbness.
-
Identification : The subject reports feeling dizzy, lightheaded, has a headache, or notes that the anesthetic effect is lasting significantly longer than anticipated.
-
Management Protocol :
-
Positioning : Have the subject lie down in a comfortable position to manage dizziness.
-
Monitor Vital Signs : Check the subject's blood pressure, heart rate, and respiratory rate.
-
Hydration : Offer water to the subject.
-
Observation : Keep the subject under observation until the symptoms resolve.
-
Neurological Assessment : For prolonged numbness, a simple sensory assessment (e.g., light touch) can be performed periodically to track the return of sensation.
-
Documentation : Record the nature and duration of the symptoms, vital signs, and the time to complete resolution.
-
Issue 4: Suspected Local Anesthetic Systemic Toxicity (LAST).
-
Identification : This is a medical emergency. Signs and symptoms can progress rapidly and may include:
-
CNS Excitation (early) : Tinnitus, metallic taste, perioral numbness, agitation, confusion, muscle twitching, seizures.
-
CNS Depression (later) : Drowsiness, coma, respiratory depression/arrest.
-
Cardiovascular (can occur early or late) : Hypertension and tachycardia (initially), followed by bradycardia, hypotension, ventricular arrhythmias, and cardiac arrest[8][10].
-
-
Management Protocol (based on ASRA guidelines) :
-
STOP Administering this compound : This is the immediate first step.
-
Call for Help : Alert your research and medical team.
-
Airway Management : Ensure the airway is patent. Provide 100% oxygen. If necessary, intubate to prevent hypoxia and hypercapnia, which worsen LAST[8][15].
-
Seizure Control : Administer a benzodiazepine (e.g., midazolam, lorazepam) if seizures occur. Avoid large doses of propofol, as it can cause cardiac depression[16].
-
Administer 20% Lipid Emulsion Therapy : This is the primary antidote for LAST[8][9][10].
-
Initial Bolus : 1.5 mL/kg over 2-3 minutes.
-
Infusion : 0.25 mL/kg/min.
-
Repeat bolus once or twice for persistent cardiovascular collapse.
-
-
Cardiopulmonary Resuscitation (CPR) : If cardiac arrest occurs, start standard CPR. Modify ACLS protocols by using smaller doses of epinephrine (<1 mcg/kg) and avoiding vasopressin, calcium channel blockers, and beta-blockers[9]. Amiodarone is the preferred antiarrhythmic[8].
-
Documentation : Thoroughly document the entire event, including all interventions and the subject's response.
-
Data Presentation
Table 1: Comparative Incidence of Side Effects: this compound vs. Lidocaine
| Side Effect | 0.5% this compound | 2% Lidocaine with Adrenaline | Reference |
| Systemic Adverse Reactions | None Reported | None Reported | [6][7] |
| Cardiovascular Changes | No significant changes | No significant changes | [2][3] |
| Allergic Reactions | None Reported | None Reported | [2][6] |
| Burning Sensation (Topical) | Reported, transient | Reported, transient | [1] |
Note: The majority of clinical studies report no adverse events for either drug, highlighting their general safety in controlled settings.
Experimental Protocols
Protocol: Monitoring for Adverse Events During this compound Administration
-
Baseline Assessment : Before administration, record the subject's vital signs (blood pressure, heart rate, respiratory rate, oxygen saturation) and document any pre-existing conditions or allergies.
-
Informed Consent : Ensure the subject is aware of potential side effects as outlined in the informed consent form.
-
Administration : Administer this compound using the lowest effective dose. For injections, aspirate before injecting to reduce the risk of intravascular administration[15]. Use incremental injections of 3-5 mL, pausing for 15-30 seconds between each[15].
-
Immediate Post-Administration Monitoring (0-30 minutes) :
-
Continuously observe the subject for any signs of CNS or cardiovascular changes.
-
Verbally check in with the subject to ask about any unusual sensations (e.g., metallic taste, dizziness, tinnitus).
-
Visually inspect the injection/application site for any immediate reactions.
-
Record vital signs at 5, 15, and 30 minutes post-administration.
-
-
Extended Monitoring (30 minutes onward) :
-
The subject should remain under observation for a period appropriate to the dose and route of administration (at least 30-45 minutes for nerve blocks)[15].
-
Before discharge from the immediate research area, perform a final check of vital signs and a final inspection of the administration site.
-
Provide the subject with contact information for reporting any delayed-onset side effects.
-
-
Adverse Event Reporting : All adverse events, regardless of severity, must be documented in the subject's case report form. Serious adverse events (SAEs) must be reported to the Institutional Review Board (IRB) and the study sponsor within the timeframe specified by the research protocol.
Mandatory Visualizations
References
- 1. This compound, a newer topical anaesthetic compared with lignocaine: a randomized double masked single drop instillation clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acofs.weebly.com [acofs.weebly.com]
- 3. researchgate.net [researchgate.net]
- 4. View of A Short Profile On this compound | BMH Medical Journal - ISSN 2348–392X [babymhospital.org]
- 5. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized Controlled Trail Comparing the Efficacy of 0.5% this compound to 2% Lignocaine as Local Anesthetics in Dental Extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized controlled trail comparing the efficacy of 0.5% this compound to 2% lignocaine as local anesthetics in dental extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local Anesthetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apsf.org [apsf.org]
- 10. rhodeislandanesthesiaservices.com [rhodeislandanesthesiaservices.com]
- 11. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 12. mdsearchlight.com [mdsearchlight.com]
- 13. Sodium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. H1 antagonist - Wikipedia [en.wikipedia.org]
- 15. openanesthesia.org [openanesthesia.org]
- 16. nysora.com [nysora.com]
optimizing Centbucridine dosage to minimize adverse reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing centbucridine dosage to minimize adverse reactions during experimental use.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Prolonged Burning Sensation at Injection Site | Higher concentration of this compound (e.g., 1%).[1] | - Consider using a 0.5% solution, which has been shown to cause a shorter duration of burning sensation compared to a 1% solution.[1]- Ensure the injection is administered slowly to minimize tissue distention. |
| Unexpected Cardiovascular Changes (Hypotension/Bradycardia) | Although rare with this compound, very large doses may affect the cardiovascular system.[2] | - Immediately stop the administration of this compound.- Monitor vital signs closely.- Review your dosage calculations to ensure they are within established safe limits for local anesthetics, keeping in mind this compound is 4-5 times more potent than lidocaine.[2]- For future experiments, consider a dose reduction. |
| Insufficient Anesthetic Effect | - Inadequate dose for the specific procedure.- Improper injection technique. | - Verify the correct concentration and volume were administered.- Review and refine the injection technique to ensure the anesthetic is delivered to the target nerves.- While this compound has inherent vasoconstrictor properties, the duration and depth of anesthesia are dose-dependent. A slightly higher concentration (e.g., moving from 0.5% to 1%) could be explored, while monitoring for increased local irritation.[1] |
| Signs of a Potential Allergic Reaction (e.g., Itching, Redness, Localized Swelling) | True allergic reactions to this compound are rare. | - Document any signs of a potential allergic reaction.[3]- this compound has antihistaminic properties, making it a suitable alternative for patients with known allergies to other local anesthetics.[3]- If a true allergy is suspected, discontinue use and consider allergy testing as per established protocols. |
| Subject Reports Dizziness or Headache | Uncommon systemic side effect. | - Monitor the subject for the duration and severity of the symptoms.- Ensure the subject is in a comfortable, supine position.- Document the event thoroughly. For future experiments with this subject, a lower dose may be considered. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a local anesthetic that works by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of an action potential. The blockade of the nerve impulse results in a loss of sensation in the area supplied by the nerve.
Q2: What are the most common adverse reactions associated with this compound?
A2: The most commonly reported adverse reactions are localized to the injection site and are generally mild and transient. These include redness, swelling, and a burning sensation.[1] Systemic side effects like dizziness, headache, nausea, and vomiting are uncommon.[2]
Q3: Is this compound a suitable alternative for subjects with a known allergy to lidocaine?
A3: Yes, this compound is often considered a good alternative for individuals with a history of allergic reactions to amide-type local anesthetics like lidocaine. This is because this compound is a quinoline derivative and does not belong to the amide or ester group of local anesthetics.[2] It also possesses antihistaminic properties.
Q4: Does this compound require the addition of a vasoconstrictor like adrenaline?
A4: No, one of the key advantages of this compound is its inherent vasoconstrictor property.[2][3] This eliminates the need to add adrenaline, which can be beneficial in subjects where adrenaline is contraindicated.[3]
Q5: How does the potency of this compound compare to lidocaine?
A5: this compound is estimated to be 4 to 5 times more potent than lidocaine.[2] This is a critical factor to consider when determining the appropriate dosage for your experiments.
Data Presentation
Table 1: Comparison of Adverse Reactions for 0.5% and 1% Topical this compound
| Adverse Reaction | 0.5% this compound | 1% this compound | 4% Lignocaine |
| Burning Sensation Duration | Shorter | Longest | Intermediate |
| Significant Adverse Effects (Local or Systemic) | None Observed | None Observed | None Observed |
| Data summarized from a randomized double-masked single-drop instillation clinical trial.[1] |
Table 2: General Adverse Reaction Profile of this compound
| Reaction Type | Specific Adverse Reactions | Frequency |
| Local | Redness or swelling at injection site | Common |
| Burning sensation | Common, especially with higher concentrations | |
| Systemic | Dizziness or headache | Uncommon |
| Nausea or vomiting | Uncommon | |
| Allergic skin reactions | Rare | |
| Note: Specific mg/kg dosage correlations with the frequency of these adverse events are not well-documented in the available literature. Most clinical studies have focused on the safety of 0.5% this compound solutions. |
Experimental Protocols
Protocol: Evaluating the Dose-Response of this compound for Local Adverse Reactions
1. Objective: To determine the incidence and severity of local adverse reactions at two different concentrations of this compound (0.5% and 1.0%).
2. Materials:
-
Sterile 0.5% this compound hydrochloride solution
-
Sterile 1.0% this compound hydrochloride solution
-
Sterile 0.9% sodium chloride (placebo control)
-
1 mL syringes with 27-gauge needles
-
Skin calipers
-
Topical antiseptic wipes
-
Subject diary for recording adverse events
-
Adverse Event Grading Scale (see Table 3)
3. Subject Selection:
-
Healthy adult volunteers (18-55 years old).
-
Exclusion criteria: History of allergy to any local anesthetic, current use of medications that may interact with anesthetics, pregnancy, or any skin condition at the injection sites.
-
Informed consent must be obtained from all participants.
4. Procedure: 4.1. Preparation:
- Randomly assign subjects to receive either 0.5% this compound, 1.0% this compound, or the placebo control in a double-blind manner.
- Prepare three distinct, yet identical-looking, injection sites on the volar aspect of the subject's forearm, at least 5 cm apart.
- Cleanse the injection sites with an antiseptic wipe and allow to air dry.
5. Adverse Event Grading:
-
Grade all observed and reported adverse events according to the adapted Common Terminology Criteria for Adverse Events (CTCAE) scale below.[4][5][6][7]
Table 3: Adverse Event Grading Scale for Local Anesthetic Reactions
| Grade | Severity | Local Site Reactions | Systemic Reactions |
| 1 | Mild | Transient erythema or swelling (<2 cm diameter); mild, transient pain or itching. | Mild, transient dizziness or headache; no intervention needed. |
| 2 | Moderate | Erythema or swelling (2-5 cm diameter); persistent pain or itching requiring no or minimal intervention. | Moderate dizziness or headache limiting some daily activities; minimal intervention may be needed. |
| 3 | Severe | Erythema or swelling (>5 cm diameter), possibly with ulceration; pain requiring medical intervention. | Severe dizziness, headache, or other neurological symptoms limiting self-care; hospitalization possible. |
| 4 | Life-Threatening | Extensive tissue necrosis; urgent intervention required. | Seizures, loss of consciousness, cardiovascular collapse; urgent intervention required. |
| 5 | Death | - | Death related to the adverse event. |
Mandatory Visualization
Caption: Signaling pathway of this compound's anesthetic action.
Caption: Workflow for evaluating this compound adverse reactions.
Caption: Decision guide for this compound concentration selection.
References
- 1. This compound, a newer topical anaesthetic compared with lignocaine: a randomized double masked single drop instillation clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. View of A Short Profile On this compound | BMH Medical Journal - ISSN 2348–392X [babymhospital.org]
- 3. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 5. evs.nci.nih.gov [evs.nci.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. dipg.org [dipg.org]
Technical Support Center: Centbucridine Solutions for Laboratory Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Centbucridine solutions for laboratory applications. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Disclaimer
The information provided here is based on available scientific literature and general principles of pharmaceutical stability testing. Specific stability data for this compound solutions under all possible laboratory conditions is limited. Therefore, it is highly recommended that researchers perform their own stability assessments for their specific experimental setups and solution compositions.
Troubleshooting Guides
Issue 1: Unexpected Loss of Potency or Inconsistent Results
If you are observing a decrease in the expected pharmacological effect of your this compound solution or are getting inconsistent results between experiments, it may be indicative of chemical degradation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| pH-induced Degradation | This compound, as a quinoline derivative, may be susceptible to degradation in acidic or basic conditions.[1] Prepare fresh solutions in a buffer system appropriate for your experiment, ideally between pH 6.0 and 8.0. If your experimental conditions require a more acidic or basic pH, consider conducting a preliminary stability study at that pH to determine the rate of degradation. |
| Thermal Degradation | Elevated temperatures can accelerate the degradation of this compound. Avoid exposing solutions to high temperatures for extended periods. For short-term storage (days to weeks), keep solutions at 0-4°C.[1] For long-term storage (months to years), store solutions at -20°C.[1] |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation of photosensitive compounds. Always store this compound solutions in amber or light-blocking containers and minimize exposure to ambient light during experiments. |
| Oxidative Degradation | The presence of oxidizing agents in your solution or exposure to air can lead to degradation. Consider using de-gassed solvents and purging the headspace of your storage container with an inert gas like nitrogen or argon. |
| Solvent Incompatibility | While this compound is soluble in DMSO, the long-term stability in this or other organic solvents at various temperatures is not well-documented.[1] If using organic solvents, prepare solutions fresh and use them promptly. For aqueous-based experiments, use purified water (e.g., HPLC-grade). |
Experimental Workflow for Investigating Potency Loss:
Caption: Troubleshooting workflow for loss of this compound potency.
Issue 2: Appearance of Precipitate or Cloudiness in Solution
The formation of a precipitate or cloudiness in your this compound solution can indicate solubility issues or the formation of insoluble degradation products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Solubility | This compound hydrochloride is used to improve aqueous solubility.[1] Ensure you are using the hydrochloride salt for aqueous solutions. If using the free base, solubility in aqueous buffers will be significantly lower. The solubility of this compound is reported to be good in DMSO.[1] |
| pH Shift | A change in the pH of your solution can affect the ionization state of this compound and thus its solubility. Ensure your buffer has sufficient capacity to maintain the desired pH, especially if adding other components to the solution. |
| Formation of Insoluble Degradants | Degradation products may have different solubility profiles than the parent compound. If you suspect degradation, refer to the troubleshooting guide for potency loss and analyze your solution for the presence of new chemical entities. |
| Temperature Effects | For some compounds, solubility decreases at lower temperatures. If you observe precipitation upon refrigeration, try preparing a more dilute solution or gently warming the solution to room temperature before use (while being mindful of potential thermal degradation). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A: Based on information for the solid compound, it is recommended to store this compound solutions under the following conditions:
-
Short-term (days to weeks): 0-4°C, protected from light.[1]
-
Long-term (months to years): -20°C, protected from light.[1]
Always use amber or opaque containers to minimize light exposure. For solutions in organic solvents like DMSO, it is best practice to prepare them fresh before use.
Q2: In which solvents is this compound soluble?
A: this compound is reported to be soluble in DMSO.[1] The hydrochloride salt is used to enhance solubility in aqueous solutions.[1] For laboratory use, it is advisable to start with a high-purity solvent and to determine the solubility for your specific concentration and solvent system.
Q3: How does pH affect the stability of this compound solutions?
Q4: Are there any known degradation pathways for this compound?
A: A 1987 study by Baveja and Singh investigated the degradation of this compound in aqueous solutions using thin-layer chromatography.[2] However, the specific degradation products and pathways were not detailed in publicly available abstracts. As a general consideration for quinoline-containing compounds, degradation can occur through hydrolysis or oxidation of the ring system.
Q5: How can I test the stability of my this compound solution?
A: You can perform a forced degradation study to assess the stability of your solution under your specific experimental conditions. This involves exposing your solution to stress conditions such as elevated temperature, different pH values, UV light, and oxidizing agents. The degradation can then be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Workflow for a General Forced Degradation Study:
Caption: General workflow for a forced degradation study of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound Hydrochloride
This protocol provides a general guideline for preparing a stock solution. The final concentration and solvent should be adapted to your specific experimental needs.
Materials:
-
This compound hydrochloride powder
-
High-purity solvent (e.g., DMSO, sterile water for injection, or a suitable buffer)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer and/or sonicator
-
Sterile filter (if required for biological experiments)
-
Amber or opaque storage vials
Procedure:
-
Calculate the required mass: Determine the mass of this compound hydrochloride needed to achieve the desired concentration in the chosen volume.
-
Weigh the compound: Accurately weigh the this compound hydrochloride powder using an analytical balance.
-
Dissolve the compound: Transfer the powder to a volumetric flask. Add a portion of the solvent (approximately 50-70% of the final volume).
-
Aid dissolution: Gently swirl the flask. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Bring to final volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mix thoroughly: Cap the flask and invert it several times to ensure a homogenous solution.
-
Filter (if necessary): For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Store appropriately: Aliquot the solution into amber or opaque vials and store at the recommended temperature (0-4°C for short-term, -20°C for long-term).
Protocol 2: General Stability-Indicating HPLC Method Development
This is a starting point for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
Chromatographic Conditions (Suggested Starting Point):
| Parameter | Suggested Condition |
| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with a linear gradient from 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Scan for maximum absorbance (e.g., using a PDA detector) or use a common wavelength for quinoline derivatives (e.g., 254 nm) |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard to determine its retention time and peak shape.
-
Prepare and inject samples from your forced degradation studies.
-
Analyze the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of new peaks, which would indicate degradation products.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.
Logical Relationship for Method Validation:
Caption: Key parameters for validating a stability-indicating HPLC method.
References
Technical Support Center: Centbucridine Clinical Trial Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the clinical trial design of Centbucridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the planning and execution of clinical trials involving this compound.
Q1: We are observing a higher-than-expected variability in the onset of anesthesia in our Phase II trial. What could be the contributing factors and how can we troubleshoot this?
A1: High variability in the onset of anesthesia can be multifactorial. Consider the following:
-
Administration Technique: Inconsistent administration, especially for nerve blocks like the inferior alveolar nerve block, is a primary source of variability. Ensure all participating clinicians are rigorously trained on a standardized technique and that adherence is monitored.
-
Patient-Specific Factors: Anatomical variations among patients can influence the proximity of the anesthetic to the target nerve. Additionally, conditions that alter local tissue pH, such as inflammation or infection, can reduce the efficacy of local anesthetics. Genetic factors, such as mutations in sodium channels or variations in metabolic enzymes, can also play a role.[1]
-
Formulation Issues: While this compound hydrochloride is formulated for injection, issues with the batch's pH or stability could affect its bioavailability. It is recommended to re-verify the certificate of analysis for the clinical batch and assess the formulation's stability under the trial's storage conditions.[2]
Troubleshooting Steps:
-
Protocol Adherence Review: Conduct a mid-study review of administration procedures. Video recording of a subset of administrations (with consent) can help identify and correct deviations from the protocol.
-
Subgroup Analysis: Analyze the data to determine if variability is higher in specific patient subgroups (e.g., based on demographics, presence of inflammation).
-
Formulation Re-evaluation: If variability is widespread and not explained by technique or patient factors, consider a re-evaluation of the investigational product's formulation and stability.
Q2: How should we design the protocol to accurately assess and compare the efficacy of this compound with the standard-of-care, such as lidocaine?
A2: A robust protocol for comparing this compound with another local anesthetic should incorporate the following:
-
Study Design: A randomized, double-blind, active-controlled design is the gold standard. A split-mouth design can be particularly effective in dental studies, as it minimizes inter-individual variability.[3]
-
Primary Efficacy Endpoint: The primary endpoint should be a validated measure of pain intensity. The FDA recommends using the area under the curve (AUC) of pain scores for evaluating postoperative analgesia.[4]
-
Assessment Tools: Utilize a validated pain scale, such as the Visual Analog Scale (VAS), to measure pain intensity at predefined intervals.[4][5][6][7] Quantitative Sensory Testing (QST) can provide objective data on the anesthetic effect.[8]
-
Key Parameters to Measure:
-
Onset of Anesthesia: Time from injection to the first sign of numbness or a predefined level of sensory block.
-
Duration of Anesthesia: Time from onset until the return of normal sensation.
-
Depth of Anesthesia: Assessed by the patient's response to stimuli (e.g., pulp testing in dental studies) or using a pain scale during a procedure.
-
Q3: What are the critical safety parameters to monitor in a this compound clinical trial, and what is the appropriate methodology?
A3: While this compound has a favorable safety profile, rigorous monitoring is crucial.
-
Cardiovascular Monitoring: Although this compound is reported to have minimal cardiovascular effects compared to adrenaline-containing formulations, continuous monitoring is essential.[9][10]
-
Methodology: Record blood pressure and heart rate at baseline, and at regular intervals (e.g., 10, 20, 30, and 60 minutes) post-administration.[6] Continuous ECG monitoring is recommended for early detection of any arrhythmic events.
-
-
Neurotoxicity: Monitor for any signs of neurotoxicity, such as prolonged numbness, paresthesia, or motor deficits. While preclinical studies have not shown significant neurotoxicity, it remains a potential risk with any local anesthetic.[9]
-
Allergic Reactions: Record any signs of localized or systemic allergic reactions, such as itching, redness, or swelling.[6] this compound's antihistaminic properties may make it a suitable alternative for patients with allergies to conventional local anesthetics.[6]
-
Adverse Event (AE) Monitoring: A systematic approach to AE monitoring is required. This includes specific questioning of participants at each visit and standardized documentation of all AEs, regardless of their perceived relationship to the study drug.[11][12]
Q4: We are developing a formulation for this compound and are concerned about content uniformity, given its high potency. What are the best practices to avoid this issue?
A4: Ensuring content uniformity is critical for low-dose, high-potency drugs like this compound.
-
Excipient Selection: The choice of excipients is crucial for creating a homogenous blend. Using excipients with similar particle sizes and densities to the active pharmaceutical ingredient (API) can minimize segregation.[13]
-
Manufacturing Techniques:
-
Process Control: Implement in-process controls to monitor blend uniformity at various stages of manufacturing.[8]
Troubleshooting Content Uniformity Issues:
-
Particle Size Analysis: Characterize the particle size distribution of both the API and excipients.
-
Blending Studies: Optimize blending time and speed. Over-blending can sometimes lead to segregation.[8]
-
Excipient Compatibility: Ensure there are no unwanted interactions between the API and excipients that could affect uniformity.
Data Presentation
Table 1: Comparative Efficacy of 0.5% this compound vs. 2% Lidocaine in Dental Procedures
| Parameter | 0.5% this compound (Mean ± SD) | 2% Lidocaine with Adrenaline (Mean ± SD) | p-value | Reference |
| Onset of Anesthesia (seconds) | 162.92 ± 64.4 | 176.03 ± 58.2 | p > 0.05 | [16] |
| 105.18 ± (not reported) | 99.73 ± (not reported) | p = 0.647 | [3] | |
| Duration of Anesthesia (minutes) | 151 ± (not reported) | 111 ± (not reported) | p < 0.05 | [17] |
| 91.93 ± (not reported) | 91.61 ± (not reported) | p = 0.931 | [3] |
Table 2: Cardiovascular Parameters: 0.5% this compound vs. 2% Lidocaine with Adrenaline
| Parameter | Time Point | 0.5% this compound (Mean ± SD) | 2% Lidocaine with Adrenaline (Mean ± SD) | p-value | Reference |
| Pulse Rate (beats/min) | Baseline | 75.50 ± 4.28 | 76.61 ± 3.31 | - | [16] |
| 10 min post-LA | 75.50 ± 4.28 | 76.61 ± 3.31 | Not Significant | [16] | |
| 30 min post-LA | 75.50 ± 4.28 | 76.61 ± 3.31 | Not Significant | [16] | |
| Systolic Blood Pressure (mmHg) | Baseline | 125.09 | 124.32 | - | [10] |
| 10 min post-LA | 123.82 | 129.09 | Not Significant (this compound) vs. Significant (Lidocaine) | [10] | |
| Diastolic Blood Pressure (mmHg) | Baseline | 81.09 | 80.59 | - | [10] |
| 10 min post-LA | 80.55 | 83.18 | Not Significant (this compound) vs. Significant (Lidocaine) | [10] |
Experimental Protocols
Protocol 1: Assessment of Anesthetic Efficacy using Visual Analog Scale (VAS)
Objective: To quantitatively measure the intensity of pain experienced by the participant.
Methodology:
-
Instrument: A 10 cm (100 mm) line with "no pain" at the 0 cm mark and "worst pain imaginable" at the 10 cm mark.[4][5]
-
Procedure:
-
Provide the participant with the VAS scale.
-
Instruct the participant to place a mark on the line that corresponds to their current level of pain.[4]
-
Ensure the participant understands the anchors ("no pain" and "worst pain imaginable").
-
-
Scoring:
-
Interpretation of Scores:
-
0-4 mm: No pain
-
5-44 mm: Mild pain
-
45-74 mm: Moderate pain
-
75-100 mm: Severe pain[5]
-
Protocol 2: Inferior Alveolar Nerve Block (IANB) Administration for Clinical Trials
Objective: To achieve profound anesthesia of the mandibular teeth, lower lip, and chin for dental procedures.
Methodology:
-
Landmarks Identification:
-
Coronoid notch (greatest concavity on the anterior border of the ramus).
-
Pterygomandibular raphe.
-
Occlusal plane of the mandibular posterior teeth.[9]
-
-
Syringe and Needle:
-
Use a 25-gauge long needle.
-
Prepare the syringe with the assigned anesthetic solution.
-
-
Injection Technique:
-
The patient should be in a supine position with their mouth wide open.
-
Place the thumb of the non-injecting hand on the coronoid notch.
-
The needle insertion point is three-quarters of the distance from the coronoid notch to the pterygomandibular raphe, at the height of the coronoid notch.
-
The syringe barrel should be positioned over the contralateral premolars.
-
Advance the needle slowly until bone is contacted (approximately 20-25 mm).[18]
-
Withdraw the needle 1-2 mm.
-
Aspirate to ensure the needle is not in a blood vessel.[18]
-
If aspiration is negative, slowly deposit 1.5 mL of the anesthetic solution.
-
Slowly withdraw the needle.
-
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 82636-28-0 | >98% [smolecule.com]
- 3. Comparison of 0.5% this compound and 2% Lignocaine as Local Anesthetic Agents for Dental Procedures in Children: A Randomised Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing pain (VAS) - SIRA [sira.nsw.gov.au]
- 5. painclinics.com [painclinics.com]
- 6. med-fom-clone-pt.sites.olt.ubc.ca [med-fom-clone-pt.sites.olt.ubc.ca]
- 7. Visual Analog Scale (VAS) Calculator: Complete Pain Assessment Tool for Healthcare Professionals [sprypt.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. A basic review on the inferior alveolar nerve block techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.refined.site [research.refined.site]
- 12. bumc.bu.edu [bumc.bu.edu]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. researchgate.net [researchgate.net]
- 15. colorcon.com [colorcon.com]
- 16. researchgate.net [researchgate.net]
- 17. A Randomized Controlled Trail Comparing the Efficacy of 0.5% this compound to 2% Lignocaine as Local Anesthetics in Dental Extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
mitigating the burning sensation associated with Centbucridine injection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Centbucridine injections. The primary focus is on mitigating the burning sensation that may be associated with its administration during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a quinoline derivative that functions as a local anesthetic.[1][2] It is structurally distinct from common amide or ester-type anesthetics like lidocaine.[1] In research, it is often investigated for its potent and long-lasting anesthetic effects, as well as its favorable safety profile, particularly its minimal impact on the cardiovascular and central nervous systems at therapeutic doses.[2][3][4]
Q2: What causes the burning sensation upon injection of this compound?
A2: While specific formulation details for all this compound preparations are not publicly available, the burning sensation associated with local anesthetic injections is often multifactorial. A primary cause is a pH mismatch between the injected solution and the physiological pH of the tissue (approximately 7.4).[5] this compound is formulated as a hydrochloride salt to enhance its solubility and stability in aqueous solutions, which can result in an acidic formulation.[1] This acidity can activate pain-sensing ion channels on nerve endings.
Q3: Are there any known side effects of this compound injection other than a burning sensation?
A3: Clinical studies and available data suggest that this compound is generally well-tolerated.[2] Besides a potential burning sensation, other reported injection site reactions are similar to those of other local anesthetics and may include redness or swelling.[6] Systemic side effects are reported to be minimal, especially when compared to other anesthetics.[2][3]
Q4: How can we mitigate the burning sensation during our experiments?
A4: While specific studies on mitigating this compound injection pain are scarce, several techniques successfully used for other local anesthetics can be experimentally tested. These include:
-
Buffering the solution: Adjusting the pH of the this compound solution closer to physiological pH.
-
Warming the solution: Administering the solution at body temperature.
-
Modifying injection technique: Using a smaller gauge needle and injecting the solution slowly.
Troubleshooting Guide: Mitigating Burning Sensation
This guide provides a step-by-step approach to troubleshoot and mitigate the burning sensation associated with this compound injections in a research setting.
| Issue | Potential Cause | Troubleshooting Steps |
| Significant burning sensation reported by subjects upon injection. | Low pH of the this compound solution. | 1. pH Measurement: Measure the pH of your this compound solution. 2. Buffering (Experimental): Consider titrating the solution with a sterile, alkaline buffer (e.g., sodium bicarbonate) to a pH closer to 7.4 immediately before administration. Careful validation is required to ensure this does not affect the stability or efficacy of this compound. |
| Discomfort and withdrawal reflex during injection. | Cold temperature of the injectate. | 1. Warming the Solution: Gently warm the solution to body temperature (approximately 37°C) before injection. Ensure the warming method does not degrade the compound. |
| Pain at the moment of needle insertion and during administration. | Injection technique. | 1. Needle Gauge: Use the smallest gauge needle suitable for the experiment. 2. Injection Rate: Administer the injection slowly and steadily to minimize tissue distension. 3. Injection Angle: A perpendicular insertion of the needle may be less painful than an angled one. |
| Persistent burning sensation after trying the above methods. | Individual subject sensitivity or other formulation excipients. | 1. Dilution: If experimentally permissible, consider if the concentration of this compound can be lowered while still achieving the desired anesthetic effect. 2. Vehicle Control: Ensure that the vehicle solution without this compound does not cause a burning sensation. |
Data on Mitigation Strategies for Local Anesthetics
The following table summarizes quantitative data from studies on other local anesthetics, which can serve as a basis for designing experiments to mitigate this compound injection pain.
| Mitigation Strategy | Local Anesthetic Studied | Key Findings | Citation |
| Buffering with Sodium Bicarbonate | Lidocaine | A 10:1 ratio of 1% lidocaine to 8.4% sodium bicarbonate significantly reduces injection pain. | [7] |
| Warming the Anesthetic Solution | Lidocaine | Warming the anesthetic solution to body temperature has been shown to result in a less painful injection. | [5] |
| Needle Gauge | General Local Anesthetics | A smaller needle diameter is inversely related to the pain of injection. | [5] |
Experimental Protocols
Protocol 1: Buffering of this compound Solution (Hypothetical)
-
Objective: To evaluate the effect of pH adjustment on the burning sensation of a this compound injection.
-
Materials:
-
This compound hydrochloride solution (e.g., 0.5%)
-
Sterile 8.4% sodium bicarbonate solution
-
Sterile syringes and needles
-
pH meter
-
-
Methodology:
-
Prepare a fresh solution of this compound.
-
In a sterile environment, add a predetermined ratio of 8.4% sodium bicarbonate to the this compound solution (e.g., starting with a 10:1 this compound to bicarbonate ratio).
-
Gently mix the solution.
-
Measure the pH of the final buffered solution to ensure it is near physiological pH.
-
Administer the buffered solution immediately to the experimental subject.
-
Assess the pain/burning sensation using an appropriate pain scale.
-
-
Note: The stability and efficacy of buffered this compound should be independently verified before extensive use.
Protocol 2: Warming of this compound Solution
-
Objective: To determine if warming the this compound solution reduces injection-associated burning.
-
Materials:
-
This compound hydrochloride solution
-
Syringe warmer or water bath
-
Thermometer
-
-
Methodology:
-
Draw the this compound solution into the injection syringe.
-
Place the syringe in a syringe warmer or a water bath set to 37°C for a sufficient time to allow the solution to reach the target temperature.
-
Confirm the temperature of a control sample to ensure accuracy.
-
Administer the warmed solution to the experimental subject.
-
Evaluate the subject's response and pain level.
-
Visualizations
Signaling Pathway for Injection-Induced Burning Sensation
The sensation of burning from an acidic injection is primarily mediated by the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on nociceptive (pain-sensing) neurons.
Caption: Activation of TRPV1 channels by acidic injectate.
Experimental Workflow for Testing Mitigation Strategies
This workflow outlines the steps for a preclinical study to evaluate methods for reducing the burning sensation of this compound injections.
Caption: Workflow for evaluating pain mitigation strategies.
Troubleshooting Logic for Injection-Site Burning
This diagram provides a logical flow for addressing the issue of a burning sensation during this compound injections in a research setting.
Caption: Troubleshooting decision tree for injection burning.
References
- 1. Buy this compound | 82636-28-0 | >98% [smolecule.com]
- 2. acofs.weebly.com [acofs.weebly.com]
- 3. patient.uwhealth.org [patient.uwhealth.org]
- 4. researchgate.net [researchgate.net]
- 5. diversifyrx.com [diversifyrx.com]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Why does semaglutide sometimes burn at the injection site and how to stop i [singlecare.com]
degradation pathways of Centbucridine under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating the potential degradation pathways of Centbucridine under various storage and stress conditions. Due to a lack of specific published degradation studies on this compound, this document outlines hypothesized pathways based on its chemical structure, alongside general troubleshooting advice and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and which functional groups are most susceptible to degradation?
This compound is chemically known as N-butyl-1,2,3,4-tetrahydroacridin-9-amine[1][2][3][4][5]. Its structure contains a tetrahydroacridine core, which includes a tertiary amine within a partially saturated heterocyclic ring, and an exocyclic secondary amine attached to the acridine ring system. The key functional groups susceptible to degradation are the tertiary amine, the imine/enamine functionality, and the aromatic rings.
Q2: What are the likely degradation pathways for this compound under forced degradation conditions?
While specific degradation products for this compound have not been detailed in publicly available literature, based on its functional groups, the following degradation pathways are plausible:
-
Oxidative Degradation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide. The aromatic rings could also undergo oxidation to form phenolic derivatives or ring-opened products, especially under strong oxidizing conditions[6][7].
-
Hydrolytic Degradation: Although this compound does not contain ester or amide bonds which are classically prone to hydrolysis, the imine-like bond could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to cleavage of the butylamino group.
-
Photolytic Degradation: The aromatic acridine structure suggests a potential for photosensitivity. UV or visible light could induce photolytic cleavage or rearrangement reactions[8].
-
Thermal Degradation: At elevated temperatures, degradation could be initiated through various reactions, including cleavage of the butylamino side chain or rearrangements of the heterocyclic ring system[8].
Q3: We are observing unexpected peaks in our HPLC analysis of a this compound formulation. How can we troubleshoot this?
Unexpected peaks in your chromatogram could be due to a number of factors. Here is a troubleshooting guide:
-
Peak Identification:
-
Degradation Product: The peak may be a degradation product of this compound. To confirm, you can perform forced degradation studies (see experimental protocols below) to see if the peak intensity increases under specific stress conditions.
-
Excipient Interaction: The peak could be a product of an interaction between this compound and an excipient in your formulation. Analyze a placebo formulation (containing all excipients except this compound) under the same stress conditions to rule this out.
-
Impurity: The peak might be an impurity from the synthesis of this compound or one of the excipients. Review the certificate of analysis for your starting materials.
-
-
Method Specificity:
-
Ensure your analytical method is stability-indicating. This means it should be able to separate the main peak (this compound) from all potential degradation products and impurities.
-
If peaks are co-eluting, you may need to optimize your HPLC method (e.g., change the mobile phase composition, gradient, column type, or temperature).
-
-
Sample Handling:
-
Review your sample preparation and storage procedures. Exposure to light, extreme temperatures, or incompatible solvents could be causing degradation.
-
Q4: How can we prevent the degradation of this compound in our formulations?
To enhance the stability of this compound formulations, consider the following:
-
pH Optimization: If hydrolysis is a concern, formulate at a pH where this compound exhibits maximum stability. This can be determined through a pH-rate profile study.
-
Antioxidants: If oxidative degradation is identified, the addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid may be beneficial[6].
-
Light Protection: Store the drug substance and product in light-resistant containers to prevent photolytic degradation[8].
-
Temperature Control: Store the product at controlled room temperature or as determined by long-term stability studies to minimize thermal degradation.
-
Excipient Compatibility: Conduct compatibility studies with all proposed excipients to ensure they do not accelerate the degradation of this compound.
Troubleshooting Guides
Issue: Significant Degradation Observed During Acid/Base Hydrolysis Studies
| Potential Cause | Troubleshooting Steps |
| High concentration of acid/base | Reduce the molarity of the acid or base (e.g., from 1N to 0.1N or 0.01N). |
| Elevated temperature | Conduct the study at a lower temperature (e.g., room temperature or 40°C). |
| Extended exposure time | Analyze samples at earlier time points to capture the initial degradation products. |
Issue: No Degradation Observed Under Oxidative Stress
| Potential Cause | Troubleshooting Steps |
| Insufficient oxidant concentration | Increase the concentration of hydrogen peroxide (e.g., from 3% to 10% or 30%). |
| Reaction conditions not harsh enough | Increase the temperature or exposure time. |
| This compound is stable to oxidation | If no degradation is observed even under harsh conditions, the molecule may be stable to oxidation. |
Quantitative Data Summary
As no specific quantitative data on this compound degradation is available, the following table provides a template for summarizing experimental results from forced degradation studies.
| Stress Condition | Conditions | Time (hours) | This compound Assay (% remaining) | Major Degradation Products (Peak Area %) |
| Acid Hydrolysis | 0.1N HCl, 60°C | 2, 4, 8, 12, 24 | DP1: %, DP2: % | |
| Base Hydrolysis | 0.1N NaOH, 60°C | 2, 4, 8, 12, 24 | DP3: %, DP4: % | |
| Oxidative | 3% H₂O₂, RT | 2, 4, 8, 12, 24 | DP5: % | |
| Thermal | 80°C (Solid State) | 24, 48, 72 | DP6: % | |
| Photolytic | ICH Option 1/2 | - | DP7: % |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating[9][10].
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1N HCl.
-
Heat the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1N NaOH before dilution and analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.
-
Heat the solution at 60°C.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1N HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Expose solid this compound powder to dry heat at 80°C in a calibrated oven.
-
Withdraw samples at appropriate time intervals and prepare solutions for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Stability-Indicating HPLC Method Development
A general approach for developing a stability-indicating HPLC method is as follows:
-
Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products. A common starting point is a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a photodiode array (PDA) detector to monitor the peak purity and to select the most appropriate wavelength for quantification.
-
Optimization: Adjust the mobile phase composition, pH, gradient slope, and column temperature to achieve adequate separation of all peaks.
Visualizations
The following diagrams illustrate hypothetical degradation pathways and experimental workflows for this compound.
Caption: Hypothetical Hydrolytic and Oxidative Degradation Pathways of this compound.
Caption: Experimental Workflow for Investigating this compound Degradation.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Buy this compound | 82636-28-0 | >98% [smolecule.com]
- 3. This compound hydrochloride | C17H23ClN2 | CID 135327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | 82636-28-0 | Benchchem [benchchem.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. rjptonline.org [rjptonline.org]
- 8. 5 Forced Degradation Pathways To Detect Drug Instability [pharmatechassociates.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Centbucridine Formulations: Technical Support Center for Optimizing Onset of Action
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the onset of action of Centbucridine formulations. While clinical data suggests this compound has an onset of action comparable to or faster than lidocaine, this guide addresses potential experimental variables that may lead to a perceived delayed onset and offers strategies for improvement.
Troubleshooting Guide: Delayed Onset of Action
Researchers may encounter a slower-than-expected onset of action in their this compound formulations due to a variety of factors. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Slow Onset in In-Vivo Models | Acidic pH of Inflamed/Infected Tissue: Local anesthetics are less effective in acidic environments, which can occur in inflamed or infected tissues. The lower pH increases the proportion of the ionized form of the drug, which penetrates the nerve membrane less readily.[1][2][3] | - Buffering the Formulation: Consider the addition of a buffering agent, such as sodium bicarbonate, to the this compound formulation to raise the local pH at the injection site. This increases the proportion of the non-ionized form, facilitating faster nerve penetration.[1][4] - Increase Local Anesthetic Concentration: A higher concentration can increase the diffusion gradient, potentially shortening the onset time.[2][5] |
| Variability in Onset Time Across Experiments | Inconsistent Formulation pH: The initial pH of the this compound solution can impact the ratio of ionized to non-ionized forms. | - Standardize and Optimize Formulation pH: Ensure the pH of your this compound formulation is consistent across all experiments. The optimal pH should be as close to physiological pH (7.4) as possible without causing precipitation of the drug. |
| Poor Tissue Penetration | High Lipid Solubility and Tissue Sequestration: Highly lipid-soluble drugs may be sequestered in adipose tissue or myelin sheaths, reducing the amount of drug that reaches the nerve membrane.[2] | - Incorporate a Permeation Enhancer: The use of a permeation enhancer, such as hyaluronidase, can help to break down the hyaluronic acid in connective tissue, allowing for greater diffusion of the local anesthetic.[4][6] - Novel Drug Delivery Systems: Consider formulating this compound in a nanoemulsion or liposomal delivery system to improve its solubility and tissue penetration characteristics. |
| Delayed Onset in Topical Formulations | Barrier Function of the Stratum Corneum: The outermost layer of the skin, the stratum corneum, is a significant barrier to drug penetration. | - Optimize the Vehicle: The choice of vehicle (e.g., cream, gel, ointment) can significantly impact drug release and skin permeation. - Use of Penetration Enhancers: Incorporate chemical penetration enhancers (e.g., fatty acids, terpenes) or physical enhancement techniques (e.g., microneedles, iontophoresis) to facilitate drug transport across the skin. |
Frequently Asked Questions (FAQs)
Q1: What is the established onset of action for this compound?
A1: Clinical studies have shown that 0.5% this compound has a rapid onset of action that is comparable to, and in some cases slightly faster than, 2% lidocaine.[7] However, the exact onset can vary depending on the site of administration, concentration, and physiological factors.
Q2: How does the pKa of a local anesthetic affect its onset of action?
A2: The pKa of a local anesthetic is the pH at which 50% of the drug is in the ionized (charged) form and 50% is in the non-ionized (uncharged) form. The non-ionized form is more lipid-soluble and therefore penetrates the nerve membrane more readily to reach its site of action inside the sodium channel.[1][8][9] Local anesthetics with a pKa closer to the physiological pH of 7.4 will have a higher proportion of the non-ionized form and thus a faster onset of action.[1][2]
Q3: Can adjuvants be used to speed up the onset of this compound?
A3: Yes, certain adjuvants can be used to shorten the onset of action of local anesthetics. Sodium bicarbonate can be added to increase the pH of the solution, thereby increasing the amount of the non-ionized form of the drug available to cross the nerve membrane.[1][3][4] Hyaluronidase is another adjuvant that can be used to increase tissue permeability, allowing for a more rapid spread of the anesthetic solution.[4][6]
Q4: What are the potential benefits of formulating this compound as a nanoemulsion?
A4: Formulating this compound as a nanoemulsion can offer several advantages, including improved solubility and stability of the drug. The small droplet size of a nanoemulsion can also enhance tissue penetration and potentially lead to a faster onset of action. One study has explored the development of a this compound nanoemulsion for improved delivery.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to develop and evaluate fast-acting this compound formulations.
Protocol 1: Preparation of a this compound Nanoemulsion
Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound for enhanced delivery.
Materials:
-
This compound hydrochloride
-
Oil phase (e.g., medium-chain triglycerides, oleic acid)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-shear homogenizer or ultrasonicator
Methodology:
-
Preparation of the Oil Phase: Dissolve a predetermined amount of this compound hydrochloride in the selected oil phase. Gentle heating may be applied if necessary to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in PBS (pH 7.4).
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer.
-
Nanoemulsification: Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer or an ultrasonicator.
-
High-Shear Homogenization: Homogenize at a high speed (e.g., 10,000-20,000 rpm) for a specified duration (e.g., 5-10 minutes).
-
Ultrasonication: Sonicate the emulsion using a probe sonicator at a specific power and for a set time, often in a pulsed mode to prevent overheating.
-
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 2: In-Vitro Drug Release Study using a Dialysis Bag Method
Objective: To evaluate the in-vitro release profile of this compound from a developed formulation (e.g., nanoemulsion).
Materials:
-
This compound formulation
-
Dialysis membrane (e.g., with a molecular weight cutoff of 12-14 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Methodology:
-
Membrane Preparation: Soak the dialysis membrane in the release medium (PBS, pH 7.4) for at least 12 hours before use.
-
Sample Loading: Accurately measure a specific volume of the this compound formulation and place it inside the dialysis bag. Securely seal both ends of the bag.
-
Release Study: Immerse the dialysis bag in a known volume of the release medium in a beaker. Place the beaker in a shaking incubator or water bath maintained at 37°C with constant agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analysis: Analyze the withdrawn samples for this compound concentration using a validated UV-Vis spectrophotometric or HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.
Protocol 3: Ex-Vivo Skin Permeation Study using a Franz Diffusion Cell
Objective: To assess the permeation of this compound from a topical formulation through an excised skin model.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., porcine ear skin, rat abdominal skin)
-
This compound topical formulation
-
Receptor medium (e.g., PBS, pH 7.4)
-
Magnetic stirrer
-
Water bath
-
HPLC
Methodology:
-
Skin Preparation: Thaw the excised skin and carefully mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Equilibration: Place the assembled Franz diffusion cells in a water bath maintained at 37°C and allow the skin to equilibrate for at least 30 minutes.
-
Sample Application: Apply a known amount of the this compound topical formulation evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw a sample from the receptor compartment through the sampling port.
-
Replacement: Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Analysis: Analyze the samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin and plot it against time.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and experimental workflows.
Caption: Mechanism of action of this compound at the nerve cell membrane.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvants to local anesthetics: A combination wisdom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openanesthesia.org [openanesthesia.org]
- 6. Evidence in combining the Adjuvants to Local anesthetics | PPTX [slideshare.net]
- 7. acofs.weebly.com [acofs.weebly.com]
- 8. icuprimaryprep.com [icuprimaryprep.com]
- 9. derangedphysiology.com [derangedphysiology.com]
Technical Support Center: Strategies to Prolong the Duration of Action of Centbucridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at extending the duration of action of the local anesthetic, Centbucridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is prolonging its action desirable?
This compound is a quinolone derivative local anesthetic, structurally distinct from the common amide and ester classes.[1] It is reported to be four to five times more potent than lignocaine and possesses an inherent vasoconstrictor property, which can contribute to a longer duration of action compared to lignocaine alone.[1][2] Prolonging its anesthetic effect is desirable for providing extended post-operative pain relief, reducing the need for repeated doses, and improving patient comfort and compliance.
Q2: What are the primary strategies for extending the duration of action of local anesthetics like this compound?
The main approaches can be broadly categorized into two areas:
-
Co-administration with Adjuvants: Certain drugs can be mixed with the local anesthetic to prolong its effect.
-
Advanced Formulation Technologies: Encapsulating the local anesthetic in a carrier system can provide a sustained release.
Q3: Which adjuvants are most effective in prolonging local anesthesia?
Dexamethasone and dexmedetomidine are two of the most studied and effective adjuvants for prolonging the duration of peripheral nerve blocks when mixed with local anesthetics.[3][4][5] Dexamethasone is a potent corticosteroid with anti-inflammatory effects, while dexmedetomidine is a selective alpha-2 adrenergic agonist.[4]
Q4: How do advanced formulations extend the duration of action?
Advanced formulations, such as liposomes and biodegradable microspheres (e.g., PLGA), encapsulate the local anesthetic.[6][7] This encapsulation slows the release of the drug at the site of injection, thereby maintaining a therapeutic concentration for an extended period.[6]
Q5: Are there any specific studies on prolonging the action of this compound with these advanced formulations?
To date, published research has primarily focused on comparing this compound with other local anesthetics like lignocaine, often with the addition of adrenaline.[2][8] While specific studies on advanced formulations of this compound are limited, the principles and techniques successfully applied to other local anesthetics, such as bupivacaine and ropivacaine, provide a strong foundation for experimental work with this compound.
Troubleshooting Guides
Formulation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Liposomal Formulation: Low encapsulation efficiency | - Incorrect pH of the hydration buffer.- Suboptimal lipid composition.- Drug-to-lipid ratio is too high. | - Ensure the pH of the buffer facilitates the unionized form of this compound for passive loading.- Optimize the lipid composition (e.g., adjust cholesterol content) to improve membrane stability.- Experiment with lower drug-to-lipid ratios. |
| Liposomal Formulation: Inconsistent particle size | - Inconsistent extrusion or sonication process.- Aggregation of liposomes. | - Standardize the number of extrusion cycles and maintain a constant temperature.- Ensure the sonication parameters (power, time, temperature) are consistent.- Include a small percentage of a charged lipid (e.g., DSPG) to increase electrostatic repulsion and prevent aggregation. |
| PLGA Microsphere Formulation: High initial burst release | - High drug loading on the surface of the microspheres.- Porous microsphere structure. | - Optimize the washing step after microsphere collection to remove surface-bound drug.- Adjust the polymer concentration or the solvent evaporation rate to create a denser polymer matrix. |
| PLGA Microsphere Formulation: Low drug loading | - Poor solubility of this compound in the organic solvent.- Drug partitioning into the aqueous phase during emulsification. | - Use a co-solvent system to improve the solubility of this compound hydrochloride.- For the double emulsion method (w/o/w), adjust the pH of the internal aqueous phase to maximize the ionized form of the drug and reduce its partitioning. |
Preclinical In Vivo Study Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in anesthesia duration between subjects | - Inconsistent injection placement.- Anatomical variations in the animals. | - Use ultrasound guidance for precise injection, especially for nerve blocks.- Increase the number of animals per group to account for biological variability. |
| Premature termination of anesthesia | - Rapid systemic absorption of the anesthetic.- Dose of the anesthetic is too low. | - Ensure the formulation provides a sufficiently slow release rate.- Perform a dose-response study to determine the optimal concentration of this compound for the desired duration. |
| Signs of systemic toxicity (e.g., seizures, cardiovascular changes) | - Too rapid release of the drug from the formulation (high burst release).- Inadvertent intravascular injection. | - Characterize the in vitro release profile of the formulation to ensure it is not releasing the drug too quickly.- Always aspirate before injection to check for blood. Reduce the total administered dose. |
| Difficulty in assessing the level of anesthesia | - Subjective endpoint measurement.- Tolerance of the animal to the stimulus. | - Use a quantitative and objective measure of anesthesia, such as the vocalization response to a controlled electrical stimulus.[9]- Ensure the stimulus is consistent across all animals and time points. |
Data Summary Tables
Table 1: Comparison of Anesthetic Duration with Adjuvants
| Local Anesthetic | Adjuvant | Mean Duration of Sensory Block (hours) | Fold Increase vs. Placebo | Reference |
| Ropivacaine | None (Placebo) | ~6-8 | - | [3] |
| Ropivacaine | Dexamethasone | ~14-16 | ~2.0 - 2.5 | [3] |
| Ropivacaine | Dexmedetomidine | ~11-13 | ~1.6 - 1.8 | [3] |
| Bupivacaine | None (Placebo) | ~8-10 | - | [5] |
| Bupivacaine | Clonidine | ~10-12 | ~1.2 - 1.5 | [5] |
Note: These are approximate values from meta-analyses and individual studies. The actual duration can vary based on the specific nerve block, concentration of the anesthetic, and patient population.
Table 2: Duration of Action of Formulated Local Anesthetics
| Local Anesthetic | Formulation | Animal Model | Mean Duration of Anesthesia (hours) | Fold Increase vs. Unformulated | Reference |
| Bupivacaine (0.5%) | Unformulated | Mouse (infiltration) | 1 | - | [9] |
| Bupivacaine (2%) | Liposomal | Mouse (infiltration) | >10 | >10 | [9] |
| Bupivacaine | Unformulated | Human (infiltration) | ~6-8 | - | [6] |
| Bupivacaine | Liposomal (Exparel®) | Human (infiltration) | Up to 72 | ~9-12 | [7] |
| Articaine | Unformulated | Rat (post-operative pain) | < 24 | - | |
| Articaine | PLGA Microspheres | Rat (post-operative pain) | Up to 72 | >3 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve lipids (e.g., DSPC, Cholesterol, and DSPG in a molar ratio of 55:40:5) and a lipid-soluble antioxidant (e.g., alpha-tocopherol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Add this compound base to the lipid solution. The amount will depend on the desired drug-to-lipid ratio.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., HEPES or phosphate buffer at a specific pH) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Perform multiple extrusion cycles (e.g., 10-15) to ensure a narrow particle size distribution.
-
Alternatively, sonication can be used for size reduction, but this may be less suitable for larger-scale preparations.
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis against a fresh buffer or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and measuring the this compound concentration using HPLC.
-
Protocol 2: In Vivo Evaluation of Anesthetic Duration in a Rodent Model (Modified Tail-Flick Test)
-
Animal Acclimatization:
-
House male Sprague-Dawley rats in a temperature and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
-
Baseline Nociceptive Threshold Measurement:
-
On the day of the experiment, determine the baseline tail-flick latency for each rat. Focus a beam of radiant heat on the ventral surface of the tail, approximately 3-4 cm from the tip. The time taken for the rat to flick its tail out of the beam is the tail-flick latency. Apply a cut-off time (e.g., 10 seconds) to prevent tissue damage.
-
-
Anesthetic Administration:
-
Divide the rats into groups (e.g., saline control, this compound solution, liposomal this compound).
-
Administer a standardized volume of the test substance via subcutaneous injection at the base of the tail.
-
-
Post-Administration Nociceptive Testing:
-
At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes, and then hourly), measure the tail-flick latency.
-
The duration of anesthesia is defined as the time until the tail-flick latency returns to baseline levels.
-
-
Data Analysis:
-
Plot the mean tail-flick latency against time for each group.
-
Compare the duration of anesthesia between the groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Caption: Mechanism of action of this compound at the voltage-gated sodium channel.
Caption: Overview of strategies to prolong the duration of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Facilitatory Effects of Adjuvant Pharmaceutics to Prolong the Duration of Local Anesthetic for Peripheral Nerve Block: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Adjuvants in Enhancing the Efficacy and Duration of Anesthesia Blocks: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvants to local anesthetics: Current understanding and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal bupivacaine: a review of a new bupivacaine formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Local Anesthetics in Clinical Practice: Pharmacologic Considerations and Potential Roles for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 0.5% this compound and 2% Lignocaine as Local Anesthetic Agents for Dental Procedures in Children: A Randomised Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Centbucridine Experiments: Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Centbucridine. Find answers to common questions, troubleshoot inconsistent experimental results, and access detailed protocols to ensure the accuracy and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a quinoline derivative local anesthetic.[1][2] Its primary mechanism of action, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal cell membranes.[3][4] By binding to these channels, this compound prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction and producing a local anesthetic effect.
Q2: How does this compound differ from other local anesthetics like Lidocaine?
The most significant difference is that this compound possesses inherent vasoconstrictive properties.[1][5][6] This contrasts with many other local anesthetics, such as Lidocaine, which have vasodilating effects and often require the addition of a vasoconstrictor like adrenaline to prolong their action and reduce systemic absorption.[2][7] Studies have also suggested that this compound is four to eight times more potent than Lidocaine.[2][8]
Q3: What are the key factors that can influence the in vitro and in vivo efficacy of this compound?
Several factors can lead to variability in experimental outcomes:
-
Lipid Solubility: Higher lipid solubility generally correlates with greater anesthetic potency as it allows the molecule to cross nerve membranes more easily.[9][10][11]
-
pKa and Tissue pH: The pKa of the anesthetic and the pH of the surrounding tissue determine the proportion of the drug in its ionized and non-ionized forms. The non-ionized form is crucial for crossing the nerve membrane, while the ionized form is active at the sodium channel.[11][12] An acidic environment, such as in inflamed or infected tissue, can decrease the non-ionized fraction and thus reduce the anesthetic's effectiveness.[11]
-
Nerve Fiber Type and Firing Rate: Smaller, rapidly firing nerve fibers are more susceptible to local anesthetic blockade.[9][12]
Troubleshooting Inconsistent Experimental Results
In Vitro Electrophysiology Studies (e.g., Nerve Block Models)
Problem: High variability in the degree of nerve block observed between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tissue Viability | Ensure consistent and optimal dissection and storage conditions for nerve preparations. Monitor and maintain physiological temperature and oxygenation of the superfusion solution. |
| Electrode Placement and Seal | Verify consistent placement of recording and stimulating electrodes. Ensure a stable and high-resistance seal in patch-clamp experiments to minimize leak currents.[13] |
| Fluctuations in Superfusion Solution | Use a calibrated perfusion system to maintain a constant flow rate. Ensure the pH and ionic concentration of the solution are stable throughout the experiment. |
| Electrical Noise | Check for proper grounding of all equipment. Use a Faraday cage to shield the setup from external electromagnetic interference.[14] |
Problem: Slower than expected onset of nerve block.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of the Experimental Solution | Measure and adjust the pH of the superfusion solution to physiological levels (typically 7.4) to ensure an adequate proportion of the non-ionized form of this compound.[11][12] |
| Low Concentration of Active Compound | Verify the concentration of the this compound solution. Consider that in vitro, a higher concentration might be needed compared to in vivo due to the absence of physiological concentrating effects. |
| Diffusion Barriers | In whole-nerve preparations, ensure adequate desheathing to allow for proper diffusion of the anesthetic to the nerve fibers. |
Formulation and Stability Studies (HPLC Analysis)
Problem: Inconsistent quantification of this compound in stability samples.
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Variability | Prepare fresh mobile phase for each run and ensure accurate pH adjustment. Use a buffer to maintain a stable pH.[15] |
| Column Degradation | Regularly clean and properly store the HPLC column. If peak shape deteriorates or resolution is lost, consider regenerating or replacing the column.[16] |
| Injector Issues | Check for leaks, plugged tubing, or worn seals in the injector. Ensure the sample loop is completely filled during injection.[15] |
| Degradation During Analysis | If this compound is found to be unstable under certain conditions (e.g., light, temperature), protect the samples accordingly during the analytical run. |
Problem: Appearance of unknown peaks in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Forced Degradation Products | These are expected in stress testing. The stability-indicating method should be able to resolve these peaks from the parent drug.[17][18] |
| Contamination | Ensure the purity of solvents and reagents. Run a blank injection to check for contaminants in the system.[15] |
| Drug-Excipient Interaction | In formulated products, excipients can sometimes interact with the active pharmaceutical ingredient (API) to form adducts.[19] |
Quantitative Data Summary
Table 1: Comparative Efficacy of this compound and Lidocaine in Dental Extractions
| Parameter | 0.5% this compound | 2% Lidocaine with Adrenaline |
| Mean Onset of Anesthesia (seconds) | ~115 | ~101 |
| Mean Duration of Anesthesia (minutes) | ~151 | ~111 |
| Cardiovascular Effects | Minimal to no significant changes | Potential for increased heart rate and blood pressure |
Data compiled from multiple clinical studies. Actual values may vary based on experimental conditions.[7][20][21]
Key Experimental Protocols
Rabbit Corneal Reflex Test (for Surface Anesthesia)
Objective: To assess the onset and duration of surface anesthesia.
Methodology:
-
Healthy albino rabbits are used for this experiment.[9]
-
One eye is designated as the control (instilled with saline), and the other as the test eye.
-
The corneal reflex is tested by gently touching the cornea with a fine cotton wisp and observing for a blink reflex.[16]
-
A few drops of the this compound solution are instilled into the test eye.
-
The corneal reflex is tested at regular intervals (e.g., every minute) until the blink reflex is absent, marking the onset of anesthesia.[9]
-
Testing continues at set intervals until the reflex returns, indicating the duration of anesthesia.
-
The pupil size and any signs of irritation are also monitored.[16]
Guinea Pig Intradermal Wheal Test (for Infiltration Anesthesia)
Objective: To evaluate the efficacy of infiltration anesthesia.
Methodology:
-
The backs of guinea pigs are carefully shaved.
-
An intradermal injection of the this compound solution is administered to create a wheal.[22]
-
A control wheal is created with a saline injection.
-
The anesthetic effect is assessed by testing for a response to a sharp stimulus (e.g., a pinprick) at the center of the wheal at regular time intervals.
-
The absence of a skin twitch response indicates effective anesthesia.
-
The onset and duration of the anesthetic effect are recorded.
Visualizations
Signaling Pathway of Local Anesthetics
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Workflow: In Vitro Nerve Block Assay
Caption: Workflow for assessing this compound efficacy in an in vitro nerve model.
Troubleshooting Logic: Inconsistent HPLC Results
Caption: A logical approach to troubleshooting inconsistent HPLC results.
References
- 1. vivoscience.de [vivoscience.de]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nysora.com [nysora.com]
- 7. Interaction of local anesthetics with the K+ channel pore domain: KcsA as a model for drug-dependent tetramer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor interactions with arrestins and GPCR kinases: The unresolved issue of signal bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. ijpsm.com [ijpsm.com]
- 14. Electrophysiologic and inotropic effects of K+-channel blockade in aged diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Corneal Anesthesia Testing of Ophthalmic Drugs - Ace Therapeutics [acetherapeutics.com]
- 16. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 17. longdom.org [longdom.org]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
- 20. oncotarget.com [oncotarget.com]
- 21. Cytokines in Pain: Harnessing Endogenous Anti-Inflammatory Signaling for Improved Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Alteration of skin reactivity to local anesthetic drugs in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Centbucridine vs. Lignocaine: A Comparative Analysis of Potency for Researchers
In the landscape of local anesthetics, lignocaine has long been upheld as the "gold standard." However, the quest for agents with improved potency, safety, and pharmacokinetic profiles is a constant in drug development. This guide provides a detailed comparative analysis of centbucridine, a quinoline derivative, and lignocaine, an amide-type local anesthetic. We will delve into their relative potency, supported by quantitative data from clinical trials, outline the experimental methodologies used in these studies, and visualize the established signaling pathways of local anesthetics.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of this compound and lignocaine as observed in various clinical studies. The primary comparison is between 0.5% this compound and 2% lignocaine, the concentrations most frequently evaluated in a clinical setting.
| Parameter | 0.5% this compound | 2% Lignocaine with Adrenaline | Key Findings | Citations |
| Potency | 5 to 8 times more potent than lignocaine. | Standard potency. | This compound is effective at a lower concentration. | [1] |
| Onset of Action | Rapid, with some studies showing a slightly faster onset than lignocaine. | Rapid onset. | No clinically significant difference in onset time between the two. | [1][2][3] |
| Duration of Anesthesia | Significantly longer duration, with reports of up to 151 minutes. | Shorter duration, around 111 minutes. | This compound provides a more prolonged anesthetic effect. | [1][4][5] |
| Cardiovascular Effects | Minimal to no significant changes in blood pressure or pulse rate. | Can cause changes in blood pressure, though generally well-tolerated. | This compound exhibits greater cardiovascular stability. | [1][6][7] |
| Vasoconstrictor Requirement | Inherent vasoconstrictor property. | Requires a vasoconstrictor like adrenaline to prolong action and reduce toxicity. | This compound can be used in patients where adrenaline is contraindicated. | [5][6][7] |
Table 1: Comparative Efficacy of 0.5% this compound and 2% Lignocaine in Dental Procedures
| Study Parameter | 0.5% this compound (Mean) | 2% Lignocaine (Mean) | p-value | Conclusion | Citation |
| Onset of Action (seconds) | 105.18 | 99.73 | 0.647 | No significant difference | [2][3] |
| Duration of Action (minutes) | 91.93 | 91.61 | 0.931 | No significant difference in this particular study | [2][3] |
| Pulse Rate Change at 10 min | Statistically significant drop | - | < 0.001 | This compound showed a significant drop in pulse rate. | [2][3] |
| Pulse Rate Change at 30 min | Statistically significant drop | - | < 0.001 | This compound showed a significant drop in pulse rate. | [2][3] |
Table 2: Specific Findings from a Randomized Controlled Trial in Pediatric Dentistry
Experimental Protocols
The data presented above is derived from randomized controlled trials (RCTs), a cornerstone of clinical research. While specific protocols vary between studies, the general methodology for comparing the efficacy of local anesthetics in a dental setting is outlined below.
General Experimental Workflow for a Randomized Controlled Trial in Dental Anesthesia
References
- 1. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Effect of Local Anesthesia for Dental Treatment on Physiological Parameters and Recovery Outcomes in Children Undergoing Dental Treatment Under General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 5. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Molecular Modeling of Local Anesthetic Drug Binding by Voltage-Gated Sodium Channels | Semantic Scholar [semanticscholar.org]
- 7. Evaluation of the efficacy of buffered local anesthetic in extraction of infected teeth-randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Centbucridine and Ropivacaine in Local Anesthesia
In the landscape of local anesthetics, the quest for agents with a rapid onset, prolonged duration of action, and a superior safety profile is perpetual. This guide provides a detailed comparison of two such agents: Centbucridine, a quinoline derivative developed in India, and Ropivacaine, a long-acting amide local anesthetic. While direct comparative clinical trials between this compound and Ropivacaine are not extensively documented, this report synthesizes available data from individual studies to offer an objective comparison for researchers, scientists, and drug development professionals.
Quantitative Comparison of Anesthetic Properties
The following table summarizes the key efficacy parameters of this compound and Ropivacaine, derived from various clinical investigations. It is important to note that these values are compiled from different studies and serve as a comparative overview.
| Parameter | This compound | Ropivacaine | Common Comparators & Notes |
| Chemical Class | Quinoline Derivative[1] | Amino Amide[2] | This compound's unique structure sets it apart from the common amide and ester classes.[1] |
| Potency | 4 to 5 times more potent than lignocaine[1] | Less potent than bupivacaine at lower doses, with similar potency at higher doses.[3] | Potency is concentration-dependent for Ropivacaine.[3] |
| Onset of Action | Quicker than lignocaine, with some studies showing a clinically insignificant difference of about 14 seconds.[4] Another study reported an average onset of 105.18 seconds.[5] | Infraclavicular block with 0.375% ropivacaine had a median sensory onset of 15 minutes.[6] Onset is generally rapid but can vary with concentration and administration site. | Direct comparison is challenging due to different methodologies and comparators in studies. |
| Duration of Anesthesia | Significantly longer than lignocaine, with reports of up to 2.5 hours (151 minutes).[4] | Long-acting, with duration depending on the dose and site of administration. For example, the median duration of analgesia for epidural anesthesia in relevant dermatomes was 1.7–4.2 hours.[3] | Both are considered to have a longer duration of action compared to lignocaine. |
| Cardiovascular Effects | Minimal changes in cardiovascular parameters at therapeutic doses.[7] It possesses inherent vasoconstrictive properties, which can be advantageous.[1] | Can cause hypotension (32%) and bradycardia (6%).[3] The incidence of these effects may be age-related.[3] | This compound appears to have a more stable cardiovascular profile. |
| Central Nervous System (CNS) Effects | Does not significantly affect the CNS except at very high doses.[4] | Less neurotoxic than bupivacaine.[3] | Both are considered to have a better CNS safety profile than bupivacaine. |
| Common Adverse Events | Generally well-tolerated with no serious side effects reported in several studies.[7] | Hypotension, nausea, vomiting, bradycardia, and headache are the most common adverse events.[3] | The adverse event profile of Ropivacaine is well-documented from numerous clinical trials.[3][8][9][10] |
Experimental Protocols
The data presented above is derived from various clinical studies. The methodologies of key representative studies are detailed below to provide context to the findings.
Study Protocol for this compound vs. Lignocaine in Dental Extraction
-
Study Design: A randomized, double-blind, controlled clinical trial.[7][11]
-
Intervention:
-
Method of Anesthesia: Inferior alveolar, lingual, and long buccal nerve blocks.[11]
-
Primary Outcome Measures:
-
Secondary Outcome Measures: Changes in cardiovascular parameters (blood pressure and pulse rate).[11]
-
Data Analysis: Statistical tests were used to compare the means of the outcome measures between the two groups.[11]
Study Protocol for Ropivacaine in Postoperative Pain Management
-
Study Design: A systematic review and meta-analysis of randomized controlled trials (RCTs).[12]
-
Inclusion Criteria: Double-blind RCTs comparing Ropivacaine with a placebo or an active comparator for continuous wound infusion (CWI).[12]
-
Intervention: Continuous wound infusion of Ropivacaine solution without added active agents.[12]
-
Primary Outcome Measures:
-
Data Analysis: Standardized effect sizes for Ropivacaine versus placebo were calculated for each endpoint and combined in a meta-analysis.[12]
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing two local anesthetic agents.
References
- 1. View of A Short Profile On this compound | BMH Medical Journal - ISSN 2348–392X [babymhospital.org]
- 2. Comparison of efficacy of lignocaine, ropivacaine, and bupivacaine in pain control during extraction of mandibular posterior teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acofs.weebly.com [acofs.weebly.com]
- 5. Comparison of 0.5% this compound and 2% Lignocaine as Local Anesthetic Agents for Dental Procedures in Children: A Randomised Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the onset time between 0.375% ropivacaine and 0.25% levobupivacaine for ultrasound-guided infraclavicular brachial plexus block: a randomized-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of this compound and lidocaine in dental extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ijbcp.com [ijbcp.com]
- 12. Ropivacaine for continuous wound infusion for postoperative pain management: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
meta-analysis of clinical trials on Centbucridine's anesthetic efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical trial data on the anesthetic efficacy of Centbucridine, a quinoline derivative, in comparison to other commonly used local anesthetics. The following sections present a comprehensive overview of its performance, supported by quantitative data from various studies, detailed experimental protocols, and a visualization of the clinical trial workflow.
Comparative Analysis of Anesthetic Properties
This compound has been primarily evaluated against Lidocaine in multiple clinical trials. While direct meta-analyses are not extensively published, a synthesis of available data from randomized controlled trials provides valuable insights into its efficacy.
Key Performance Indicators
The primary measures of efficacy for a local anesthetic are its onset of action, duration of anesthesia, and the depth of the anesthetic effect. The following tables summarize the quantitative data from several clinical trials comparing 0.5% this compound with 2% Lidocaine, a widely accepted standard in local anesthesia.
| Efficacy Parameter | This compound (0.5%) | Lidocaine (2% with Adrenaline) | Key Findings & Citations |
| Onset of Action | Generally rapid, with some studies showing a slightly faster or comparable onset to Lidocaine. | Rapid onset, often considered the "gold standard". | Some studies report a clinically non-significant faster onset for this compound by about 14 seconds[1][2]. Other studies found no statistically significant difference in onset time[3][4]. |
| Duration of Anesthesia | Significantly longer duration of action compared to Lidocaine in several studies. | Shorter duration of action, often requiring a vasoconstrictor like adrenaline to prolong its effect[1][2]. | Patients reported an average anesthesia duration of 2.5 hours (151 minutes) for this compound compared to under 2 hours (111 minutes) for Lidocaine in one study[1][2]. Another study also noted a significantly longer duration of anesthesia for this compound[2][5]. However, some studies found no significant difference in the duration of action[3][4]. |
| Anesthetic Potency | Estimated to be 5 to 8 times more potent than Lidocaine. | Standard potency against which other local anesthetics are often compared. | Animal experiments have shown this compound to be significantly more potent than Lidocaine[1][6]. |
| Cardiovascular Effects | Minimal to no significant changes in blood pressure or pulse rate. May exhibit a natural vasoconstrictive effect[1][2]. | Can have a vasodilating property, often requiring the addition of adrenaline, which can have cardiovascular effects[1][2]. | Studies have shown that this compound is well-tolerated with no significant changes in cardiovascular parameters[7]. Some research indicates a statistically significant drop in pulse rate at 10 and 30 minutes with this compound[4][8]. |
| Adverse Effects | Generally well-tolerated with no serious side effects reported in the reviewed studies. | Allergic reactions are rare but have been reported. The addition of adrenaline can sometimes be contraindicated in medically compromised patients[1][2]. | No adverse or allergic reactions to this compound were reported in a study of about 200 patients[2][5]. |
Experimental Protocols
The clinical trials cited in this guide predominantly follow a randomized, double-blind, and often split-mouth design for dental procedures.
Study Design:
-
Randomized Controlled Trial (RCT): Patients are randomly assigned to receive either this compound or the comparative anesthetic (e.g., Lidocaine).
-
Double-Blind: Neither the patient nor the clinician administering the anesthetic is aware of which agent is being used.
-
Split-Mouth Design: In dental studies, this design is frequently used where one side of the mouth receives the experimental drug and the other side receives the control drug in the same patient, minimizing inter-patient variability.
Materials and Methods:
-
Drug Formulations:
-
This compound Hydrochloride: Typically a 0.5% solution.
-
Lignocaine (Lidocaine) Hydrochloride: Usually a 2% solution, often combined with a vasoconstrictor like adrenaline (e.g., 1:200,000).
-
-
Administration: The local anesthetic is administered via infiltration or nerve block depending on the surgical procedure.
-
Outcome Assessment:
-
Onset of Anesthesia: The time taken from injection to the loss of sensation, often tested by probing or patient feedback.
-
Duration of Anesthesia: The time from the onset of anesthesia until the return of normal sensation.
-
Depth of Anesthesia: Assessed using a Visual Analog Scale (VAS) where patients rate their pain during the procedure.
-
Cardiovascular Monitoring: Blood pressure and pulse rate are monitored at baseline and at regular intervals after administration.
-
Comparative Clinical Trial Workflow
The following diagram illustrates the typical workflow of a randomized controlled clinical trial comparing the efficacy of two local anesthetic agents.
References
- 1. ijbcp.com [ijbcp.com]
- 2. A comparison of spinal anesthesia characteristics following intrathecal bupivacaine or levobupivacaine in lumbar disc surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 0.5% this compound and 2% Lignocaine as Local Anesthetic Agents for Dental Procedures in Children: A Randomised Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized Controlled Trail Comparing the Efficacy of 0.5% this compound to 2% Lignocaine as Local Anesthetics in Dental Extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 0.5% this compound and 2% Lignocaine as Local Anesthetic Agents for Dental Procedures in Children: A Randomised Controlled Trial | Semantic Scholar [semanticscholar.org]
- 7. jmedicalcasereports.org [jmedicalcasereports.org]
- 8. researchgate.net [researchgate.net]
Centbucridine: A Safer Alternative in Local Anesthesia? A Comparative Safety Profile
Centbucridine, a quinoline derivative, has emerged as a promising local anesthetic with a distinct chemical structure and a favorable safety profile compared to conventional amino-amide and amino-ester local anesthetics. Developed at the Central Drug Research Institute in India, this compound has been the subject of numerous studies to evaluate its efficacy and, more importantly, its safety in various clinical applications. This guide provides a comprehensive comparison of the safety profile of this compound against other commonly used local anesthetics like lidocaine, bupivacaine, and ropivacaine, supported by available experimental data.
Executive Summary
This compound presents a compelling safety advantage over traditional local anesthetics, particularly concerning cardiovascular and central nervous system (CNS) toxicity. Clinical studies have consistently demonstrated its minimal impact on cardiovascular parameters at therapeutic doses. Furthermore, its inherent vasoconstrictive properties eliminate the need for adrenaline co-administration, a significant benefit for patients with contraindications to epinephrine. While direct preclinical comparisons with bupivacaine and ropivacaine are limited, the existing body of evidence strongly suggests that this compound is a safer alternative, especially in high-risk patient populations.
Quantitative Comparison of Acute Toxicity
| Local Anesthetic | Animal Model | Route of Administration | LD50 (mg/kg) |
| Lidocaine | Mouse | Intraperitoneal | 111.0 - 133.1[1] |
| Bupivacaine | Mouse | Intraperitoneal | 57.7 - 58.7[1] |
| Bupivacaine | Rat (adult) | Not Specified | 30[2] |
| Ropivacaine | Rat (adult) | Not Specified | 54[2] |
Cardiovascular Safety Profile
A significant concern with many local anesthetics, particularly bupivacaine, is their potential for cardiotoxicity, which can manifest as arrhythmias and myocardial depression.[3] this compound has been shown to have a notably better cardiovascular safety profile.
Clinical studies comparing this compound and Lignocaine have consistently reported no significant alterations in cardiovascular parameters such as heart rate and blood pressure with this compound administration.[1][4][5] One of the key advantages of this compound is its intrinsic vasoconstrictor property, which obviates the need for the addition of epinephrine to prolong the duration of anesthesia.[4][6][7] This is particularly beneficial for patients in whom adrenaline is contraindicated.[2][5][8]
In contrast, bupivacaine is well-known for its cardiotoxic potential, which is attributed to its high affinity for cardiac sodium channels.[9] Ropivacaine was developed as a safer alternative to bupivacaine, with a lower propensity for causing severe cardiac events.[10][11]
Experimental Protocol: Evaluation of Cardiovascular Parameters in Clinical Trials
A standard methodology used in clinical trials to assess the cardiovascular safety of a local anesthetic involves the following steps:
-
Patient Selection: A cohort of patients undergoing a specific surgical procedure (e.g., dental extraction) is recruited.
-
Randomization: Patients are randomly assigned to receive either the test anesthetic (e.g., 0.5% this compound) or the control anesthetic (e.g., 2% Lignocaine with adrenaline).
-
Baseline Measurement: Before administration of the anesthetic, baseline cardiovascular parameters, including heart rate, systolic blood pressure, and diastolic blood pressure, are recorded.
-
Anesthetic Administration: The assigned local anesthetic is administered following a standardized protocol for the specific procedure.
-
Post-administration Monitoring: Cardiovascular parameters are monitored and recorded at regular intervals (e.g., every 5, 10, 15, and 30 minutes) after the injection.
-
Data Analysis: The changes in cardiovascular parameters from the baseline are calculated for each group and statistically compared to determine if there are any significant differences between the anesthetics.
Experimental workflow for assessing cardiovascular safety in clinical trials.
Neurotoxicity Profile
Neurotoxicity is another potential adverse effect of local anesthetics. While all local anesthetics can be neurotoxic at high concentrations, the risk varies between agents. Studies on this compound have reported a lack of CNS toxicity at therapeutic doses.[6][7][12] In contrast, lidocaine and bupivacaine have been associated with CNS side effects ranging from dizziness and tinnitus to seizures and coma in cases of systemic toxicity.
Preclinical studies on this compound have also demonstrated a favorable safety profile in terms of genotoxicity and teratogenicity. In vivo genotoxicity assays in mice, including chromosome aberration and sister chromatid exchange tests, showed that this compound was not genotoxic.[6] Teratogenic studies in mice and rabbits also did not reveal any drug-induced abnormalities.
Experimental Protocol: In Vivo Genotoxicity Assay (Chromosome Aberration Test)
The following protocol outlines a typical in vivo chromosome aberration test in rodent bone marrow cells:
-
Animal Model: Healthy, young adult mice are used for the study.
-
Dose Groups: Animals are divided into several groups, including a negative control (vehicle), a positive control (a known mutagen), and at least three dose levels of the test substance (e.g., this compound).
-
Administration: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection.
-
Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is injected a few hours before sacrifice to arrest cells in the metaphase stage of mitosis.
-
Bone Marrow Collection: Animals are euthanized, and bone marrow is flushed from the femurs.
-
Slide Preparation: The bone marrow cells are processed to prepare slides with well-spread metaphases. This involves hypotonic treatment, fixation, and staining.
-
Microscopic Analysis: A predetermined number of metaphase spreads per animal are analyzed under a microscope for chromosomal aberrations (e.g., breaks, gaps, fragments).
-
Statistical Analysis: The frequency of aberrant cells is calculated for each group and compared to the negative control group to determine if the test substance induced a statistically significant increase in chromosomal damage.
Workflow for an in vivo chromosome aberration test.
Signaling Pathways in Local Anesthetic Toxicity
The primary mechanism of action of local anesthetics is the blockade of voltage-gated sodium channels in nerve cell membranes, which prevents the propagation of action potentials and thus the sensation of pain. However, at toxic concentrations, their effects on other ion channels and cellular signaling pathways become significant, leading to systemic toxicity.
While specific signaling pathways for this compound toxicity are not well-documented in publicly available literature, the general mechanisms of local anesthetic toxicity are understood to involve:
-
Cardiotoxicity: Primarily mediated by the blockade of cardiac sodium channels, leading to conduction delays and arrhythmias. Blockade of potassium and calcium channels can also contribute to these effects.
-
Neurotoxicity: Can involve multiple mechanisms, including interference with axonal transport, disruption of mitochondrial function, and induction of apoptosis.
Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound at toxic concentrations and to understand how these may differ from other local anesthetics, potentially explaining its superior safety profile.
General signaling pathways in local anesthetic toxicity.
Conclusion
References
- 1. uoanbar.edu.iq [uoanbar.edu.iq]
- 2. Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical safety evaluation of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. acute toxicity ld50: Topics by Science.gov [science.gov]
- 10. Comparison of 0.5% this compound and 2% Lignocaine as Local Anesthetic Agents for Dental Procedures in Children: A Randomised Controlled Trial | Semantic Scholar [semanticscholar.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. jocpr.com [jocpr.com]
A Comparative Analysis of the Cardiovascular Effects of Centbucridine and Lignocaine
A detailed guide for researchers and drug development professionals on the comparative cardiovascular profiles of the local anesthetics Centbucridine and Lignocaine.
Introduction
Lignocaine, also known as Lidocaine, is a widely used amide-type local anesthetic, often considered the "gold standard" in dental and minor surgical procedures.[1] However, its inherent vasodilating properties necessitate the addition of a vasoconstrictor, typically adrenaline (epinephrine), to prolong its anesthetic effect and reduce systemic absorption.[2][3][4] This combination can lead to undesirable cardiovascular effects, particularly in medically compromised patients.[2][5]
This compound, a quinoline derivative, is a newer local anesthetic that is structurally distinct from the common amide and ester classes.[1] A key advantage of this compound is its intrinsic vasoconstrictor property, eliminating the need for adrenaline.[1][5][6] Several clinical studies have compared the cardiovascular effects of this compound with Lignocaine-adrenaline combinations, suggesting this compound offers greater cardiovascular stability.[1][5][6][7]
Comparative Efficacy and Hemodynamic Effects
Clinical trials have consistently demonstrated that 0.5% this compound provides a comparable anesthetic efficacy to 2% Lignocaine with adrenaline in terms of onset and depth of anesthesia.[1] However, significant differences are often observed in their effects on cardiovascular parameters.
Table 1: Comparison of Anesthetic Efficacy
| Parameter | 0.5% this compound | 2% Lignocaine with Adrenaline (1:200,000) | Key Findings |
| Onset of Action | ~105 seconds | ~100 seconds | No statistically significant difference reported in several studies.[1] |
| Duration of Action | ~92 - 151 minutes | ~91 - 117 minutes | Some studies report a significantly longer duration for this compound.[1][4][8] |
Table 2: Comparative Cardiovascular Effects
| Parameter | 0.5% this compound | 2% Lignocaine with Adrenaline (1:200,000) | Key Findings & Citations |
| Systolic Blood Pressure (mmHg) | No significant change from baseline.[8] | Modest to significant increase from baseline observed in some studies. | This compound demonstrates greater stability in systolic blood pressure.[5][7] |
| Diastolic Blood Pressure (mmHg) | No significant change from baseline.[8] | Slight increases or no significant changes reported. | Minimal changes observed for both, with Lignocaine showing slightly more variability.[9] |
| Heart Rate (beats/min) | No significant change or a slight, statistically significant drop at 10 and 30 minutes post-injection. | A significant decrease at 10 minutes post-injection has been noted in some studies. Other studies report an increase depending on adrenaline concentration. | This compound is associated with a more stable or slightly reduced heart rate, whereas the adrenaline in Lignocaine can cause more pronounced changes.[1][8][9] |
Note: The cardiovascular effects of Lignocaine are heavily influenced by the concentration of adrenaline. Higher concentrations (e.g., 1:80,000) are associated with more significant increases in heart rate and blood pressure compared to lower concentrations (e.g., 1:200,000).[10][11]
Experimental Protocols
The data presented is primarily derived from randomized, double-blind, controlled clinical trials, often employing a split-mouth design for dental procedures.
General Methodology:
-
Patient Selection: Healthy adult patients requiring minor oral surgical procedures, such as bilateral dental extractions, are recruited. Patients with known allergies to the anesthetics or contraindications to adrenaline are typically excluded.
-
Randomization: A randomized allocation method (e.g., split-mouth design) is used where each patient serves as their own control, receiving this compound on one side and Lignocaine with adrenaline on the other in separate appointments or on contralateral sides in the same appointment.[7]
-
Anesthetic Administration: Standardized volumes (e.g., 1.8 mL) of 0.5% this compound or 2% Lignocaine with 1:200,000 adrenaline are administered using a standard nerve block or infiltration technique.[7]
-
Data Collection:
-
Anesthetic Efficacy: Onset of anesthesia is determined by patient-reported numbness and lack of response to stimuli. Duration is measured by the return of normal sensation.
-
Cardiovascular Parameters: Heart rate, systolic blood pressure, and diastolic blood pressure are measured at baseline (before injection) and at standardized intervals post-injection (e.g., 5, 10, 20, 30, and 60 minutes).[8][9] Measurements are typically taken using a pulse oximeter and a sphygmomanometer.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., Student's t-test) are used to compare the mean changes in cardiovascular and anesthetic parameters between the two groups.
Visualizing Experimental Design and Mechanisms
Experimental Workflow
The following diagram illustrates the typical workflow of a comparative clinical trial between this compound and Lignocaine.
Caption: Workflow of a randomized controlled trial comparing this compound and Lignocaine.
Mechanism of Local Anesthetic Cardiotoxicity
Local anesthetics exert their primary effect by blocking voltage-gated sodium channels (NaV channels) in nerve membranes, preventing nerve impulse conduction.[12][13] However, at high systemic concentrations, they can also block cardiac sodium channels, leading to cardiotoxicity. The process is dose-dependent and can manifest as arrhythmias and myocardial depression.[13][14]
Caption: Signaling pathway of local anesthetic-induced cardiotoxicity.
Conclusion
The available evidence strongly suggests that this compound is a safe and effective local anesthetic with a superior cardiovascular stability profile compared to Lignocaine combined with adrenaline.[5][6] It does not produce significant alterations in blood pressure or heart rate, making it an ideal alternative for routine minor surgical procedures, especially in patients where adrenaline is contraindicated.[1][5][6] Researchers and drug development professionals should consider the favorable hemodynamic profile of this compound in the development of new local anesthetic formulations and in clinical practice for at-risk patient populations.
References
- 1. A Randomized Controlled Trail Comparing the Efficacy of 0.5% this compound to 2% Lignocaine as Local Anesthetics in Dental Extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acofs.weebly.com [acofs.weebly.com]
- 3. researchgate.net [researchgate.net]
- 4. A randomized controlled trail comparing the efficacy of 0.5% this compound to 2% lignocaine as local anesthetics in dental extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbcp.com [ijbcp.com]
- 8. ijbcp.com [ijbcp.com]
- 9. Evaluation of the Haemodynamic and Metabolic Effects of Local Anaesthetic Agent in Routine Dental Extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Local Anesthesia with 2 Different Concentrations of Adrenaline: A Randomized and Single Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Cardiovascular Changes Seen in Patients When Using Local Anesthesia with Adrenalin 1:80,000 vs Local Anesthesia with Adrenalin 1:2,00,000 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jvsmedicscorner.com [jvsmedicscorner.com]
- 13. Cardiac toxicity after intraurethral instillation of lidocaine: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derangedphysiology.com [derangedphysiology.com]
A Comparative Analysis of the Neurotoxicity of Centbucridine and Other Local Anesthetics
A detailed guide for researchers and drug development professionals on the neurotoxic profiles of Centbucridine in comparison to widely used local anesthetic agents such as lidocaine, bupivacaine, and ropivacaine. This report synthesizes available experimental data, details methodologies for key neurotoxicity assays, and illustrates relevant cellular signaling pathways.
Introduction
Local anesthetics are indispensable in clinical practice for pain management. However, their potential for neurotoxicity remains a significant concern. This guide provides a comparative assessment of the neurotoxic potential of this compound, a quinoline derivative, against established amide-type local anesthetics like lidocaine, bupivacaine, and ropivacaine. While extensive research has characterized the neurotoxic effects of traditional local anesthetics, data on this compound is less comprehensive, primarily drawing from older in vivo studies. This comparison aims to summarize the existing evidence, highlight knowledge gaps, and provide a framework for future neurotoxicity assessments.
Data Presentation: Comparative Neurotoxicity
The following tables summarize quantitative data from various in vitro studies on the neurotoxicity of lidocaine, bupivacaine, and ropivacaine. The primary cell line used in many of these studies is the human neuroblastoma cell line, SH-SY5Y, which serves as a common model for neuronal toxicity studies.
Table 1: Comparative Cytotoxicity (IC50) of Local Anesthetics on Neuronal Cells
| Local Anesthetic | Cell Line | Exposure Time | IC50 (mM) | Reference(s) |
| This compound | - | - | Data Not Available | - |
| Lidocaine | SH-SY5Y | 24 h | 3.6 | [1] |
| SH-SY5Y | 48 h | ~2.0 | [2] | |
| Bupivacaine | SH-SY5Y | 24 h | 0.5 - 1.0 | [3] |
| SH-SY5Y | 24 h | ~0.5 | [4] | |
| Ropivacaine | PC12 | 48 h | ~15.0 |
Note: IC50 values can vary depending on the specific experimental conditions and cell line used.
Table 2: Effects of Local Anesthetics on Neuronal Cell Viability, Apoptosis, and Cytotoxicity
| Local Anesthetic | Assay | Cell Line | Concentration & Exposure | Key Findings | Reference(s) |
| This compound | Genotoxicity | Mouse bone marrow & liver cells | Acute in vivo | No significant chromosome aberrations, sister chromatid exchange, or DNA strand breaks. | [5] |
| Lidocaine | MTT Assay | SH-SY5Y | 0.1-8 mM, 24-48 h | Dose- and time-dependent decrease in cell viability. | [2] |
| LDH Assay | SH-SY5Y | 0.5-8 mM, 48 h | Dose-dependent increase in LDH release. | [2] | |
| Apoptosis | SH-SY5Y | 1-1000 µM, 24 h | Concentration-dependent increase in apoptosis. | ||
| Bupivacaine | MTT Assay | SH-SY5Y | 0.1-10 mM, 24 h | Dose-dependent decrease in cell viability. | [3][6] |
| TUNEL Assay | SH-SY5Y | 1 mM, 24 h | Increased apoptosis. | [6][7] | |
| Caspase-3 Activity | SH-SY5Y | 1 mM, 24 h | Increased caspase-3 activity. | [6] | |
| Ropivacaine | MTT Assay | PC12 | 1-25 mM, 48 h | Dose-dependent decrease in cell viability. | |
| TUNEL Assay | Rat spinal cord | In vivo | Promoted apoptosis. | ||
| LDH Assay | Developing motor neurons | 1-1000 µM, 24 h | Increased LDH leakage at higher concentrations. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key in vitro neurotoxicity assays based on the referenced literature.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the local anesthetic for a specified duration (e.g., 24 or 48 hours).[2]
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[2]
Cytotoxicity Assay (LDH Assay)
The lactate dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Culture neuronal cells in 96-well plates and treat with different concentrations of the local anesthetic for the desired time.[2]
-
Supernatant Collection: After treatment, centrifuge the plate and carefully collect the supernatant from each well.[2]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[2][9]
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[2]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) to quantify the amount of formazan produced, which is proportional to the amount of LDH released.[2][9]
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Grow and treat cells on coverslips or in culture plates.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize the cell membranes to allow entry of the labeling reagents.
-
TUNEL Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and dUTP nucleotides conjugated to a fluorescent label (e.g., fluorescein). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining: Stain the cell nuclei with a fluorescent counterstain (e.g., DAPI) to visualize all cells.
-
Microscopy: Visualize and quantify the fluorescently labeled apoptotic cells using a fluorescence microscope.[6][7]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: After treatment, lyse the cells to release their contents, including caspases.
-
Substrate Addition: Add a specific caspase-3 substrate, such as a peptide sequence (e.g., DEVD) conjugated to a colorimetric (pNA) or fluorometric (AMC) reporter molecule, to the cell lysate.[10]
-
Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate, releasing the reporter molecule.
-
Detection: Measure the absorbance of the colorimetric product or the fluorescence of the fluorometric product using a plate reader. The signal intensity is proportional to the caspase-3 activity.[10]
Signaling Pathways in Local Anesthetic-Induced Neurotoxicity
In vitro studies have implicated several signaling pathways in the neurotoxic effects of local anesthetics. These pathways are often initiated by cellular stress, leading to apoptosis.[11][12]
Caption: Signaling pathways in local anesthetic-induced neurotoxicity.
Experimental Workflow for Neurotoxicity Assessment
A generalized workflow for assessing the neurotoxicity of a compound like this compound in comparison to other agents is depicted below.
Caption: General workflow for in vitro neurotoxicity assessment.
Discussion and Conclusion
The available data strongly indicates that commonly used local anesthetics such as lidocaine, bupivacaine, and ropivacaine exhibit dose- and time-dependent neurotoxicity in vitro. This is characterized by decreased cell viability, increased membrane permeability, and induction of apoptosis. The underlying mechanisms involve the disruption of mitochondrial function and modulation of key signaling pathways like PI3K/Akt and MAPK.[11][12]
In stark contrast, the neurotoxicity of this compound has not been extensively evaluated using modern in vitro techniques. The primary evidence for its low neurotoxic potential comes from in vivo studies conducted in the early 1980s and a subsequent genotoxicity study that showed no DNA damage.[5] While these findings are promising, the absence of direct comparative data from contemporary cell-based assays represents a significant knowledge gap.
Therefore, while historical data suggests a favorable neurotoxicity profile for this compound, a definitive comparison with other local anesthetics is challenging. To provide a robust assessment and to fully understand its safety profile, further research is imperative. Future studies should employ the standardized in vitro assays detailed in this guide to generate comparable quantitative data on the effects of this compound on neuronal cell viability, cytotoxicity, and apoptosis. Such research will be invaluable for drug development professionals and clinicians in making informed decisions about the selection and use of local anesthetic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Lidocaine promotes autophagy of SH-SY5Y cells through inhibiting PI3K/AKT/mTOR pathway by upregulating miR-145 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the genotoxicity of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (this compound): a new local anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bupivacaine Reduces the Viability of SH-SY5Y Cells and Promotes Apoptosis by the Inhibition of Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Centbucridine: A Viable Local Anesthetic for Patients with Adrenaline Contraindications
For researchers, scientists, and drug development professionals, the quest for effective and safe local anesthetics is ongoing. A particular challenge arises in patients with cardiovascular conditions, hyperthyroidism, or those taking medications that contraindicate the use of vasoconstrictors like adrenaline. In this context, Centbucridine, a quinoline derivative, emerges as a promising alternative. Unlike traditional amide and ester local anesthetics, this compound possesses inherent vasoconstrictive properties, eliminating the need for the addition of adrenaline.[1][2][3] This guide provides a comprehensive comparison of this compound's efficacy with other alternatives, supported by experimental data.
Comparative Efficacy: this compound vs. Lignocaine
Lignocaine (Lidocaine) is widely regarded as the "gold standard" in local anesthesia.[4] Numerous studies have compared the performance of 0.5% this compound with the standard 2% Lignocaine solution, often combined with adrenaline. The key performance indicators from these studies are summarized below.
| Parameter | 0.5% this compound | 2% Lignocaine with Adrenaline | Key Findings | Citations |
| Potency | 5-8 times more potent than Lignocaine | Standard Potency | This compound is effective at a lower concentration. | [4][5] |
| Onset of Action | Rapid, comparable to or slightly faster than Lignocaine | Rapid | No clinically significant difference in onset time between the two. | [4][6][7] |
| Duration of Anesthesia | Significantly longer | Shorter duration | This compound provides a longer period of anesthesia, which can be advantageous for longer procedures. | [4][8][9] |
| Cardiovascular Stability | Minimal to no significant changes in blood pressure or pulse rate | Can cause changes in blood pressure and pulse rate, especially in sensitive patients | This compound demonstrates superior cardiovascular stability, making it a safer option for medically compromised patients. | [4][10][11] |
| Adverse Effects | Well-tolerated with no serious side effects reported | Potential for cardiovascular side effects due to adrenaline | This compound shows a favorable safety profile. | [8][10][12] |
Experimental Protocols
The data presented above is derived from randomized, double-blind clinical trials, primarily in the context of dental extractions. A typical experimental protocol is as follows:
Objective: To compare the anesthetic efficacy and cardiovascular effects of 0.5% this compound and 2% Lignocaine with adrenaline (1:200,000) for dental procedures.
Study Design: A randomized, double-blind, split-mouth study design is often employed. In this design, each patient serves as their own control, receiving one anesthetic on one side of the mouth and the other anesthetic on the opposite side during separate appointments.
Patient Selection:
-
Inclusion Criteria: Adult patients requiring bilateral dental extractions or similar minor surgical procedures. Patients must be in good general health or fall into specific categories of medically compromised patients (e.g., controlled hypertension) where adrenaline is a relative contraindication.
-
Exclusion Criteria: Patients with known allergies to either anesthetic, pregnant or lactating women, and patients with severe, uncontrolled systemic diseases.
Procedure:
-
Pre-operative Assessment: Baseline vital signs, including blood pressure and pulse rate, are recorded. The patient's anxiety level may also be assessed using a standardized scale.
-
Anesthetic Administration: A standardized volume of the randomly assigned local anesthetic is administered using a standard injection technique (e.g., inferior alveolar nerve block).
-
Onset of Anesthesia: The time to the first sign of numbness (subjective) and the absence of pain sensation in response to a sharp probe (objective) is recorded.
-
Surgical Procedure: The dental extraction or other minor surgery is performed. The patient's pain perception during the procedure is assessed using a Visual Analog Scale (VAS).
-
Duration of Anesthesia: Patients are monitored post-operatively, and the time at which normal sensation returns is recorded.
-
Cardiovascular Monitoring: Blood pressure and pulse rate are monitored at regular intervals (e.g., before injection, immediately after injection, during the procedure, and post-operatively).
-
Adverse Events: Any local or systemic adverse events are recorded and monitored.
Statistical Analysis: Data on onset, duration, pain scores, and cardiovascular parameters are compared between the two anesthetic groups using appropriate statistical tests (e.g., t-test, ANOVA). A p-value of less than 0.05 is typically considered statistically significant.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of local anesthetics and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of local anesthetics.
Caption: Experimental workflow for comparing local anesthetics.
References
- 1. View of A Short Profile On this compound | BMH Medical Journal - ISSN 2348–392X [babymhospital.org]
- 2. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acofs.weebly.com [acofs.weebly.com]
- 5. Evaluation of this compound as a local anesthetic. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ijbcp.com [ijbcp.com]
- 8. A Randomized Controlled Trail Comparing the Efficacy of 0.5% this compound to 2% Lignocaine as Local Anesthetics in Dental Extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a newer topical anaesthetic compared with lignocaine: a randomized double masked single drop instillation clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized controlled trail comparing the efficacy of 0.5% this compound to 2% lignocaine as local anesthetics in dental extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of the Vasoconstrictive Properties of Centbucridine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the vasoconstrictive properties of Centbucridine against other commonly used local anesthetics such as lidocaine, bupivacaine, and ropivacaine. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Data Presentation: Quantitative Comparison of Vasoconstrictive Properties
The vasoconstrictive effects of local anesthetics can be quantified and compared using various parameters. The following tables summarize key data from in-vitro studies on isolated rat aortas, providing a basis for comparing the potency and efficacy of these agents.
Table 1: Physicochemical Properties of Selected Local Anesthetics
| Local Anesthetic | Molecular Weight ( g/mol ) | Lipid Solubility (Octanol/Buffer Partition Coefficient) | pKa | Relative Anesthetic Potency |
| This compound | 287.43 | Data Not Available | Data Not Available | 4-5 times that of Lidocaine[1] |
| Lidocaine | 234.34 | 43 | 7.9 | 2 |
| Bupivacaine | 288.43 | 346 | 8.1 | 8 |
| Ropivacaine | 274.38 | 141 | 8.1 | 6 |
Table 2: In-Vitro Vasoconstrictive Potency on Isolated Rat Aorta
| Local Anesthetic | ED50 (μM) in Endothelium-Denuded Aorta | Concentration for Maximal Contraction (M) in Endothelium-Intact Aorta | Order of Vasoconstriction Potency |
| This compound | Data Not Available | Data Not Available | Not Determined |
| Levobupivacaine | 1.8 ± 0.5 | 10⁻⁴ | 1 |
| Ropivacaine | 6.2 ± 1.1 | 3 x 10⁻⁴ | 2 |
| Lidocaine | 48.6 ± 8.7 | 3 x 10⁻³ | 3 |
| Mepivacaine | 151.2 ± 25.3 | 3 x 10⁻³ | 4 |
ED50 represents the concentration required to produce 50% of the maximal vasoconstrictive effect. Data for Levobupivacaine, Ropivacaine, Lidocaine, and Mepivacaine from a study on isolated rat aorta.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the vasoconstrictive properties of local anesthetics.
In-Vitro Vasoconstriction Assay Using Isolated Rat Aorta
This method is used to determine the direct effect of a substance on vascular smooth muscle tone.
-
Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized.
-
The descending thoracic aorta is carefully excised and placed in a Krebs solution.
-
The aorta is cleaned of adherent connective and adipose tissues and cut into rings of approximately 3-4 mm in width.
-
For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a small wire.
-
-
Experimental Setup:
-
Aortic rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
-
Data Collection:
-
The viability of the rings is tested by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the local anesthetic to the organ bath and recording the steady-state isometric tension at each concentration.
-
The contractile response is typically expressed as a percentage of the maximal contraction induced by the high-potassium solution.
-
-
Data Analysis:
-
The ED50 (the concentration of the drug that produces 50% of the maximal response) is calculated to determine the potency of the vasoconstrictive effect.
-
In-Vivo Measurement of Cutaneous Blood Flow Using Laser Doppler Flowmetry
This non-invasive technique is used to assess changes in microvascular blood flow in the skin in response to a locally administered agent.
-
Subject Preparation:
-
Healthy volunteers are acclimatized to a temperature-controlled room.
-
The measurement site (e.g., forearm) is cleaned and marked.
-
-
Experimental Procedure:
-
A laser Doppler flowmetry probe is placed on the skin to measure baseline blood flow.
-
A small volume of the local anesthetic solution is injected intradermally or subcutaneously at a site near the probe.
-
Blood flow is continuously monitored and recorded for a specified period (e.g., 30-60 minutes) after the injection.
-
-
Data Analysis:
-
The change in blood flow is calculated as a percentage of the baseline measurement.
-
The time to onset of the vascular effect and the duration of the effect are determined.
-
Signaling Pathways and Mechanisms of Action
The vasoconstrictive effect of many aminoamide local anesthetics is believed to be initiated by their interaction with vascular smooth muscle cells. While the specific signaling pathway for this compound has not been fully elucidated, the following represents a generally accepted mechanism for vasoconstriction induced by other local anesthetics, which may be applicable.
The primary mechanism of vasoconstriction involves an increase in intracellular calcium (Ca²⁺) concentration within the vascular smooth muscle cells.[4] This is thought to be triggered by the local anesthetic's influence on ion channels in the cell membrane. The vasoconstriction induced by some local anesthetics at low concentrations appears to be mainly dependent on calcium influx via voltage-operated calcium channels.
Figure 1: Proposed signaling pathway for local anesthetic-induced vasoconstriction.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in-vitro study of local anesthetic-induced vasoconstriction.
Figure 2: Workflow for in-vitro vasoconstriction analysis.
Conclusion
This compound presents as a promising local anesthetic with an inherent vasoconstrictive property, potentially offering advantages in clinical situations where vasoconstrictors like adrenaline are contraindicated.[2] While clinical studies support its efficacy and cardiovascular stability, there is a notable lack of in-vitro quantitative data to precisely position its vasoconstrictive potency relative to other commonly used agents like bupivacaine and ropivacaine. Further research is warranted to elucidate the specific molecular mechanisms and signaling pathways underlying this compound's effects on vascular smooth muscle. Such studies would provide a more complete understanding of its pharmacological profile and aid in its optimal clinical application.
References
- 1. ijbcp.com [ijbcp.com]
- 2. A comparative study between 0.5% this compound HCl and 2% lignocaine HCl with adrenaline (1:2,00,000) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasoconstriction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Centbucridine: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Centbucridine, a quinoline derivative used as a local anesthetic. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and upholding laboratory safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle pure this compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, and transfer to a licensed waste management facility. Adherence to these steps is critical for regulatory compliance and environmental protection.
-
Segregation: At the point of generation, segregate this compound waste from non-hazardous waste streams. This includes unused or expired pure compounds, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated PPE.
-
Containment:
-
Solid Waste: Place solid this compound waste, including contaminated items, into a designated, leak-proof, and clearly labeled hazardous waste container. For sharps waste contaminated with this compound, use a designated sharps container suitable for hazardous materials.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Avoid mixing with other incompatible chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. Ensure that the storage area has secondary containment to manage potential spills.
-
Disposal: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste management company. The preferred method for the final disposal of pharmaceutical waste is high-temperature incineration.[1] Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [1][2]
Quantitative Data Summary
For laboratories handling various pharmaceutical compounds, a clear understanding of waste stream characterization is essential. The following table provides a general framework for classifying and managing pharmaceutical waste.
| Waste Type | Description | Recommended Container | Disposal Method |
| Hazardous Pharmaceutical Waste | Unused or expired this compound, contaminated materials. | Black, clearly labeled hazardous waste container.[1] | High-temperature incineration by a licensed facility.[1] |
| Non-Hazardous Pharmaceutical Waste | Pharmaceuticals explicitly classified as non-hazardous. | Blue, clearly labeled pharmaceutical waste container.[1] | Incineration or landfill in accordance with local regulations. |
| Sharps Waste (Contaminated) | Needles, syringes, or other sharps contaminated with this compound. | Yellow, puncture-proof sharps container labeled for hazardous waste.[3] | Treatment (e.g., autoclaving) followed by incineration. |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on established guidelines for pharmaceutical waste management from regulatory bodies such as the Environmental Protection Agency (EPA).[1] These guidelines are derived from extensive research on the environmental and health impacts of improper disposal of medicinal compounds.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
References
Personal protective equipment for handling Centbucridine
Disclaimer: A specific Safety Data Sheet (SDS) for Centbucridine could not be located. The following guidance is based on general safety protocols for handling pharmaceutical compounds and information available for similar local anesthetics. It is imperative to conduct a thorough risk assessment before handling this substance and to consult with your institution's safety officer.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions and to establish safe laboratory practices.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Dispensing (Solid Form) | - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses with side shields or safety goggles. - Respiratory Protection: A certified N95 or higher respirator is recommended to avoid inhalation of fine particles. - Lab Coat: A standard laboratory coat. |
| Solution Preparation and Handling | - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses with side shields or safety goggles. - Lab Coat: A standard laboratory coat. |
| Use in Experimental Setups | - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: A standard laboratory coat. |
Operational and Disposal Plans
Engineering Controls:
-
When handling the solid form of this compound, especially when weighing, use a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Ensure adequate general laboratory ventilation.
-
An eyewash station and a safety shower should be readily accessible in the work area.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Remove contaminated clothing promptly and wash it before reuse.
Spill Response: In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Protect Yourself: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection, before attempting to clean the spill.
-
Containment: For liquid spills, use an absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Cleanup: Collect the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to institutional and local regulations.
Disposal Plan: Unused this compound and waste materials contaminated with it should be disposed of as hazardous chemical waste.
-
Small Quantities: For small amounts of expired or unused medicine, it is recommended to use a drug take-back program if available. If not, the substance can be mixed with an inert material like coffee grounds or cat litter, placed in a sealed plastic bag, and disposed of in the trash.[1][2][3][4]
-
Large Quantities/Bulk Disposal: All bulk quantities of this compound and contaminated materials from research activities must be disposed of through a licensed hazardous waste disposal service. Do not dispose of down the drain or in the regular trash. Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures Workflow
The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
